molecular formula C9H5BrClNS B1291578 2-Bromo-4-(4-chlorophenyl)thiazole CAS No. 39564-86-8

2-Bromo-4-(4-chlorophenyl)thiazole

Cat. No.: B1291578
CAS No.: 39564-86-8
M. Wt: 274.57 g/mol
InChI Key: QBRGRSYZRUCWNH-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-chlorophenyl)thiazole (CAS 395 64-86-8) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a brominated thiazole core, making it a versatile building block for the construction of more complex, functionalized molecules, particularly through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The 4-(4-chlorophenyl)thiazole scaffold is recognized in scientific literature for its significant research potential in pharmacology. Compounds based on this structure have been investigated as inhibitors of several biological targets. Research indicates that similar 4-(4-chlorophenyl)thiazol-2-amine derivatives exhibit promise as dual inhibitors of DNase I and 5-Lipoxygenase (5-LO), suggesting potential application in studies related to neurodegenerative conditions . Furthermore, structurally related N-(4-(4-bromophenyl)thiazol-2-yl) derivatives have demonstrated notable in vitro antimicrobial and anticancer activities against lines such as MCF7 breast adenocarcinoma cells . Other studies show that 2-amino-thiazole derivatives can act as potent inhibitors of metabolic enzymes like human carbonic anhydrase I and II (hCA I/II) and cholinesterases . As a supplier, we provide this compound for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(4-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRGRSYZRUCWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622014
Record name 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39564-86-8
Record name 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-4-(4-chlorophenyl)thiazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole

Introduction

The 2-bromo-4-arylthiazole scaffold is a privileged structure in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds.[1][2] The bromine atom at the 2-position provides a reactive handle for further functionalization via cross-coupling reactions, while the 4-aryl substituent allows for modulation of physicochemical and pharmacological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, emphasizing mechanistic understanding, practical experimental protocols, and safety considerations.

Section 1: Retrosynthetic Analysis and Strategic Overview

A robust and logical synthesis of this compound is best achieved through a two-step sequence. The core strategy involves the initial construction of a stable, easily accessible thiazole intermediate, followed by a reliable transformation to install the target bromo group.

Retrosynthetic Pathway:

The C-Br bond at the 2-position is disconnected via a Sandmeyer reaction, a classic and highly effective method for converting an aromatic primary amine into a halide.[3] This reveals the key intermediate, 2-amino-4-(4-chlorophenyl)thiazole. This 2-aminothiazole is then retrosynthetically disconnected via the Hantzsch thiazole synthesis, a powerful cyclocondensation reaction, yielding the commercially available starting materials: 2-bromo-1-(4-chlorophenyl)ethanone (α-bromo-4-chloroacetophenone) and thiourea.[4]

G Target This compound Intermediate 2-Amino-4-(4-chlorophenyl)thiazole Target->Intermediate Sandmeyer Reaction SM1 2-Bromo-1-(4-chlorophenyl)ethanone Intermediate->SM1 Hantzsch Synthesis SM2 Thiourea Intermediate->SM2 Hantzsch Synthesis

Figure 1: Retrosynthetic analysis of this compound.

This two-step approach is superior to alternatives, such as the direct bromination of 4-(4-chlorophenyl)thiazole. Direct electrophilic bromination of a thiazole ring is often unselective and may favor substitution at the C5 position, leading to isomeric impurities that are difficult to separate.[5] The chosen pathway leverages two high-yielding and well-understood named reactions, ensuring a reliable and scalable synthesis.

Section 2: Synthesis of Intermediate: 2-Amino-4-(4-chlorophenyl)thiazole via Hantzsch Cyclization

The first stage of the synthesis is the construction of the thiazole ring using the Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry first described in 1887.[4][6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[7][8]

Mechanistic Insight

The reaction proceeds through a multistep pathway initiated by a nucleophilic attack.[7][6]

  • SN2 Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon of 2-bromo-1-(4-chlorophenyl)ethanone, displacing the bromide ion to form an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration: A subsequent dehydration step eliminates a molecule of water to form the aromatic thiazole ring.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism reagents 2-Bromo-1-(4-chlorophenyl)ethanone + Thiourea isothiouronium Isothiouronium Salt (Intermediate) reagents->isothiouronium SN2 Attack cyclized Cyclized Intermediate isothiouronium->cyclized Intramolecular Cyclization product 2-Amino-4-(4-chlorophenyl)thiazole cyclized->product Dehydration (-H2O)

Figure 2: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

This procedure is adapted from established methods for the synthesis of 2-aminothiazole derivatives.[9][10]

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (α-bromo-4-chloroacetophenone)

  • Thiourea

  • Ethanol, absolute

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Ice bath, filtration apparatus (Büchner funnel)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(4-chlorophenyl)ethanone and thiourea in the specified molar ratio.

  • Add absolute ethanol as the solvent.

  • Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring. The reaction is typically complete within 1-3 hours.[9] Monitor progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product.[8]

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any unreacted thiourea and other water-soluble impurities.

  • Dry the product. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.[11]

Table 1: Reagent Quantities for Hantzsch Synthesis

Reagent Molar Eq. Mol. Wt. ( g/mol ) Amount
2-Bromo-1-(4-chlorophenyl)ethanone 1.0 233.5 (user defined)
Thiourea 1.2 - 2.0 76.12 (user defined)

| Ethanol | - | 46.07 | (sufficient volume) |

Note: A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.[7][11]

Characterization and Data

The product, 2-amino-4-(4-chlorophenyl)thiazole, is typically obtained as a white solid with a high yield (often >90%).[9]

  • Melting Point: 169-171 °C[9]

  • Appearance: White solid[9]

Section 3: Conversion to this compound via Sandmeyer Reaction

The second stage involves the conversion of the 2-amino group to a 2-bromo group using the Sandmeyer reaction. This transformation is a robust method for introducing halides onto an aromatic ring system via a diazonium salt intermediate.[12][13]

Mechanistic Insight

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][14]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

  • Single Electron Transfer (SET): The copper(I) bromide catalyst initiates the reaction by transferring a single electron to the diazonium salt.[15]

  • Radical Formation: This electron transfer results in the formation of an aryl radical and the loss of dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final this compound product and regenerating the copper(I) catalyst.

G cluster_1 Sandmeyer Reaction Mechanism start 2-Amino-4-(4-chlorophenyl)thiazole diazonium Diazonium Salt Intermediate start->diazonium Diazotization (NaNO2, HBr) radical Aryl Radical + N2 diazonium->radical SET from Cu(I)Br product This compound radical->product Br transfer from Cu(II)Br2

Figure 3: Mechanism of the Sandmeyer reaction.

Experimental Protocol

Safety Precaution: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They must be prepared at low temperatures and used immediately in solution.

Materials:

  • 2-Amino-4-(4-chlorophenyl)thiazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Beakers, magnetic stirrer, stirring hotplate, ice-salt bath

  • Extraction and chromatography equipment

Procedure:

  • Part A: Preparation of Copper(I) Bromide Solution

    • In a beaker, dissolve copper(I) bromide in hydrobromic acid with gentle heating and stirring. Cool this solution in an ice bath.

  • Part B: Diazotization

    • In a separate beaker, suspend the 2-amino-4-(4-chlorophenyl)thiazole intermediate in a mixture of hydrobromic acid and water.

    • Cool this suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C at all times. Stir for an additional 20-30 minutes after the addition is complete.

  • Part C: Sandmeyer Reaction

    • Slowly and carefully add the cold diazonium salt solution from Part B to the cold copper(I) bromide solution from Part A with continuous stirring.

    • Observe for the evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Table 2: Reagent Quantities for Sandmeyer Reaction

Reagent Molar Eq. Mol. Wt. ( g/mol ) Amount
2-Amino-4-(4-chlorophenyl)thiazole 1.0 210.68 (user defined)
Sodium Nitrite (NaNO₂) 1.1 69.00 (user defined)
Hydrobromic Acid (48%) ~3-4 80.91 (user defined)

| Copper(I) Bromide (CuBr) | 1.1 | 143.45 | (user defined) |

Section 4: Safety, Troubleshooting, and Optimization

  • Safety: 2-bromo-1-(4-chlorophenyl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood. As noted, diazonium salts are potentially explosive; strict temperature control during their formation and reaction is critical.[14] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Troubleshooting:

    • Low Yield in Hantzsch Synthesis: Incomplete reaction may be due to insufficient heating time or impure starting materials. Ensure reagents are of high purity and monitor the reaction by TLC to confirm completion.

    • Low Yield in Sandmeyer Reaction: This is often due to poor temperature control during diazotization, leading to decomposition of the diazonium salt. Ensure the temperature is maintained at 0-5 °C. The purity of the copper(I) bromide is also crucial; old or oxidized Cu(I) will be ineffective.

  • Optimization: The stoichiometry of thiourea in the Hantzsch synthesis can be adjusted to maximize yield.[7] In the Sandmeyer reaction, the choice of acid and the concentration of the copper catalyst can be varied to optimize the conversion.[12]

Conclusion

The synthesis of this compound is reliably accomplished through a two-step sequence involving a Hantzsch thiazole synthesis followed by a Sandmeyer reaction. This pathway utilizes well-established, high-yielding reactions to build the target molecule from simple, commercially available precursors. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). [Link]
  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). [Link]
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
  • ResearchGate. Synthesis diagram of 4-(4-chlorophenyl)thiazole 1a-1h. [Link]
  • Al-Ostath, A. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479. [Link]
  • Vagdevi, H. M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of ChemTech Research, 3(1), 178-184. [Link]
  • SynArchive. Hantzsch Thiazole Synthesis. [Link]
  • Organic Chemistry Portal. Thiazole synthesis. [Link]
  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
  • Wikipedia. Sandmeyer reaction. [Link]
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
  • ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
  • Mahmood, A. A. R., & Kubba, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. [Link]
  • PubMed. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. [Link]
  • Oriental Journal of Chemistry. (2014). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. [Link]
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • Zahoor, A. F., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(44), 26277-26303. [Link]
  • Hassan, A. A., et al. (2022). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. [Link]
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
  • El-Metwaly, A. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(18), 4252. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • PubChem. 4,5-Dibromo-2-(4-chlorophenyl)thiazole. [Link]
  • Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
  • Oriental Journal of Chemistry. (2014). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. [Link]thiazole/)

Sources

2-Bromo-4-(4-chlorophenyl)thiazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-(4-chlorophenyl)thiazole

Introduction

This compound is a halogenated heterocyclic compound featuring a core thiazole ring. The thiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including approved pharmaceuticals.[1][2][3] This guide provides a detailed overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, CAS Number 39564-86-8, a key intermediate for the synthesis of diverse molecular entities in drug discovery and materials science.[4] The strategic placement of a bromine atom at the C2 position and a chlorophenyl group at the C4 position renders this molecule a versatile building block for further chemical elaboration.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 39564-86-8[4][5]
Molecular Formula C₉H₅BrClNS[6]
Molecular Weight 274.57 g/mol [6][7]
Physical Form Solid[5]
Purity Typically ≥95%[5]
Storage Conditions Inert atmosphere, 2-8°C[5]
InChI Key QBRGRSYZRUCWNH-UHFFFAOYSA-N[5]
InChI 1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H[5]
Molecular Structure Visualization

The structure of this compound is defined by a 5-membered thiazole ring substituted at two key positions.

Caption: 2D structure of this compound.

Synthesis and Reactivity

Proposed Synthesis: Hantzsch Thioamide Reaction

A robust and common method for synthesizing thiazole rings is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. For this compound, a logical synthetic pathway involves the reaction of 2-bromo-2-chloroacetaldehyde with 4-chlorothiobenzamide. The subsequent bromination at the C2 position, if not already incorporated, would yield the final product.

Experimental Protocol:

  • Thioamide Formation: 4-chlorobenzonitrile is treated with sodium hydrosulfide or Lawesson's reagent to produce 4-chlorothiobenzamide.

  • Cyclocondensation: 4-chlorothiobenzamide is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

  • An α-halocarbonyl, specifically 2-bromo-1-(4-chlorophenyl)ethan-1-one, is added to the solution. The rationale for using this specific α-haloketone is that it directly installs the 4-(4-chlorophenyl) moiety.

  • The mixture is heated to reflux for several hours to facilitate the cyclization and dehydration, forming the 4-(4-chlorophenyl)thiazole ring.

  • Bromination: The resulting 4-(4-chlorophenyl)thiazole is then subjected to electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile or chloroform. The C2 position of the thiazole ring is susceptible to electrophilic attack, leading to the desired 2-bromo product.

  • Purification: The crude product is purified via column chromatography on silica gel to yield pure this compound.

G start Start Materials: 4-chlorothiobenzamide 2-bromo-1-(4-chlorophenyl)ethan-1-one step1 Cyclocondensation (Hantzsch Synthesis) Solvent: Ethanol, Reflux start->step1 intermediate Intermediate: 4-(4-chlorophenyl)thiazole step1->intermediate step2 Electrophilic Bromination Reagent: NBS Solvent: Acetonitrile intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is dominated by the reactivity of the C2-bromo substituent. This position is highly activated towards various metal-catalyzed cross-coupling reactions, making the molecule an excellent scaffold for introducing molecular diversity.

  • Cross-Coupling Reactions: The C-Br bond at the C2 position is a prime site for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, respectively. The choice of a palladium or copper catalyst and appropriate ligands is crucial for achieving high yields and selectivity. These reactions are fundamental in combinatorial chemistry for the rapid generation of compound libraries.

  • Lithiation and Nucleophilic Substitution: The bromine can be exchanged with lithium using organolithium reagents (e.g., n-butyllithium) at low temperatures. The resulting 2-lithiated thiazole is a potent nucleophile that can react with a wide range of electrophiles.

G reactant This compound product 2-Aryl-4-(4-chlorophenyl)thiazole reactant->product Suzuki Coupling reagent Aryl Boronic Acid (R-B(OH)2) reagent->product catalyst Pd Catalyst & Base (e.g., Pd(PPh3)4, Na2CO3) catalyst->product

Sources

An In-depth Technical Guide to 2-Bromo-4-(4-chlorophenyl)thiazole (CAS 39564-86-8): A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-(4-chlorophenyl)thiazole, a pivotal heterocyclic intermediate in the synthesis of advanced pharmaceutical agents. This document delves into its chemical identity, synthesis, and characterization, with a particular focus on its application as a versatile building block in the development of novel therapeutics. By elucidating the synthetic pathways and the strategic importance of this molecule, this guide serves as an essential resource for researchers engaged in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in a multitude of clinically approved drugs and biologically active compounds.[1] The strategic incorporation of a thiazole nucleus can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing its therapeutic potential.

This compound emerges as a particularly valuable intermediate due to the presence of three key functional handles: the reactive 2-bromo substituent, the 4-(4-chlorophenyl) group, and the thiazole core itself. The bromine atom at the 2-position serves as a versatile anchor for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The 4-(4-chlorophenyl) moiety provides a lipophilic domain and can engage in crucial interactions with biological targets. This combination of features makes this compound a highly sought-after building block for the synthesis of complex molecules with potential applications as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
CAS Number 39564-86-8
Molecular Formula C₉H₅BrClNS
Molecular Weight 274.57 g/mol
Appearance Solid (predicted)
Boiling Point ~358.3 °C at 760 mmHg (predicted)
Density ~1.66 g/cm³ (predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-proton of the thiazole ring, typically in the range of δ 7.5-8.0 ppm. The aromatic protons of the 4-chlorophenyl group will appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the thiazole and phenyl rings. The C2 carbon bearing the bromine atom is expected to be significantly deshielded.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine and chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the thiazole and phenyl rings, as well as the C-Br and C-Cl stretching vibrations.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the well-established Hantzsch thiazole synthesis to form the 2-amino-4-(4-chlorophenyl)thiazole precursor, followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

The Hantzsch synthesis provides a direct and efficient route to the 2-aminothiazole core. This reaction involves the cyclocondensation of an α-haloketone with a thioamide, in this case, thiourea.[3]

Hantzsch_Synthesis cluster_workflow Hantzsch Thiazole Synthesis Workflow reagents p-Chlorophenacyl bromide + Thiourea intermediate Thiouronium salt intermediate reagents->intermediate Nucleophilic attack product 2-Amino-4-(4-chlorophenyl)thiazole intermediate->product Cyclization & Dehydration conditions Reflux in Ethanol

Caption: Hantzsch synthesis of the 2-aminothiazole precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-chlorophenacyl bromide (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 2-amino-4-(4-chlorophenyl)thiazole, will often precipitate from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent.[3]

Causality: The use of a slight excess of thiourea ensures the complete consumption of the more expensive p-chlorophenacyl bromide. Ethanol is an ideal solvent as it readily dissolves the reactants at elevated temperatures and allows for the precipitation of the product upon cooling, simplifying purification.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[4]

Sandmeyer_Reaction cluster_workflow Sandmeyer Reaction Workflow start 2-Amino-4-(4-chlorophenyl)thiazole diazonium Thiazole-2-diazonium salt start->diazonium Diazotization product This compound diazonium->product Bromination reagents1 NaNO₂, HBr (aq) reagents2 CuBr

Caption: Sandmeyer reaction for the synthesis of the target compound.

Experimental Protocol:

  • Diazotization: Suspend 2-amino-4-(4-chlorophenyl)thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C. To this suspension, add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise. Nitrogen gas evolution will be observed.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Copper(I) bromide acts as a catalyst to facilitate the substitution of the diazonium group with bromide.

Applications in Drug Discovery

This compound is a versatile scaffold for the synthesis of a wide range of biologically active molecules. The reactivity of the 2-bromo position allows for the introduction of various functionalities through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki_Coupling cluster_workflow Suzuki-Miyaura Cross-Coupling start This compound product 2-Substituted-4-(4-chlorophenyl)thiazole start->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd catalyst, Base

Caption: Suzuki-Miyaura coupling of the target compound.

This synthetic versatility has been exploited in the development of:

  • Kinase Inhibitors: The thiazole core can act as a hinge-binding motif in many protein kinases. By coupling various aryl or heteroaryl boronic acids to the 2-position of this compound, libraries of potential kinase inhibitors can be rapidly synthesized and screened for activity against various cancer-related targets.

  • Anti-inflammatory Agents: Derivatives of this compound have been investigated for their potential as anti-inflammatory drugs. The introduced substituents can modulate the molecule's interaction with key inflammatory targets such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial compounds. Functionalization of the 2-position can lead to the discovery of novel antibacterial and antifungal agents with improved potency and resistance profiles.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility of its 2-bromo substituent make it an ideal starting material for the construction of complex molecular architectures. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a solid foundation for researchers looking to leverage this powerful building block in their quest for novel therapeutics.

References

  • Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 70(2), o139. [Link]

  • Hassan, A. A., El-Shahat, M., & Kandeel, M. M. (2018). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Journal of the Iranian Chemical Society, 15(10), 2249-2260. [Link]

  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 145-150. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]meyer_reaction]([Link])

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds, from naturally occurring molecules like vitamin B1 (thiamine) to a multitude of synthetic drugs.[2][3] Thiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The planar, aromatic nature of the ring system facilitates interactions with biological targets, while its various positions (C2, C4, C5) can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles. This guide focuses on a specific, synthetically valuable derivative: 2-Bromo-4-(4-chlorophenyl)thiazole , a molecule poised as a critical building block for the development of novel therapeutic agents.

Molecular Structure Analysis

The molecular architecture of this compound is defined by the interplay of its three key components: the thiazole core, the C2-bromo substituent, and the C4-(4-chlorophenyl) group. Understanding this interplay is crucial for predicting its reactivity and potential biological function.

cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_sandmeyer Diazotization & Bromination cluster_product Final Product & Analysis SM1 2-Bromo-1-(4-chlorophenyl)ethanone React Hantzsch Condensation (Ethanol, Reflux) SM1->React SM2 Thiourea SM2->React Int 2-Amino-4-(4-chlorophenyl)thiazole React->Int Sandmeyer Sandmeyer-type Reaction (NaNO₂, HBr, CuBr) Int->Sandmeyer Product This compound Sandmeyer->Product Purify Purification (Recrystallization/ Chromatography) Product->Purify Analysis Structural Verification (NMR, MS, IR) Purify->Analysis cluster_scaffold Core Scaffold cluster_reactions Chemical Elaboration (at C2-Br) cluster_library Compound Library Generation cluster_application Potential Therapeutic Applications Scaffold This compound Suzuki Suzuki Coupling (+ Boronic Acids) Scaffold->Suzuki Pd-catalyzed cross-coupling Sonogashira Sonogashira Coupling (+ Alkynes) Scaffold->Sonogashira Pd-catalyzed cross-coupling Buchwald Buchwald-Hartwig (+ Amines, Alcohols) Scaffold->Buchwald Pd-catalyzed cross-coupling Other Other Nucleophilic Substitutions Scaffold->Other Pd-catalyzed cross-coupling Library Diverse Thiazole Derivatives Suzuki->Library Sonogashira->Library Buchwald->Library Other->Library Anticancer Anticancer Library->Anticancer Biological Screening Antimicrobial Antimicrobial Library->Antimicrobial Biological Screening AntiInflammatory Anti-inflammatory Library->AntiInflammatory Biological Screening

Sources

The Mechanistic Landscape of 2-Bromo-4-(4-chlorophenyl)thiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the specific molecular landscape of 2-Bromo-4-(4-chlorophenyl)thiazole, a derivative that stands at the intersection of several promising therapeutic avenues. While the direct and exhaustive mechanism of action for this particular compound is a subject of ongoing investigation, this document synthesizes current knowledge on related thiazole derivatives to propose putative mechanisms and provides a framework for their experimental validation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the complexities of this compound's biological activity and to catalyze further discovery.

Molecular Profile and Synthetic Strategy

This compound is a heterocyclic compound featuring a central thiazole ring substituted with a bromine atom at the 2-position and a 4-chlorophenyl group at the 4-position.[3] The presence of the halogen atoms (bromine and chlorine) and the phenyl ring significantly influences its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its interaction with biological targets.[4]

The synthesis of this compound and its analogs is commonly achieved through well-established synthetic routes. A prevalent method is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide.[4] Alternatively, post-functionalization of a pre-formed 4-(4-chlorophenyl)thiazole core via bromination, often using N-bromosuccinimide (NBS), provides a direct route to the target molecule.[4]

Putative Mechanisms of Action: A Multi-Target Perspective

The thiazole scaffold is known for its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities.[2][5][6] Based on the structure of this compound and the established activities of related compounds, we can postulate several potential mechanisms of action.

Enzyme Inhibition

A primary mode of action for many thiazole derivatives is the inhibition of key enzymes involved in disease pathogenesis.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Some 4-benzyl-1,3-thiazole derivatives have demonstrated dual inhibition of COX and LOX enzymes, which are pivotal in the inflammatory cascade through their roles in prostaglandin and leukotriene synthesis.[4] The structural similarity suggests that this compound may exert anti-inflammatory effects through a similar mechanism.

  • Kinase Inhibition: The thiazole ring is a key component of several kinase inhibitors, including the FDA-approved drug dasatinib.[7] Thiazole derivatives have been shown to inhibit various kinases, such as BRAFV600E and c-Met, which are critical in cancer cell proliferation and survival.[8][9] The 4-chlorophenyl moiety in the target compound could potentially occupy the ATP-binding pocket of certain kinases, leading to the disruption of downstream signaling pathways.

  • Histone Acetyltransferase (HAT) Inhibition: A compound with a similar 4-(4-chlorophenyl)thiazole core, 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, has been identified as an inhibitor of histone acetyltransferases (HATs).[10] HATs are crucial for epigenetic regulation, and their inhibition can modulate gene expression, making this a plausible mechanism for anticancer activity.

Receptor Modulation

Thiazole derivatives have also been identified as modulators of various cellular receptors.

  • Adenosine and Retinoic Acid Receptors: Studies have shown that thiazole and thiadiazole derivatives can act as antagonists for the human adenosine A3 receptor.[11] Furthermore, certain synthetic retinoids containing a thiazole linker exhibit binding to retinoic acid receptors (RARs), which are involved in cellular differentiation and signaling.[12]

Antimicrobial Mechanisms

The antimicrobial activity of thiazole derivatives is well-documented against a range of bacterial and fungal pathogens.[13][14][15] While the precise mechanisms can vary, they often involve the disruption of essential cellular processes in microorganisms.

  • Inhibition of Microbial Enzymes: Thiazoles may inhibit enzymes that are unique to microbial metabolic pathways, thereby selectively targeting the pathogen.[16]

  • Disruption of Cell Wall Integrity: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Interference with Biofilm Formation: Thiazole derivatives have been shown to inhibit the formation of microbial biofilms, a key virulence factor in many chronic infections.

The following diagram illustrates the potential multi-target engagement of this compound.

Mechanism_of_Action cluster_enzyme Enzyme Inhibition cluster_receptor Receptor Modulation cluster_antimicrobial Antimicrobial Effects This compound This compound COX_LOX COX/LOX This compound->COX_LOX Anti-inflammatory Kinases Kinases (e.g., BRAF, c-Met) This compound->Kinases Anticancer HATs Histone Acetyltransferases This compound->HATs Anticancer Adenosine_R Adenosine Receptors This compound->Adenosine_R Neuromodulatory? RARs Retinoic Acid Receptors This compound->RARs Differentiation Microbial_Enzymes Microbial Enzyme Inhibition This compound->Microbial_Enzymes Antimicrobial Cell_Wall Cell Wall Disruption This compound->Cell_Wall Antimicrobial Biofilm Biofilm Inhibition This compound->Biofilm Antimicrobial

Caption: Putative multi-target mechanism of action for this compound.

Experimental Validation Protocols

To elucidate the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols provide a framework for investigating the putative mechanisms outlined above.

General Experimental Workflow

The validation process should follow a logical progression from broad phenotypic screening to specific target identification and characterization.

Experimental_Workflow A Phenotypic Screening (Antimicrobial, Anticancer, Anti-inflammatory) B Target Class Identification (e.g., Kinase panel, GPCR panel) A->B C Specific Target Validation (Enzyme inhibition assays, Receptor binding assays) B->C D Cell-Based Assays (Signaling pathway analysis, Gene expression) C->D E In Vivo Models (Efficacy and toxicity studies) D->E

Caption: A generalized workflow for elucidating the mechanism of action.

Detailed Protocol: Enzyme Inhibition Assay (Kinase)

This protocol describes a representative in vitro assay to determine the inhibitory activity of this compound against a specific kinase.

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound or DMSO (vehicle control)

    • Kinase enzyme

    • Substrate peptide

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.[17]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound and control wells (growth control with no compound, and sterility control with no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of this compound

Target ClassSpecific TargetAssay TypeIC50 / MIC (µM)
Enzyme Kinase XKinase Inhibition5.2
COX-2Enzyme Inhibition12.8
HAT1Enzyme Inhibition8.5
Receptor Adenosine A3Receptor Binding> 50
Antimicrobial S. aureusBroth Microdilution16
E. coliBroth Microdilution> 64

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its potential to engage with multiple biological targets underscores the importance of a thorough and systematic investigation of its mechanism of action. The experimental framework provided in this guide offers a roadmap for researchers to unravel the intricate molecular interactions of this compound. Future studies should focus on identifying the primary target(s) with high confidence, elucidating the downstream cellular consequences of target engagement, and optimizing the compound's structure to enhance potency and selectivity. Such efforts will be crucial in translating the therapeutic potential of this compound into tangible clinical benefits.

References

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. (2022-11-03). [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019-05-04). [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024-10-23). [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes - OUCI. [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. (2024-04-16). [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. (2018-02-07). [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from- 2- amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. (2020-01-21). [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC. [Link]

  • Probing biological activity through structural modelling of ligand-receptor interactions of 2,4-disubstituted thiazole retinoids. [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. [Link]

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The Enigmatic Core: A Technical Guide to the Biological Potential of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, underpinning a vast array of pharmacologically active agents. This guide delves into the specific, yet underexplored, biological potential of 2-Bromo-4-(4-chlorophenyl)thiazole. While direct and extensive biological data for this precise molecule is emerging, a comprehensive analysis of its structural components, coupled with extensive research on analogous compounds, allows for a robust predictive profile of its likely bioactivities. This document synthesizes information on its probable synthesis, predicted biological targets, and the critical role of its halogenated substitutions in conferring potential therapeutic efficacy. We will explore its inferred anticancer, antimicrobial, and enzyme inhibitory activities, providing a foundational guide for future research and development.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a versatile building block for designing molecules with a wide spectrum of therapeutic applications. Thiazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3] The substitution pattern on the thiazole ring is a critical determinant of its biological activity, with modifications at the 2, 4, and 5 positions significantly influencing potency and selectivity.

This guide focuses on the specific derivative, this compound. The introduction of a bromine atom at the 2-position and a 4-chlorophenyl group at the 4-position is anticipated to modulate the electronic and steric properties of the thiazole core, thereby influencing its interaction with biological targets.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be efficiently achieved through the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction. This multi-step process offers a reliable and scalable route to the target compound.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer-type Reaction Thiourea Thiourea 2-Amino-4-(4-chlorophenyl)thiazole 2-Amino-4-(4-chlorophenyl)thiazole Thiourea->2-Amino-4-(4-chlorophenyl)thiazole + 2-Bromo-1-(4-chlorophenyl)ethanone (Ethanol, Reflux) 2-Bromo-1-(4-chlorophenyl)ethanone 2-Bromo-1-(4-chlorophenyl)ethanone Intermediate_A 2-Amino-4-(4-chlorophenyl)thiazole Diazonium_Salt 4-(4-Chlorophenyl)thiazole-2-diazonium salt Intermediate_A->Diazonium_Salt NaNO2, HBr (aq) (0-5 °C) Intermediate_B 4-(4-Chlorophenyl)thiazole-2-diazonium salt Final_Product This compound Intermediate_B->Final_Product CuBr, HBr (Heat)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

  • To a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried to yield 2-amino-4-(4-chlorophenyl)thiazole.

Step 2: Diazotization of 2-Amino-4-(4-chlorophenyl)thiazole

  • Suspend 2-amino-4-(4-chlorophenyl)thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 3: Sandmeyer-type Reaction to yield this compound

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr.

  • Slowly add the freshly prepared diazonium salt solution from Step 2 to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Structure-Activity Relationship (SAR) and Predicted Biological Activities

While direct biological data for this compound is limited, SAR studies on analogous compounds provide a strong basis for predicting its potential activities.

Anticancer Potential

The 4-arylthiazole scaffold is a common feature in many potent anticancer agents. The nature of the substituent on the phenyl ring and at the 2-position of the thiazole ring significantly influences cytotoxicity.

  • The 4-(4-chlorophenyl) Moiety: The presence of a halogen, particularly chlorine, at the para-position of the 4-phenyl ring is often associated with enhanced anticancer activity. This is attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding interactions with biological targets. Studies on various 4-(4-chlorophenyl)thiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

  • The 2-Bromo Substitution: The 2-position of the thiazole ring is a critical site for biological activity. A bromine atom at this position can act as a leaving group in reactions with nucleophilic residues in enzyme active sites, potentially leading to irreversible inhibition. Furthermore, the electronegativity and size of the bromine atom can influence the overall electronic distribution of the thiazole ring, modulating its binding affinity to target proteins.

Predicted Anticancer Mechanism: Based on related compounds, this compound could potentially exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as kinase pathways.

Anticancer_Pathway Compound This compound Kinase Protein Kinase (e.g., EGFR, BRAF) Compound->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Kinase->Inhibition ATP_Binding ATP Binding Site ATP_Binding->Kinase Binds to Proliferation Cell Proliferation Phosphorylation->Proliferation Promotes Apoptosis Apoptosis Inhibition->Proliferation Blocks Inhibition->Apoptosis Induces

Caption: Potential mechanism of anticancer activity.

Antimicrobial Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties. The presence of halogens on the aromatic ring is a recurring feature in many potent antimicrobial thiazoles.

  • Gram-Positive and Gram-Negative Bacteria: The lipophilic nature of the 4-chlorophenyl group can facilitate the compound's passage through the bacterial cell wall. The 2-bromo substituent can enhance this activity by increasing the overall lipophilicity and potentially reacting with essential bacterial enzymes.

  • Fungal Pathogens: Many antifungal agents incorporate a thiazole core. The specific substitution pattern of this compound may allow it to interfere with fungal cell membrane synthesis or other vital cellular processes.

Quantitative Data from a Structurally Related Compound: A study on a series of thiazole derivatives, including a compound with a 4-(4-chlorophenyl)thiazole core and a complex substituent at the 2-position, demonstrated significant antimicrobial activity.

CompoundOrganismMIC (µg/mL)
2-(3-(4-bromophenyl)-...-pyrazol-1-yl)-4-(4-chlorophenyl)thiazoleStaphylococcus aureus100-200
Bacillus subtilis100-200
Escherichia coli100-200
Pseudomonas aeruginosa100-200
Candida albicans100-200

This data is for a related compound and serves as an indicator of the potential of the 4-(4-chlorophenyl)thiazole scaffold.

Enzyme Inhibition

The thiazole ring is a versatile scaffold for designing enzyme inhibitors. The specific substitutions on this compound suggest potential inhibitory activity against several classes of enzymes.

  • Kinases: As mentioned in the anticancer section, the 2-bromo-4-arylthiazole motif is a potential kinase inhibitor. The bromine atom can form halogen bonds with the kinase hinge region, a common interaction for many kinase inhibitors.

  • Other Enzymes: Depending on its overall shape and electronic properties, this compound could also target other enzymes where a halogenated aromatic moiety is favorable for binding in a hydrophobic pocket.

Future Directions and Experimental Protocols

The predicted biological activities of this compound warrant further investigation. The following experimental protocols are recommended to validate these predictions.

In Vitro Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the different concentrations to the wells and incubate for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a molecule of significant interest for drug discovery. Based on robust structure-activity relationship data from analogous compounds, it is predicted to possess a range of valuable biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The synthetic route to this compound is feasible through established chemical methodologies. The in-depth analysis and proposed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and validate the therapeutic potential of this enigmatic thiazole derivative.

References

  • Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds. Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects. (Source: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH, [Link])

  • Various in vitro biological assays were performed to explore the potential antitumor, antimicrobial and hepatoprotective activities of the newly synthesized compounds. (Source: Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC - PubMed Central, [Link])

  • Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives (7a–7o) were synthesized and investigated for their antimicrobial activity. (Source: Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities - Taylor & Francis, [Link])

  • This review article aims to define the structural and biological importance of thiazoles in drug development and discovery, with recent publications on various compounds containing thiazole rings and their diverse biological activities. (Source: An Overview of Thiazole Derivatives and its Biological Activities, [Link])

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An In-Depth Technical Guide to 2-Bromo-4-(4-chlorophenyl)thiazole: A Cornerstone Starting Material for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-bromo-4-(4-chlorophenyl)thiazole, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scalability.

Strategic Importance in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive component in molecular design. The subject of this guide, this compound, is a particularly valuable derivative. The presence of a bromine atom at the 2-position provides a versatile synthetic handle for a wide array of cross-coupling reactions, allowing for the systematic elaboration of the core structure. The 4-(4-chlorophenyl) substituent frequently serves as a key pharmacophoric element, interacting with specific pockets in biological targets. This combination makes it a sought-after starting material for developing novel therapeutic agents, particularly in oncology and infectious diseases.[1][2][3]

Synthesis of the Core Scaffold

The most reliable and widely adopted route to this compound is a two-stage process. It begins with the classic Hantzsch thiazole synthesis to construct the heterocyclic core, followed by a Sandmeyer-type reaction to install the essential 2-bromo functionality.

Stage 1: Hantzsch Thiazole Synthesis of the Amino Intermediate

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[4][5] In this context, we react 2-bromo-1-(4-chlorophenyl)ethanone with thiourea to yield the intermediate, 2-amino-4-(4-chlorophenyl)thiazole.

Causality of Experimental Choices: The reaction is typically performed in a protic solvent like ethanol to facilitate the solubility of the reactants and the intermediates. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration.[6] The thermodynamic driving force is the formation of the stable, aromatic thiazole ring.

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Workflow cluster_stage1 Stage 1: Hantzsch Synthesis cluster_stage2 Stage 2: Sandmeyer Reaction Reactant1 2-Bromo-1-(4-chlorophenyl)ethanone Intermediate 2-Amino-4-(4-chlorophenyl)thiazole Reactant1->Intermediate Ethanol, Reflux Reactant2 Thiourea Reactant2->Intermediate Ethanol, Reflux Product This compound Intermediate->Product 1. NaNO₂, HBr 2. CuBr

Caption: Overall workflow for the synthesis of the target compound.

Stage 2: Sandmeyer Reaction for Bromination

With the aminothiazole intermediate in hand, the crucial 2-bromo group is introduced via the Sandmeyer reaction. This reaction is a reliable method for converting an aromatic amino group into a halide through a diazonium salt intermediate.[7][8]

Mechanistic Insight: The process begins with the diazotization of the 2-amino group using sodium nitrite in a strong acidic medium (HBr). This forms a highly reactive diazonium salt. The subsequent introduction of a copper(I) bromide (CuBr) catalyst initiates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the loss of nitrogen gas.[9] The radical then abstracts a bromine atom from the copper(II) species to yield the final product and regenerate the Cu(I) catalyst.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1-(4-chlorophenyl)ethanone (10.0 mmol).

  • Add 100 mL of absolute ethanol, followed by thiourea (12.0 mmol).

  • Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the mixture into 200 mL of cold water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A precipitate will form. Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude 2-amino-4-(4-chlorophenyl)thiazole, which is often pure enough for the next step.

Protocol 2: Synthesis of this compound

  • In a three-necked flask cooled to 0-5 °C in an ice-salt bath, suspend the 2-amino-4-(4-chlorophenyl)thiazole (8.0 mmol) in a mixture of 48% hydrobromic acid (30 mL).

  • Slowly add a solution of sodium nitrite (9.0 mmol) in 10 mL of water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes after the addition is complete.

  • In a separate beaker, dissolve copper(I) bromide (10.0 mmol) in 48% hydrobromic acid (20 mL).

  • Add the cold diazonium salt solution to the CuBr solution portion-wise, with vigorous stirring. Effervescence (N₂ evolution) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Heat the mixture to 60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

  • Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Purification and Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Technique Expected Results
Appearance Off-white to pale yellow solid.[10]
¹H NMR A singlet for the C5-H of the thiazole ring (typically δ 7.5-8.0 ppm). A multiplet system in the aromatic region (δ 7.4-7.9 ppm) corresponding to the 4-chlorophenyl group.
¹³C NMR Signals corresponding to the thiazole ring carbons and the chlorophenyl carbons. The carbon bearing the bromine (C2) will be significantly downfield.
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine and chlorine atoms.
Purity (HPLC) >95% is typically required for subsequent synthetic applications.[10]

Applications in Advanced Synthesis

The true utility of this compound lies in its capacity as a versatile substrate for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The C2-Br bond is highly susceptible to oxidative addition, making it an ideal electrophilic partner.

Suzuki_Coupling Example Application: Suzuki Cross-Coupling StartMat This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) StartMat->Catalyst BoronicAcid Aryl Boronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product 2-Aryl-4-(4-chlorophenyl)thiazole Catalyst->Product

Caption: Suzuki coupling using the title compound as an electrophile.

Field-Proven Examples:

  • Anticancer Agents: This scaffold has been used to synthesize novel pyrazoline-thiazole hybrids. In these structures, the thiazole unit is coupled with other heterocyclic systems, leading to compounds with potent antiproliferative activity against cancer cell lines like MCF-7 and significant BRAFV600E inhibitory potential.[2][3]

  • Antimicrobial Compounds: Derivatives have shown promising activity against various bacterial and fungal strains. For instance, elaboration at the 2-position has led to molecules with notable efficacy against Staphylococcus aureus and Candida albicans.[1][3]

Technical Data and Safety

Property Value
CAS Number 39564-86-8[11]
Molecular Formula C₉H₅BrClNS[10]
Molecular Weight 274.57 g/mol [12]
Appearance Solid[10]
Storage Inert atmosphere, 2-8°C[10]

Safety and Handling: As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its precursors.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14][15]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

Conclusion

This compound is more than just a chemical; it is a strategic asset in the synthesis of complex molecules with significant therapeutic potential. Its robust and well-documented synthesis, combined with the synthetic versatility afforded by the 2-bromo position, ensures its continued importance in drug discovery pipelines. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application, empowering researchers to build upon this valuable scaffold to create the next generation of innovative medicines.

References

  • 2-bromo-5-(4-chlorophenyl)-1,3-thiazole | AMERICAN ELEMENTS . (n.d.). American Elements. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap . (n.d.). Chem Help Asap. Retrieved from [Link]

  • 2-bromo-4-(4-chlorophenyl)-1,3-thiazole CAS:39564-86-8 manufacturer & supplier . (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis . (n.d.). Organic-Reaction.com. Retrieved from [Link]

  • Thiazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry . (2015, December 30). Asian Journal of Chemistry. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube . (2020, November 5). YouTube. Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. (2018, February 7). ResearchGate. Retrieved from https://www.researchgate.
  • 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA - Cardiff University . (2021, July 8). Cardiff University. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts - ResearchGate . (n.d.). ResearchGate. Retrieved from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications . (2024, April 16). ACS Publications. Retrieved from [Link]

Sources

Synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole: A Technical Guide via Hantzsch Thiazole Synthesis and Subsequent Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiazoles in Medicinal Chemistry

Thiazole rings are a cornerstone in the architecture of many biologically active molecules and pharmaceuticals. Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design. The target molecule of this guide, 2-Bromo-4-(4-chlorophenyl)thiazole, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the halogenated phenyl ring and the reactive bromo-substituent on the thiazole core provides synthetic handles for further molecular elaboration, making it a key building block in the development of novel chemical entities.

This guide provides an in-depth, two-part synthetic route to this compound, beginning with the foundational Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a Sandmeyer-type reaction to introduce the 2-bromo substituent. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout.

Part 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole Intermediate

The initial step in the synthesis of our target molecule is the construction of the thiazole ring via the Hantzsch thiazole synthesis. This classic condensation reaction involves an α-haloketone and a thioamide to form the thiazole core[1][2]. In this case, 4-chlorophenacyl bromide serves as the α-haloketone and thiourea provides the thioamide component, yielding the intermediate, 2-amino-4-(4-chlorophenyl)thiazole.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism. The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of 4-chlorophenacyl bromide in an SN2 reaction, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic 2-aminothiazole ring[3].

Hantzsch_Mechanism start 4-Chlorophenacyl Bromide + Thiourea intermediate1 S-Alkylation Intermediate start->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(4-chlorophenyl)thiazole intermediate2->product - H2O (Dehydration)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is based on established procedures for the Hantzsch synthesis of 2-aminothiazoles[3][4].

Materials:

  • 4-Chlorophenacyl bromide (1.0 eq.)

  • Thiourea (1.2 eq.)

  • Ethanol (or Methanol), absolute

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenacyl bromide in absolute ethanol.

  • Add thiourea to the solution. A slight excess of thiourea is often used to ensure complete consumption of the α-haloketone.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-(4-chlorophenyl)thiazole as a solid.

Part 2: Sandmeyer Bromination of 2-Amino-4-(4-chlorophenyl)thiazole

The second stage of the synthesis involves the conversion of the 2-amino group of the thiazole intermediate to a bromo group. This is achieved through a Sandmeyer-type reaction, a versatile method for the transformation of aromatic amines into a variety of other functional groups via a diazonium salt intermediate[1][5].

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt is generally unstable and is used immediately in the next step.

  • Substitution: The diazonium salt is then treated with a copper(I) bromide solution. The copper(I) acts as a catalyst, facilitating the release of nitrogen gas and the substitution of the diazonium group with a bromide ion to form the final product[1].

Sandmeyer_Mechanism start 2-Amino-4-(4-chlorophenyl)thiazole diazonium Thiazole Diazonium Salt start->diazonium Diazotization (NaNO2, HBr, 0-5 °C) product This compound diazonium->product Substitution (CuBr)

Caption: The Sandmeyer reaction pathway.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the Sandmeyer bromination of 2-aminothiazoles[6][7]. Extreme caution should be exercised during this procedure due to the potentially explosive nature of diazonium salts. [8][9][10][11][12]

Materials:

  • 2-Amino-4-(4-chlorophenyl)thiazole (1.0 eq.)

  • Sodium nitrite (NaNO₂) (1.1 eq.)

  • Hydrobromic acid (HBr), 48%

  • Copper(I) bromide (CuBr) (catalytic to stoichiometric amounts)

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask, suspend 2-amino-4-(4-chlorophenyl)thiazole in a mixture of hydrobromic acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a color change.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Data Presentation

CompoundMolecular FormulaMolecular WeightPhysical State
2-Amino-4-(4-chlorophenyl)thiazoleC₉H₇ClN₂S210.69 g/mol Solid
This compoundC₉H₅BrClNS274.57 g/mol Solid

Safety and Handling

  • Hantzsch Synthesis: 4-Chlorophenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sandmeyer Reaction: Diazonium salts are potentially explosive, especially when dry.[8][9][10][11][12] It is imperative to keep the reaction temperature low (0-5 °C) during their formation and to use them immediately in the subsequent step without isolation.[8][9][10][11][12] Always work behind a blast shield and take all necessary precautions for handling potentially explosive compounds.[8][9][10][11][12]

Conclusion

The synthesis of this compound presented in this guide utilizes a robust and well-established two-step sequence. The Hantzsch thiazole synthesis provides an efficient entry to the core heterocyclic structure, while the Sandmeyer reaction offers a reliable method for the introduction of the bromo substituent. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The self-validating nature of the described protocols, combined with careful analytical characterization, ensures the integrity of the final product.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441.
  • Barber, T. R., & Laali, K. K. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7014-7018.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals.
  • Baran, P. S., & O'Malley, D. P. (2004). Structures, Stability, and Safety of Diazonium Salts.
  • BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine. BenchChem.
  • BenchChem. (2025). Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. BenchChem.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Siméon, F., Sobrio, F., & Gowravaram, M. R. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 76(15), 6358-6363.
  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
  • ChemicalBook. (n.d.). 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum. ChemicalBook.
  • Royal Society of Chemistry. (n.d.). Supporting Information for... The Royal Society of Chemistry.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • ResearchGate. (2025). Catalytic Sandmeyer Bromination.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Phillips, A. P. (2000). Learning from the Hantzsch synthesis.
  • Bou-Salah, G., Abida, O., Rhouati, S., & Berredjem, M. (2017).
  • ResearchGate. (n.d.). 1H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-451.

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Unveiling the Molecular quarries: A Technical Guide to the Biological Targets of 2-Bromo-4-(4-chlorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological targets of 2-bromo-4-(4-chlorophenyl)thiazole derivatives, a class of compounds demonstrating significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, outlines experimental methodologies for target identification and validation, and offers insights into the mechanistic underpinnings of these molecules' bioactivities.

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, which serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs and clinical candidates.[2] The this compound core represents a key pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[3][4][5][6] This guide will delve into the specific molecular targets that are modulated by this versatile scaffold.

Part 1: Identified Biological Targets and Mechanisms of Action

Research into derivatives of the this compound scaffold has revealed a range of biological targets, primarily concentrated in the areas of oncology and infectious diseases.

Anticancer Targets: Disrupting Malignant Signaling Pathways

The most extensively documented activities of these thiazole derivatives are their antiproliferative effects against various cancer cell lines.[3][4] Key molecular targets identified in this context include:

  • Protein Kinases: Many derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

    • BRAFV600E: A specific mutation in the BRAF gene, V600E, is a driver in many melanomas and other cancers. Certain thiazolyl-pyrazoline hybrids incorporating the this compound moiety have demonstrated potent inhibitory activity against BRAFV600E.[3][4] For instance, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole has shown significant BRAFV600E inhibition with an IC50 value of 0.05 μM.[3][4]

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): These receptor tyrosine kinases are critical for tumor growth and angiogenesis. Some 4-(4-chlorophenyl)thiazole derivatives have exhibited inhibitory activity against both EGFR and VEGFR-2, suggesting a multi-targeted approach to cancer therapy.[4]

  • Cancer Cell Proliferation: Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including:

    • A-549 (human lung adenocarcinoma)[3][4]

    • MCF-7 (human breast adenocarcinoma)[3][4]

    • WM266.4 (human metastatic melanoma)[3][4]

Below is a simplified representation of the signaling pathway involving BRAF, a key target of these derivatives.

BRAF_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Thiazole Derivative Thiazole Derivative Thiazole Derivative->BRAF

Caption: Simplified BRAF signaling pathway and the inhibitory action of thiazole derivatives.

Antimicrobial Targets: Combating Pathogenic Microorganisms

Derivatives of this compound have shown promising activity against a variety of bacterial and fungal strains.[3][7] While the specific molecular targets are often not as well-defined as in cancer, the broad-spectrum activity suggests interference with fundamental cellular processes.

  • Antibacterial Activity:

    • Gram-positive bacteria: Activity has been observed against Staphylococcus aureus, Bacillus subtilis, and Bacillus megaterium.[3][7]

    • Gram-negative bacteria: Some derivatives have shown efficacy against Salmonella typhimurium and Proteus vulgaris.[3]

  • Antifungal Activity:

    • Notable inhibitory effects have been reported against Candida albicans, Saccharomyces cerevisiae, and Candida zeylanoides.[3][7]

The mechanism of antimicrobial action is likely multifactorial, potentially involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Enzyme Inhibition in Neurodegenerative Disorders

Recent studies have explored the potential of 4-chlorophenyl thiazole derivatives in the context of neurodegenerative diseases.[6]

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. Certain thiazole derivatives have demonstrated inhibitory activity against both AChE and BChE.[6]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolism of monoamine neurotransmitters. Their inhibition can be beneficial in the treatment of Parkinson's disease and depression. Some derivatives have shown potent inhibition of both MAO-A and MAO-B.[6]

Part 2: Experimental Workflows for Target Identification and Validation

The following section provides detailed, step-by-step methodologies for key experiments to identify and validate the biological targets of this compound derivatives.

Workflow for Assessing Anticancer Activity and Target Kinase Inhibition

This workflow outlines the process from initial cell viability screening to specific enzyme inhibition assays.

Anticancer_Workflow cluster_0 Phase 1: Cellular Screening cluster_1 Phase 2: Target Kinase Inhibition Assay cluster_2 Phase 3: Validation A 1. Cell Culture: Maintain cancer cell lines (e.g., A-549, MCF-7) B 2. MTT or SRB Assay: Treat cells with varying concentrations of thiazole derivative. A->B C 3. Determine IC50: Calculate the concentration for 50% inhibition of cell growth. B->C D 4. Kinase Panel Screening: Screen against a panel of kinases (e.g., BRAF, EGFR). C->D E 5. In Vitro Kinase Assay: (e.g., ADP-Glo™ Kinase Assay) Measure kinase activity in the presence of the inhibitor. D->E F 6. Determine IC50 for Kinase: Calculate the concentration for 50% inhibition of enzyme activity. E->F G 7. Western Blot Analysis: Assess phosphorylation status of downstream targets (e.g., p-ERK). F->G H 8. Molecular Docking: In silico analysis of binding mode to the kinase active site. G->H

Caption: Experimental workflow for anticancer target identification and validation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)

Objective: To determine the IC50 value of a this compound derivative against a specific protein kinase (e.g., BRAFV600E).

Materials:

  • Recombinant human kinase (e.g., BRAFV600E)

  • Substrate for the kinase (e.g., inactive MEK1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Thiazole derivative stock solution (in DMSO)

  • Kinase buffer

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thiazole derivative in kinase buffer. Include a DMSO-only control.

  • Kinase Reaction: a. In a 96-well plate, add 5 µL of the diluted compound or control. b. Add 10 µL of a mixture containing the kinase and its substrate in kinase buffer. c. Initiate the reaction by adding 10 µL of ATP solution. d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no kinase control) from all readings. b. Normalize the data to the DMSO control (100% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness of the Protocol: This assay includes positive (no inhibitor) and negative (no kinase) controls to ensure the validity of the results. The use of a commercially available, well-validated kit like ADP-Glo™ provides a standardized and reproducible method for measuring kinase activity.

Workflow for Assessing Antimicrobial Activity

This workflow details the steps for determining the antimicrobial efficacy of the thiazole derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a thiazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiazole derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Incubator

Procedure:

  • Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the thiazole derivative in the broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells with a serial dilution of a known antibiotic.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a plate reader.

Trustworthiness of the Protocol: The inclusion of growth, sterility, and positive controls is essential for validating the assay. Standardization of the inoculum ensures reproducibility. This method is a standard and widely accepted technique for determining antimicrobial susceptibility.

Part 3: Data Presentation and Summary

To facilitate the comparison of the biological activities of different this compound derivatives, data should be presented in a clear and structured format.

Table 1: Summary of Anticancer Activity of Selected Thiazole Derivatives

Compound IDModification on Thiazole CoreTarget Cell LineIC50 (µM)Target KinaseKinase IC50 (µM)Reference
9t 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)-MCF-70.16BRAFV600E0.05[3][4]
WM266.40.12
11d 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)-A-54962.5 µg/mLNot specifiedNot specified[3][4]
77b 4-(4-chlorophenyl)-2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-Not specifiedNot specifiedEGFR0.114[4]

Table 2: Summary of Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDModification on Thiazole CoreTarget MicroorganismMIC (µg/mL)Reference
35c 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)-S. aureus, B. subtilis, E. coli, C. albicans100-200[3][4]
14o 3-(2-(5-(6-bromobenzo[d][3][7]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrileS. typhimurium, P. vulgaris31.25[3]
11q 2-[5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylsulfonylphenyl)-C. zeylanoides250[3][4]

Conclusion

The this compound scaffold is a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity against a range of biological targets relevant to cancer, infectious diseases, and neurodegenerative disorders. The experimental workflows and protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this important class of molecules. Future work should focus on elucidating the precise mechanisms of action and identifying specific molecular targets, particularly for the antimicrobial activities, to enable rational drug design and optimization.

References

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI.
  • CAS 39564-86-8 | this compound - Alchem.Pharmtech.
  • 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole - 412923-62-7 - Vulcanchem.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
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  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed. 3tvN32aJ_4kViv6nJdeG_Uf)

Sources

In Vitro Evaluation of 2-Bromo-4-(4-chlorophenyl)thiazole: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold that continues to yield compounds with a broad spectrum of pharmacological activities.[1] Its presence in numerous clinically approved drugs is a testament to its versatility and ability to interact with diverse biological targets. This guide focuses on a specific, yet promising, member of this family: 2-Bromo-4-(4-chlorophenyl)thiazole. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for the in vitro evaluation of this compound. This document is not a rigid set of instructions but rather a dynamic guide, grounded in scientific first principles, to empower researchers to design, execute, and interpret robust in vitro studies.

Compound Profile: this compound

Chemical Structure:

  • Systematic Name: 2-bromo-4-(4-chlorophenyl)-1,3-thiazole

  • Molecular Formula: C₉H₅BrClNS

  • Molecular Weight: 274.57 g/mol

The unique arrangement of a bromine atom at the 2-position and a 4-chlorophenyl group at the 4-position of the thiazole ring bestows upon this molecule a distinct electronic and steric profile, making it a compelling candidate for biological screening.

Synthesis and Characterization: The Foundation of Reliable Data

The journey of in vitro evaluation begins with the unambiguous synthesis and rigorous characterization of the test compound. A reliable and reproducible synthesis protocol is paramount for ensuring the purity and identity of the material, which is the bedrock of any subsequent biological investigation.

Synthesis Pathway: A common and effective method for the synthesis of 2-amino-4-(substituted-phenyl)thiazoles involves the Hantzsch thiazole synthesis.[2] For the bromo-derivative, a subsequent diazotization and bromination (Sandmeyer reaction) would be required. A more direct route involves the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with thiourea.

Characterization: The structural integrity of the synthesized this compound must be unequivocally confirmed through a battery of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule, confirming the connectivity of the atoms.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the compound, further validating its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the C=N and C-S bonds characteristic of the thiazole ring.[4]

A Multi-faceted Approach to In Vitro Bioactivity Screening

Given the known biological activities of thiazole derivatives, a comprehensive in vitro evaluation of this compound should encompass a range of assays targeting its potential anticancer, anti-inflammatory, and antimicrobial properties.

Assessment of Cytotoxic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and the cytotoxic potential of a compound.[5][6]

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Experimental Workflow:

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve and using non-linear regression analysis.[10][11]

Table 1: Example Data for Cytotoxicity of this compound

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
0.198.5 ± 2.199.1 ± 1.8
185.2 ± 3.592.4 ± 2.7
1052.7 ± 4.265.8 ± 3.9
5015.1 ± 2.825.3 ± 3.1
1005.6 ± 1.510.9 ± 2.2
Evaluation of Anti-inflammatory Potential: The Griess Assay for Nitric Oxide Production

Chronic inflammation is implicated in a multitude of diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy. The Griess assay for nitric oxide (NO) is a simple and reliable method to screen for anti-inflammatory activity in vitro.[12]

Principle: Macrophages, when activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator.[13] NO is unstable and quickly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay colorimetrically measures the concentration of nitrite in the cell culture supernatant.[14]

Signaling Pathway:

Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

Data Analysis and Interpretation:

The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated wells with the LPS-only treated wells. A lower absorbance indicates a reduction in nitrite concentration and thus, an anti-inflammatory effect.

Investigating the Mechanism of Action: Tubulin Polymerization Assay

Many successful anticancer drugs, including thiazole derivatives, exert their effects by targeting microtubules.[15][16] An in vitro tubulin polymerization assay can directly assess the ability of this compound to interfere with this critical cellular process.

Principle: This assay measures the change in turbidity (light scattering) as purified tubulin dimers polymerize into microtubules in the presence of GTP.[17] Inhibitors of tubulin polymerization will prevent this increase in turbidity.

Experimental Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP.

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of this compound, a positive control (e.g., colchicine), and a negative control (vehicle).

  • Polymerization and Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis and Interpretation:

The rate and extent of tubulin polymerization are determined from the kinetic curves. A decrease in the rate and final absorbance in the presence of the compound indicates inhibition of tubulin polymerization.

Antimicrobial Susceptibility Testing

Thiazole-containing compounds have a rich history as antimicrobial agents.[18][19] Therefore, it is prudent to evaluate the antimicrobial activity of this compound against a panel of clinically relevant bacteria and fungi.

Methods:

  • Broth Microdilution Method: This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[20]

  • Disk Diffusion Assay: A qualitative method where a filter paper disk impregnated with the compound is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk is measured.

Table 2: Example Data for Antimicrobial Activity of this compound (MIC in µg/mL)

MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive)16
Escherichia coli (Gram-negative)32
Candida albicans (Fungus)8

Enzyme Inhibition Assays: A Deeper Mechanistic Dive

To further elucidate the mechanism of action, specific enzyme inhibition assays can be employed.[18][21] For instance, if the compound shows significant anti-inflammatory activity, its effect on cyclooxygenase (COX) enzymes could be investigated. If it exhibits potent anticancer activity, its inhibitory potential against key kinases involved in cancer cell proliferation could be assessed.

General Principles of Enzyme Inhibition Studies:

  • Kinetic Analysis: By measuring the reaction rate at various substrate and inhibitor concentrations, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.[22][23]

  • IC₅₀ Determination: Similar to cytotoxicity assays, the IC₅₀ value for enzyme inhibition can be calculated from a dose-response curve.

Conclusion and Future Directions

This technical guide provides a roadmap for the comprehensive in vitro evaluation of this compound. The data generated from these assays will provide a robust foundation for understanding the compound's biological activities and its potential as a therapeutic agent. Positive results from these in vitro studies would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy studies in animal models, and preclinical safety and toxicology assessments. The systematic approach outlined herein will enable researchers to make informed decisions about the future development of this promising thiazole derivative.

References

  • Asif, M. (2021). A Mini-review on the Biological Significance of Thiazole and its Analogues in the New Era. Mini-Reviews in Medicinal Chemistry, 21(16), 2246-2266.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NF-κB signaling in inflammation. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]

  • JCI. (2001). NF-κB: a key role in inflammatory diseases. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work? Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics Review getting and analyzing data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

  • ResearchGate. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Retrieved from [Link]

  • ResearchGate. (2015). Rapid Screening of Antimicrobial Synthetic Peptides. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]

  • National Institutes of Health. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from https://www.researchgate.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Retrieved from [Link]

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The Strategic Role of 2-Bromo-4-(4-chlorophenyl)thiazole Derivatives in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold as a Privileged Structure in Kinase Inhibitor Design

In the landscape of modern oncology and immuno-oncology drug discovery, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy.[1] Protein kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast array of cellular processes.[2] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them a major class of therapeutic targets.[2] Within the medicinal chemist's armamentarium, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in bioactive compounds.[2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a recurring motif in a multitude of approved drugs and clinical candidates. This guide delves into a specific, highly versatile subset of this chemical space: 2-bromo-4-(4-chlorophenyl)thiazole derivatives . We will explore their synthesis, rationale for design, and application as kinase inhibitors, providing both high-level strategic insights and detailed, actionable protocols for the research scientist.

The Core Moiety: Synthesis and Strategic Importance of this compound

The journey to potent and selective kinase inhibitors begins with the thoughtful construction of the core chemical scaffold. The this compound moiety is not typically the final, biologically active molecule itself, but rather a crucial intermediate, a linchpin from which a diverse library of derivatives can be efficiently synthesized. The bromine atom at the 2-position serves as a versatile chemical handle for introducing a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

Synthetic Pathway to the 2-Amino Precursor

The most common and efficient route to the this compound core begins with the synthesis of its 2-amino precursor, leveraging the well-established Hantzsch thiazole synthesis.[3] This reaction involves the cyclocondensation of an α-haloketone with a thiourea.

Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethan-1-one

The synthesis commences with the bromination of 4-chloroacetophenone. This electrophilic substitution reaction targets the α-carbon of the ketone, yielding the required α-haloketone intermediate.

Step 2: Hantzsch Thiazole Synthesis

The resulting 2-bromo-1-(4-chlorophenyl)ethan-1-one is then reacted with thiourea in a suitable solvent, such as ethanol, to form 2-amino-4-(4-chlorophenyl)thiazole.[3] The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring.[3]

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole [3]

  • Reaction Setup: To a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add thiourea (1.2 mmol).

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-4-(4-chlorophenyl)thiazole.

From Amino to Bromo: The Sandmeyer-Type Transformation

With the 2-amino-4-(4-chlorophenyl)thiazole in hand, the next critical step is the conversion of the 2-amino group to a 2-bromo substituent. This is typically achieved through a Sandmeyer-type reaction. This diazotization of the amino group followed by displacement with a bromide ion is a cornerstone of synthetic organic chemistry and provides an efficient route to the desired 2-bromo intermediate.

Experimental Protocol: Synthesis of this compound

  • Diazotization: Suspend 2-amino-4-(4-chlorophenyl)thiazole (1 mmol) in an aqueous solution of hydrobromic acid (48%). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in hydrobromic acid (48%). Add the freshly prepared diazonium salt solution to the copper(I) bromide solution at 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until nitrogen evolution ceases.

  • Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Power of the 2-Bromo Position: Gateway to Chemical Diversity and SAR

The strategic importance of the this compound scaffold lies in the reactivity of the C-Br bond. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of a diverse range of substituents, which is fundamental to exploring the chemical space around the core scaffold and optimizing kinase inhibitory activity and selectivity.

SAR_Strategy Core This compound Coupling Pd-catalyzed Cross-Coupling Reactions Core->Coupling Aryl Aryl/Heteroaryl Groups (Suzuki Coupling) Coupling->Aryl R1 Amine Amines/Amides (Buchwald-Hartwig Amination) Coupling->Amine R2 Alkyl Alkyl/Alkynyl Groups (Sonogashira/Negishi Coupling) Coupling->Alkyl R3 Library Diverse Library of Kinase Inhibitor Candidates Aryl->Library Amine->Library Alkyl->Library

Caption: Strategic functionalization of the 2-bromo position.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Thiazole-based inhibitors, including derivatives of the this compound scaffold, typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming key interactions with amino acid residues that are crucial for ATP binding and the subsequent phosphotransfer reaction.

The 4-(4-chlorophenyl) group often anchors the molecule in a hydrophobic pocket of the kinase active site. The thiazole ring itself can act as a hydrogen bond acceptor or donor, while the substituents introduced at the 2-position are designed to extend into other regions of the ATP-binding site, forming additional interactions that enhance potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Thiazole Derivative ATP_Pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Chlorophenyl 4-Chlorophenyl Group Chlorophenyl->Hydrophobic_Pocket Hydrophobic Interactions Thiazole Thiazole Core Thiazole->ATP_Pocket R_Group R-Group at C2 R_Group->Hinge H-Bonds ATP ATP ATP->ATP_Pocket Competes with

Caption: Competitive inhibition of the kinase ATP-binding site.

Structure-Activity Relationship (SAR) Insights from Related Analogs

While specific SAR data for a broad library of this compound derivatives is not extensively published, valuable insights can be gleaned from structurally related 2-substituted-4-(4-chlorophenyl)thiazole compounds. For instance, studies on 2-amino and 2-hydrazinyl derivatives have demonstrated that modifications at the 2-position significantly impact anticancer activity.

Compound Series Substitution at 2-position Observed Activity Key Takeaway
2-Hydrazinyl-4-(4-cyanophenyl)thiazoles [4]Varied benzylidene and related groupsPotent growth inhibition against HCT-116 and MCF-7 cancer cell lines.[4]The nature of the substituent on the hydrazinyl moiety is critical for anticancer potency.[4]
2-Amino-4-phenylthiazoles [1]Amide and other functionalitiesSignificant antiproliferative activity against various cancer cell lines.[1]Acylation and further substitution of the 2-amino group can lead to potent kinase inhibitors.
Thiazole-Hydrazides [5]Varied substitutions on the phenyl ring at the 4-positionpara-chlorophenyl analogs showed a better anticancer profile than ortho-chlorophenyl analogs.[5]The position of the chloro substituent on the phenyl ring at C4 influences biological activity.[5]

These findings underscore the principle that the 2-position of the 4-(4-chlorophenyl)thiazole scaffold is a critical locus for modification to achieve potent and selective kinase inhibition. The 2-bromo intermediate is therefore an ideal starting point for such explorations.

Experimental Protocols for Evaluating Kinase Inhibitory Activity

The robust evaluation of novel kinase inhibitors requires well-defined and reproducible experimental protocols. Both biochemical (in vitro) and cell-based assays are essential to fully characterize the potency, selectivity, and cellular efficacy of new compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (derivatives of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the purified kinase to each well.

    • Incubate for 10-20 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction: Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection:

    • Add the ADP detection reagent as per the manufacturer's protocol to stop the kinase reaction and deplete remaining ATP.

    • Incubate as required.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate as required.

  • Data Acquisition and Analysis: Measure the luminescence of each well. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In_Vitro_Assay_Workflow Start Start Prep Prepare Compound Dilutions Start->Prep Add_Cmpd Add Compound/DMSO to Plate Prep->Add_Cmpd Add_Kinase Add Kinase Enzyme Add_Cmpd->Add_Kinase Incubate1 Pre-incubate (10-20 min) Add_Kinase->Incubate1 Add_Sub_ATP Add Substrate/ATP Mixture Incubate1->Add_Sub_ATP Incubate2 Incubate (e.g., 60 min at 30°C) Add_Sub_ATP->Incubate2 Add_ADP_Detect Add ADP Detection Reagent Incubate2->Add_ADP_Detect Read Measure Luminescence Add_ADP_Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Kinase Activity Assay (Phosphorylation Level)

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by assessing their ability to inhibit a target kinase within a living cell. One common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies: primary antibody specific for the phosphorylated substrate, and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Detection reagents (e.g., ECL for Western blotting, or fluorescent secondary antibodies for immunofluorescence)

  • Instrumentation for detection (e.g., Western blot imaging system, plate reader, or microscope)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO control for a predetermined amount of time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection of Phosphorylation:

    • Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific primary antibody followed by the HRP-conjugated secondary antibody. Detect the signal using an ECL reagent.

    • ELISA/In-Cell Western: In a plate-based format, fix and permeabilize the cells, then incubate with the primary and secondary antibodies. Read the signal using a plate reader.

  • Data Analysis: Quantify the signal from the phosphorylated substrate and normalize it to a loading control (e.g., total protein or a housekeeping gene). Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

The this compound scaffold represents a highly strategic starting point for the development of novel kinase inhibitors. Its efficient synthesis and the versatility of the 2-bromo position as a handle for chemical diversification make it an attractive platform for medicinal chemists. By leveraging established synthetic methodologies and robust biological evaluation protocols, researchers can systematically explore the structure-activity relationships of derivatives of this core, paving the way for the discovery of next-generation targeted therapies. The insights and protocols provided in this guide are intended to empower drug discovery professionals to effectively harness the potential of this promising chemical scaffold in their quest for new and effective treatments for a range of diseases driven by aberrant kinase activity.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). Molecules. Available at: [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2022). RSC Advances. Available at: [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). Marmara Pharmaceutical Journal. Available at: [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2022). RSC Advances. Available at: [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2022). RSC Advances. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). Chinese Journal of Medicinal Chemistry. Available at: [Link]

  • Thiadiazole derivatives as anticancer agents. (n.d.). Postepy Higieny I Medycyny Doswiadczalnej. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). Pharmaceuticals. Available at: [Link]

  • Discovery of novel hydrazinyl thiazole derivatives as potent anticancer agents by inhibiting eIF4E/eIF4G interactions. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. (2022). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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An In-depth Technical Guide to the Antimicrobial Properties of 2-Bromo-4-(4-chlorophenyl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant threats to global public health, necessitating urgent and innovative strategies for the discovery of new therapeutic agents.[1] The waning efficacy of existing antibiotics, driven by microbial evolution and misuse, has created a critical void in our ability to treat bacterial and fungal infections.[1] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the thiazole nucleus being a particularly privileged scaffold.[1][2] Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a core component of numerous clinically approved drugs, including antimicrobials like Sulfathiazole.[1][3] Its unique structural and electronic properties allow for diverse functionalization, making it an ideal template for rational drug design.[2][4] This guide focuses on a specific, promising subclass: 2-Bromo-4-(4-chlorophenyl)thiazole analogs, exploring their synthesis, antimicrobial evaluation, structure-activity relationships, and putative mechanisms of action.

Part 1: Synthesis of this compound Analogs

The foundational step in exploring the therapeutic potential of these analogs is a robust and versatile synthetic strategy. The Hantzsch thiazole synthesis remains a primary and efficient method for constructing the core 2-aminothiazole ring, which can then be further modified. This classical reaction involves the condensation of an α-haloketone with a thiourea or thioamide.

A generalized synthetic pathway begins with the reaction of p-chlorophenacyl bromide with thiourea to yield the key intermediate, 2-amino-4-(4-chlorophenyl)thiazole.[5] This intermediate is then diazotized and subjected to a Sandmeyer-type reaction using copper(I) bromide to install the bromine atom at the 2-position of the thiazole ring, affording the this compound scaffold.[6][7] Further diversification can be achieved by introducing various substituents on this core structure.

Experimental Protocol: Synthesis of the Core Scaffold
  • Step 1: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole.

    • To a solution of p-chlorophenacyl bromide (1 mmol) in absolute methanol (20 mL), add thiourea (1.2 mmol).

    • Reflux the reaction mixture for 3-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold methanol, and dried to yield 2-amino-4-(4-chlorophenyl)thiazole.[5]

    • Causality: Refluxing in methanol provides the necessary thermal energy for the condensation reaction to proceed efficiently, while the use of a slight excess of thiourea ensures complete consumption of the limiting α-haloketone.

  • Step 2: Synthesis of this compound.

    • Dissolve 2-amino-4-(4-chlorophenyl)thiazole (1 mmol) and copper(I) bromide (1.5 mmol) in acetonitrile at room temperature.[6]

    • Add n-butyl nitrite (1.5 mmol) dropwise with stirring.[6][7]

    • Heat the solution to approximately 60°C (333 K) for 15-20 minutes until the reaction is complete (monitored by TLC).[6]

    • Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute ammonia solution to remove excess copper salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to obtain the target compound.[6]

    • Causality: The Sandmeyer-type reaction provides a reliable method for replacing the amino group with a bromine atom. n-Butyl nitrite serves as the diazotizing agent, while CuBr facilitates the substitution. Acetonitrile is an effective solvent for this transformation.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Bromination p-chlorophenacyl bromide p-chlorophenacyl bromide Reaction1 Reflux in Methanol p-chlorophenacyl bromide->Reaction1 Thiourea Thiourea Thiourea->Reaction1 Intermediate 2-amino-4-(4-chlorophenyl)thiazole Reaction1->Intermediate Reaction2 Diazotization & Substitution Intermediate->Reaction2 Reagents n-Butyl Nitrite, CuBr Acetonitrile, 60°C Reagents->Reaction2 Product This compound Reaction2->Product

Caption: General synthesis of the this compound core.

Part 2: In Vitro Antimicrobial Evaluation

A systematic evaluation of antimicrobial activity is crucial to quantify the potential of the synthesized analogs. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of each this compound analog in dimethyl sulfoxide (DMSO).

    • Microbial Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).

    • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[8]

    • Equipment: Sterile 96-well microtiter plates, multichannel pipette, incubator.

  • Assay Procedure:

    • Dispense 100 µL of the appropriate growth medium into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a concentration gradient.

    • Controls:

      • Positive Control: A well containing a known effective antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

      • Negative Control (Growth Control): A well containing only growth medium and the microbial inoculum.

      • Sterility Control: A well containing only growth medium.

      • Solvent Control: A well containing the highest concentration of DMSO used in the assay to ensure it has no inhibitory effect.

    • Prepare a microbial inoculum standardized to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this suspension to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

    • Self-Validation Check: The negative control must show clear growth, the sterility control must remain clear, and the positive control should show inhibition at its expected MIC.

Visualization: MIC Determination Workflow

MIC_Workflow Start Prepare Serial Dilutions of Analogs in 96-Well Plate Inoculate Inoculate Wells with Standardized Microbial Suspension (e.g., 5x10^5 CFU/mL) Start->Inoculate Incubate Incubate (Bacteria: 24h, 37°C) (Fungi: 48h, 35°C) Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read Result MIC = Lowest Concentration with No Visible Growth Read->Result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Hypothetical Analogs

The following table summarizes representative MIC data for a series of hypothetical analogs, illustrating potential outcomes of an antimicrobial screen.

Compound IDR¹ SubstituentGram-Positive BacteriaGram-Negative BacteriaFungi
S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Core-1 H166432
Analog-A 4-F83216
Analog-B 4-OCH₃32>12864
Analog-C 3-NO₂4168
Ciprofloxacin -0.50.25N/A
Fluconazole -N/AN/A2

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds. For thiazole derivatives, substitutions at various positions can dramatically alter their antimicrobial potency and spectrum.[2][10]

  • Substitution on the Phenyl Ring (Position 4 of Thiazole): The nature and position of substituents on the 4-phenyl ring are critical. Electron-withdrawing groups, such as nitro (-NO₂) or halogen (-F, -Cl), often enhance antimicrobial activity.[11] This may be due to modulation of the molecule's electronic properties, improving its interaction with biological targets. Conversely, bulky electron-donating groups like methoxy (-OCH₃) can sometimes decrease activity, possibly due to steric hindrance.[12]

  • Substitution at Position 2 of Thiazole: The 2-bromo group in the core scaffold is not just a synthetic handle but also contributes to activity. Modifications at this position by linking other heterocyclic rings or functional groups can lead to hybrid molecules with enhanced potency.[2][10]

  • Substitution at Position 5 of Thiazole: The C5 position of the thiazole ring is another key site for modification. Introducing acyl groups or other small substituents can modulate the activity profile, though the effects can be variable and context-dependent.[10]

Visualization: Key SAR Findings

Caption: Structure-Activity Relationship (SAR) map for thiazole analogs.

Part 4: Unraveling the Mechanism of Action

Thiazole derivatives are known to exert their antimicrobial effects through various mechanisms, often depending on their specific structural features. The broad spectrum of activity observed for many analogs suggests they may interact with fundamental cellular processes conserved across different microbial species.

Potential Molecular Targets:

  • Fungal Ergosterol Biosynthesis: A prominent mechanism, particularly for antifungal activity, is the inhibition of lanosterol 14α-demethylase (CYP51).[12][13][14] This enzyme is critical in the fungal ergosterol biosynthesis pathway. Its inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This is the same target as the widely used azole antifungal drugs.[12]

  • Bacterial Cell Wall Synthesis: Some thiazole compounds have been shown to inhibit enzymes involved in the synthesis of peptidoglycan, the essential component of the bacterial cell wall. Potential targets include enzymes like undecaprenyl diphosphate synthase (UPPS) and the MurB enzyme.[13][15]

  • DNA Gyrase Inhibition: Similar to quinolone antibiotics, certain thiazole derivatives can inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby preventing cell division.[12]

Protocol for Investigating Mechanism: Sorbitol Assay for Cell Wall Targeting

This assay helps determine if a compound's primary mechanism involves disruption of the fungal cell wall.

  • Principle: Sorbitol is an osmotic protectant. If a compound targets the cell wall, its fungicidal effect will be diminished in the presence of sorbitol, which stabilizes the resulting osmotically sensitive protoplasts.

  • Procedure:

    • Perform the standard MIC assay as described previously in two parallel sets of 96-well plates.

    • In the first set, use standard RPMI-1640 medium.

    • In the second set, use RPMI-1640 medium supplemented with 0.8 M sorbitol.[16]

    • Inoculate both sets of plates with the same fungal suspension and incubate.

  • Interpretation:

    • If the MIC value increases significantly (typically four-fold or more) in the presence of sorbitol, it strongly suggests that the compound's mechanism of action involves targeting the fungal cell wall.[17]

    • If there is no significant change in the MIC, the primary target is likely not the cell wall.

Visualization: Proposed Antifungal Mechanism

Thiazole 2-Bromo-4-(4-chlorophenyl) thiazole Analog CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component Disruption Membrane Disruption & Cell Lysis Membrane->Disruption Lack of Ergosterol leads to

Caption: Inhibition of fungal ergosterol biosynthesis via CYP51.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel antimicrobial agents. Analogs derived from this core have demonstrated the potential for broad-spectrum activity against both bacteria and fungi. The synthetic accessibility of the thiazole ring allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Lead Optimization: Synthesizing a broader library of analogs to refine SAR insights and improve the therapeutic index.

  • In Vivo Efficacy: Advancing the most potent and least toxic compounds to animal models of infection to assess their efficacy in a physiological context.[8]

  • Toxicity Profiling: Conducting comprehensive cytotoxicity assays against various human cell lines to ensure the safety of lead candidates.[8]

  • Resistance Studies: Investigating the potential for microorganisms to develop resistance to these new compounds.

By pursuing these avenues, the scientific community can continue to harness the potential of thiazole chemistry in the critical fight against antimicrobial resistance.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (National Institutes of Health). [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (MDPI). [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (Springer). [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (MDPI). [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (PubMed Central). [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (Semantic Scholar). [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. (ResearchGate). [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (PubMed Central). [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (ResearchGate). [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. (ResearchGate). [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (Biointerface Research in Applied Chemistry). [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (ACS Omega). [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (MDPI). [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (ResearchGate). [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (PLOS One). [Link]

  • Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. (PubMed). [Link]

  • Synthesis of 2-bromo-4-phenylthiazole. (ResearchGate). [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). (ResearchGate). [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (PubMed Central). [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. (Iraqi Journal of Science). [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (PubMed Central). [Link]

  • Comparison of the antifungal activity results the tested compounds against different fungal strains at two different concentrations. (ResearchGate). [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (PubMed Central). [Link]

  • Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (ACS Infectious Diseases). [Link]4c00983)

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Structure-activity relationship of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Bromo-4-(4-chlorophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Within this class, the 4-phenylthiazole framework is of particular interest, and the specific derivative, this compound, serves as both a biologically active molecule and a critical synthetic intermediate. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this molecular core. We will dissect the influence of substituents at each position of the thiazole ring, with a focus on the foundational role of the 4-(4-chlorophenyl) group and the synthetic versatility imparted by the 2-bromo moiety. This guide synthesizes data from disparate studies to elucidate how modifications to this scaffold impact antimicrobial and anticancer activities, offering field-proven insights into experimental design and future drug development efforts. Detailed synthetic protocols and mechanistic diagrams are provided to create a self-validating resource for professionals in the field.

Introduction: The Primacy of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone of modern drug discovery.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure allow it to effectively interact with a wide array of biological targets. Consequently, thiazole derivatives have been successfully developed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][2]

The 4-(4-chlorophenyl)thiazole core is a recurring motif in many of these active compounds. The para-substituted chlorophenyl group often plays a crucial role in anchoring the molecule within the binding pockets of target proteins, while the thiazole ring itself provides a versatile platform for further chemical modification. The this compound derivative is particularly significant; the bromine atom not only influences the molecule's electronic profile and metabolic stability but also serves as an exceptionally useful synthetic handle for introducing diverse functionalities through cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold.[3]

Core Chemical Structure and Physicochemical Properties

The foundational structure of this compound is composed of three key components: the thiazole heterocycle, the 4-chlorophenyl substituent at position C4, and the bromo substituent at position C2. Each component imparts distinct electronic and steric characteristics that collectively define the molecule's reactivity and biological profile.

  • Thiazole Ring: The aromatic five-membered ring is relatively electron-rich and planar. The nitrogen at position 3 can act as a hydrogen bond acceptor, while the sulfur at position 1 influences the ring's electronics and lipophilicity.

  • 4-Chlorophenyl Group (at C4): The electron-withdrawing nature of the chlorine atom (via induction) and its position on the phenyl ring significantly impact the overall electron density of the molecule. This group is often critical for binding affinity and selectivity.

  • Bromo Group (at C2): Bromine is a strong electron-withdrawing halogen that enhances the molecule's metabolic stability by resisting oxidative dehalogenation.[3] Crucially, it is an excellent leaving group, making the C2 position a prime site for synthetic elaboration.

Hantzsch_Synthesis start1 2-Bromo-1-(4-chlorophenyl)ethanone intermediate Cyclocondensation start1->intermediate start2 Thiourea start2->intermediate product 2-Amino-4-(4-chlorophenyl)thiazole intermediate->product Reflux in Ethanol

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Introduction and Modification of the 2-Bromo Substituent

The 2-amino group of the intermediate synthesized via the Hantzsch method is a gateway to introducing the 2-bromo substituent. This is typically achieved through a Sandmeyer-type reaction, involving diazotization of the amine with sodium nitrite in the presence of a strong acid, followed by the introduction of bromide ions (e.g., from CuBr). Alternatively, direct bromination of a pre-formed 4-(2-chlorophenyl)-1,3-thiazole ring at the C2 position can be achieved using N-bromosuccinimide (NBS). [3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to the nature and position of its substituents. The following analysis synthesizes findings from multiple studies on related analogs to derive key SAR principles.

The Foundational Role of the 4-(4-chlorophenyl) Moiety

The substituent at the C4 position is a primary determinant of activity. The para-substituted phenyl ring is a common feature in highly active compounds.

  • Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring is often crucial. In one series of antimicrobial compounds, a chloro substituent was found to be essential for antibacterial activity, whereas a bromo substituent at the same position rendered the compounds inactive. [4]This highlights the subtle electronic and steric effects that govern target engagement.

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. For antitubercular activity, the potency of bromo-substituted analogs followed the order: para > meta > ortho, demonstrating a clear spatial requirement for optimal interaction with the biological target. [2] Table 1: Effect of Phenyl Ring Substitution on Biological Activity

    C4-Substituent Target Activity Observed Effect Reference
    4-Chlorophenyl Antibacterial Essential for activity in a pyrazoline-thiazole series [4]
    4-Bromophenyl Antibacterial Inactive in the same pyrazoline-thiazole series [4]
    4-Bromophenyl Anticancer (MCF7) Parent for active Schiff base derivatives [5]
    4-Methoxyphenyl Adenosine A3 Antagonist Potent activity observed [6]

    | Unsubstituted Phenyl | Antitubercular | Active, but less so than para-substituted analogs | [2]|

Modifications at the C2 Position: A Gateway to Diverse Bioactivities

The C2 position is the most common site for modification to tune the pharmacological profile. The 2-bromo derivative is an ideal starting point for this exploration.

  • 2-Amino Analogs: The 2-amino group is a key building block. N-acylation of this amine, for example with chloroacetyl chloride, produces intermediates that can be further derivatized to yield compounds with potent antifungal activity. [7]* Schiff Bases: Condensation of the 2-amino group with various aldehydes to form Schiff bases (imines) has been a successful strategy. A derivative of 4-(4-bromophenyl)-thiazol-2-amine formed with 4-(dimethylamino)benzaldehyde showed anticancer activity against the MCF7 cell line nearly comparable to the standard drug 5-fluorouracil. [5]* Heterocyclic Attachments: The 2-bromo atom can be displaced via nucleophilic substitution or used in cross-coupling reactions to attach other heterocyclic rings. Linking pyrazoline, triazole, or oxadiazole moieties to the C2 position has generated compounds with significant antimicrobial and urease inhibitory activities. [4]

SAR_C2_Position cluster_mods Modifications at Position C2 (X) core 2-X-4-(4-chlorophenyl)thiazole Core bromo Bromo (Synthetic Handle, Stability) core:f0->bromo Influences amino Amino (Versatile Intermediate) core:f0->amino Influences schiff Schiff Bases (Anticancer Activity) core:f0->schiff Influences hetero Other Heterocycles (Antimicrobial Activity) core:f0->hetero Influences

Caption: SAR logic for modifications at the C2 position.

Biological Activities and Mechanistic Insights

Derivatives of the this compound scaffold have demonstrated efficacy in two primary therapeutic areas: antimicrobial and anticancer.

Antimicrobial Activity

Thiazole derivatives consistently show broad-spectrum antimicrobial activity.

  • Antibacterial Action: Many analogs are active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. [7]Activity against Gram-negative bacteria is often more challenging to achieve but has been reported. [8]* Antifungal Action: Significant activity against fungi, particularly Candida albicans, is a hallmark of this class. [7]Certain derivatives showed distinguished antifungal effects even when their antibacterial activity was low. [7]* Mechanism of Action: While not fully elucidated for all derivatives, a potential target is the bacterial cell wall synthesis pathway. Some thiazole aminoguanidines have been shown to inhibit undecaprenyl diphosphate synthase (UPPS), an essential enzyme in this process. [8] Table 2: Summary of Antimicrobial Activity for Key Analogs

    Compound Class Organism(s) Activity Reference
    2-(Thiourea)-acetamide derivatives C. albicans, C. glabrata Distinguished Antifungal [7]
    2-(p-Nitrobenzoyl) derivative S. aureus, B. subtilis Moderate Antibacterial [7]
    2-(Pyrazolin-1-yl)-thiazoles S. aureus, A. flavus Moderate Antibacterial & Antifungal [9]

    | Thiazole aminoguanidines | MRSA, E. coli | Potent Bactericidal | [8]|

Anticancer Activity

The scaffold is a promising platform for the development of novel cytotoxic agents.

  • Cell Line Specificity: Activity has been demonstrated against various cancer cell lines, including breast (MCF-7), lung (A-549), and liver (HepG2). [5][10][11]* Potency: Certain derivatives exhibit potent activity, with IC₅₀ values in the low micromolar range. For instance, a 2-hydrazinyl thiazolidinone derivative showed an IC₅₀ of 2.57 µM against MCF-7 cells, outperforming the standard drug staurosporine. [11]* Mechanism of Action: A key mechanism for the anticancer effect appears to be the inhibition of protein kinases involved in tumor growth and angiogenesis. Several thiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of blood vessel formation in tumors. [11]

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Thiazole 2-Bromo-4-(4-chlorophenyl) thiazole Derivative Thiazole->VEGFR2 Inhibits PI3K PI3K/Akt Pathway Dimer->PI3K PLC PLCγ/PKC Pathway Dimer->PLC Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PLC->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of compounds based on the this compound core.

Protocol 6.1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

[7]

  • Reactant Preparation: Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (10 mmol) and thiourea (12 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash it with cold ethanol, and then with diethyl ether. Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-chlorophenyl)thiazole.

  • Characterization: Confirm the structure and purity using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 6.2: In Vitro Anticancer Assay (SRB Assay)

[5]

  • Cell Culture: Plate cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • Cell Fixation: Discard the treatment medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each compound.

Future Perspectives and Conclusion

The this compound scaffold is a validated platform for the discovery of potent therapeutic agents. The structure-activity relationships discussed herein provide a clear roadmap for its optimization.

Key Takeaways:

  • The 4-(4-chlorophenyl) group is a critical anchor for biological activity, though subtle changes (e.g., chloro vs. bromo) can have dramatic effects.

  • The C2 position is the primary site for synthetic modification to tune potency and selectivity. The 2-bromo derivative is the ideal precursor for exploring this chemical space via modern cross-coupling chemistry.

  • Primary therapeutic targets include bacterial cell wall synthesis enzymes (antimicrobial ) and receptor tyrosine kinases like VEGFR-2 (anticancer ).

Future research should focus on leveraging the 2-bromo handle to introduce novel, sterically demanding, and electronically diverse substituents. Exploring bioisosteric replacements for the thiazole ring or the chlorophenyl group could also yield compounds with improved pharmacokinetic and pharmacodynamic profiles. The insights and protocols provided in this guide serve as a foundational resource for these future endeavors, enabling the rational design of the next generation of thiazole-based therapeutics.

References

  • Shaaban, O. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Green Pharmacy, 12(1). Available at: [Link]

  • Cîrcu, V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(22), 16491. Available at: [Link]

  • Kim, Y.-C., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(23), 7491-7503. Available at: [Link]

  • Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Journal of the Iranian Chemical Society, 17, 2119-2130. Available at: [Link]

  • Khan, I., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Khan, I., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16), 17799–17843. Available at: [Link]

  • National Center for Biotechnology Information (US). (2010-). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Cîrcu, V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(22), 16491. Available at: [Link]

  • Siddiqui, H. L., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6432. Available at: [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Available at: [Link]

  • Kumar, S., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-146. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry, 15(3), 773-782. Available at: [Link]

  • American Elements. (n.d.). 2-bromo-5-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

  • Salahuddin, et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Available at: [Link]/pmc/articles/PMC6479007/)

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Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives from 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-(4-Chlorophenyl)thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3] Derivatives of thiazole exhibit a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

The 4-(4-chlorophenyl)thiazole moiety, in particular, serves as a versatile and highly valuable core structure. The presence of the chlorophenyl group can enhance biological activity and modulate pharmacokinetic properties. The bromine atom at the 2-position of the thiazole ring is the key to unlocking a vast chemical space; it acts as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the creation of extensive libraries of novel compounds for screening and development.

This guide provides a comprehensive overview and detailed protocols for the synthesis of the key intermediate, 2-Bromo-4-(4-chlorophenyl)thiazole, and its subsequent derivatization through modern synthetic methodologies. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Workflow Overview: From Basic Building Blocks to Diverse Derivatives

The overall synthetic strategy involves a three-stage process. First, the accessible precursor 2-Amino-4-(4-chlorophenyl)thiazole is synthesized. Second, this amino group is converted to the crucial bromo-intermediate via a Sandmeyer reaction. Finally, this versatile intermediate is used as the substrate for various palladium-catalyzed cross-coupling reactions to generate a library of functionalized thiazole derivatives.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intermediate Synthesis cluster_2 Stage 3: Derivatization A 4-Chloroacetophenone + Thiourea B 2-Amino-4-(4-chlorophenyl)thiazole A->B Hantzsch Synthesis C This compound B->C Sandmeyer Reaction D C-C Coupled Derivatives (Aryl, Alkenyl, Alkynyl) C->D Suzuki / Heck / Sonogashira Coupling E C-N Coupled Derivatives (Amine) C->E Buchwald-Hartwig Amination

Caption: Overall workflow for the synthesis of thiazole derivatives.

PART 1: Synthesis of the Key Intermediate: this compound

The journey begins with the construction of the thiazole ring, followed by the crucial conversion of an amino group to a bromine atom.

Protocol: Hantzsch Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole core. It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.[6][7]

Reaction Principle: The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine on α-bromo-4-chloroacetophenone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Materials:

  • α-Bromo-4-chloroacetophenone

  • Thiourea

  • Ethanol (Absolute)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α-bromo-4-chloroacetophenone (1.0 mmol, 1.0 equiv).

  • Add absolute ethanol (10 mL) to dissolve the starting material.

  • Add thiourea (1.2 mmol, 1.2 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 1-2 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ketone has been consumed.

  • After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product will often form.

  • Pour the mixture into ice-cold water (50 mL) and neutralize by the slow addition of an aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~8-9.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield pure 2-Amino-4-(4-chlorophenyl)thiazole as a solid.[4][8]

Protocol: Sandmeyer Reaction for this compound

The Sandmeyer reaction is a cornerstone transformation for converting an aromatic amino group into a halide via a diazonium salt intermediate.[3][9] This step is critical as it installs the bromine handle for subsequent cross-coupling reactions.

Reaction Principle: The primary amino group of the 2-aminothiazole is first converted into a diazonium salt using sodium nitrite under acidic conditions. This diazonium salt is a highly reactive intermediate. In the presence of a copper(I) bromide catalyst, it undergoes a radical-nucleophilic aromatic substitution, releasing nitrogen gas and installing the bromide onto the thiazole ring.[2][10]

Materials:

  • 2-Amino-4-(4-chlorophenyl)thiazole (1.0 equiv)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Copper(I) bromide (CuBr) (1.2 equiv)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a flask cooled in an ice-salt bath to 0-5°C, suspend 2-Amino-4-(4-chlorophenyl)thiazole (1.0 equiv) in a 48% aqueous HBr solution. Stir vigorously to maintain a fine suspension.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature does not rise above 5°C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the solid. Stir for an additional 30 minutes at 0-5°C.

  • Sandmeyer Coupling: In a separate flask, dissolve copper(I) bromide (1.2 equiv) in 48% HBr and cool to 0°C.

  • Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

PART 2: Palladium-Catalyzed Derivatization Reactions

With the key 2-bromo intermediate in hand, a world of synthetic possibilities opens up through palladium-catalyzed cross-coupling. These reactions are foundational to modern drug discovery for their reliability, functional group tolerance, and efficiency in forming C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between an aryl halide and an organoboron species, such as a boronic acid or ester.[11][12] It is widely used for synthesizing biaryl and heteroaryl-aryl structures.

Causality & Rationale: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. A base is essential for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst.[13]

G Pd(0)L2 Pd(0)L2 Pd(II) Complex R-Pd(II)-Br L2 Pd(0)L2->Pd(II) Complex Oxidative Addition (+ R-Br) Transmetalation Complex R-Pd(II)-Ar' L2 Pd(II) Complex->Transmetalation Complex Transmetalation (+ Ar'B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination Product R-Ar' Transmetalation Complex->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel) to obtain the 2-aryl-4-(4-chlorophenyl)thiazole derivative.

ParameterTypical ConditionsRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a common pre-catalyst. Ligands like SPhos can improve efficiency for challenging substrates.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for activating the boronic acid in the transmetalation step.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe use of water often accelerates the reaction.[14]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Heck Reaction: Forging C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[15][16]

Causality & Rationale: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the alkene (syn-carbopalladation). A subsequent β-hydride elimination step forms the new C=C double bond and a hydrido-palladium complex. The base regenerates the Pd(0) catalyst from this complex, completing the cycle.[17]

Representative Protocol:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the alkene (e.g., styrene or butyl acrylate, 1.5 equiv), a palladium source like Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) (2-6 mol%).

  • Add an anhydrous polar aprotic solvent such as DMF or acetonitrile (10 mL).

  • Add a base, typically an organic amine like triethylamine (Et₃N) (2.0 equiv).

  • Heat the reaction mixture to 80-120°C for 6-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography (silica gel).

ParameterTypical ConditionsRationale / Notes
Catalyst Pd(OAc)₂, PdCl₂Pd(II) sources are reduced in situ to the active Pd(0) species.[15]
Ligand PPh₃, P(o-tol)₃Stabilizes the palladium catalyst and influences reactivity.
Base Et₃N, K₂CO₃Required to neutralize the HBr generated during the catalytic cycle.[17]
Solvent DMF, Acetonitrile, TolueneMust be aprotic and stable at high temperatures.
Temperature 80 - 120 °CHigher temperatures are often required to ensure efficient reaction rates.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne.[18] It is indispensable for creating conjugated systems found in materials science and pharmaceuticals.

Causality & Rationale: This reaction uniquely employs a dual-catalyst system. The palladium catalyst follows a cycle similar to other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is the key C-C bond-forming step.[19]

Representative Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and a copper co-catalyst, Copper(I) iodide [CuI] (3-10 mol%).

  • Add an anhydrous solvent, typically THF or DMF (10 mL).

  • Add an amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv), which also serves as a solvent in some cases.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or heat gently (40-60°C) for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, the mixture is often filtered through a pad of celite to remove catalyst residues.

  • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed, dried, and concentrated. Purification by column chromatography yields the 2-alkynyl-4-(4-chlorophenyl)thiazole product.

ParameterTypical ConditionsRationale / Notes
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄The engine of the primary oxidative addition/reductive elimination cycle.[18]
Cu Co-catalyst CuICrucial for activating the alkyne and facilitating transmetalation.[19]
Base Et₃N, DIPEADeprotonates the alkyne and neutralizes the generated HBr.
Solvent THF, DMF, Et₃NAnhydrous conditions are important to prevent unwanted side reactions.
Temperature 25 - 60 °CThe reaction is often efficient even at room temperature.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[1][20] It has largely replaced harsher classical methods.

Causality & Rationale: This reaction requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP). These specialized ligands are critical; they promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation, and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[21]

G cluster_0 Catalyst Activation & Oxidative Addition cluster_1 Amine Coordination & Deprotonation cluster_2 Reductive Elimination A Pd(0) + Ligand C Ar-Pd(II)-Br Complex A->C B Ar-Br B->C F Ar-Pd(II)-NR2 Complex C->F D R2NH + Base E [R2N]⁻ D->E E->F F->A Regenerates Catalyst G Ar-NR2 (Product) F->G

Caption: Key stages in the Buchwald-Hartwig amination catalytic cycle.

Representative Protocol:

  • To a glovebox or a dry Schlenk flask under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (10 mL).

  • Add the primary or secondary amine (1.2 equiv).

  • Seal the vessel and heat the mixture to 80-110°C for 4-24 hours.

  • Monitor the reaction by LC-MS. Once complete, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (silica gel) to isolate the 2-amino-4-(4-chlorophenyl)thiazole derivative.

ParameterTypical ConditionsRationale / Notes
Catalyst/Ligand Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAPBulky, electron-rich ligands are essential for facilitating the reductive elimination of the C-N bond.[21][22]
Base NaOtBu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is needed to deprotonate the amine without competing in the reaction.[20]
Solvent Toluene, DioxaneAnhydrous and oxygen-free conditions are critical for catalyst stability and activity.
Temperature 80 - 110 °CProvides energy for the catalytic cycle, especially the oxidative addition and reductive elimination steps.

Conclusion

This compound is a high-value, versatile intermediate that provides an entry point into a rich chemical space of potentially bioactive molecules. The synthetic sequence of Hantzsch synthesis, Sandmeyer reaction, and subsequent palladium-catalyzed cross-coupling reactions represents a robust and modular platform for modern drug discovery and materials science. By understanding the principles and practical details of each reaction, researchers can efficiently generate diverse libraries of novel thiazole derivatives for further investigation.

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  • Al-Azzawi, A. M. S., & Al-Rubaie, A. Z. M. (2020). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.

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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Arylated Thiazoles

The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups makes it a privileged scaffold. The introduction of aryl substituents onto the thiazole core via C-C bond formation is a critical strategy for modulating the pharmacological properties of these molecules. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[1][2]

This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of 2-Bromo-4-(4-chlorophenyl)thiazole. We will delve into the mechanistic underpinnings, offer field-proven insights into reaction optimization, and present a step-by-step protocol that ensures reproducibility and high yields. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to empower researchers to adapt and troubleshoot as needed.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a three-step catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[4][6] The electron-deficient nature of the thiazole ring is expected to facilitate this step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][7] The choice of base and solvent is critical for the efficiency of this step.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-aryl-4-(4-chlorophenyl)thiazole and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Visualizing the Suzuki Coupling Workflow

Suzuki_Workflow Start Reaction Setup Reagents Combine: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base Start->Reagents 1. Solvent Add Solvent (e.g., Dioxane/Water) Reagents->Solvent 2. Inert Degas and Inert Atmosphere (Ar/N2) Solvent->Inert 3. Heating Heat Reaction (e.g., 80-100 °C) Inert->Heating 4. Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring 5. Workup Aqueous Workup Monitoring->Workup 6. (Upon Completion) Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification Purification Drying->Purification Chromatography Column Chromatography Purification->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization

Sources

Application Notes and Protocols: 2-Bromo-4-(4-chlorophenyl)thiazole as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Arylthiazole Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of medicinally important molecules. Its presence in a wide array of natural products, such as Vitamin B1 (Thiamine), and clinically approved drugs underscores its significance as a "privileged scaffold".[1] The unique electronic properties of the thiazole ring, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing ligands that can modulate the activity of various biological targets. Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

Among the diverse class of thiazole-containing compounds, the 2,4-disubstituted thiazole motif is of particular interest to drug discovery programs. The strategic placement of substituents at these positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with target proteins. This guide focuses on a key intermediate, 2-Bromo-4-(4-chlorophenyl)thiazole , a versatile building block that provides a gateway to a rich chemical space of potential therapeutic agents. The presence of a bromine atom at the 2-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The 4-(4-chlorophenyl) group often serves as a crucial pharmacophoric element, contributing to the binding affinity and selectivity of the final compounds.

This document will provide a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the synthesis of bioactive molecules, with a focus on kinase inhibitors and anti-inflammatory agents.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a reliable two-step sequence commencing with the well-established Hantzsch thiazole synthesis to furnish the 2-amino precursor, followed by a Sandmeyer-type reaction to install the bromo substituent.

Part 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and robust method for the construction of the thiazole ring.[4][5] It involves the condensation of an α-haloketone with a thioamide. In this protocol, 2-amino-4-(4-chlorophenyl)thiazole is prepared from 2-bromo-1-(4-chlorophenyl)ethanone (p-chlorophenacyl bromide) and thiourea.[6]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add absolute methanol to the flask to achieve a concentration of approximately 0.5 M with respect to the α-haloketone.

  • Reaction Conditions: Stir the mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-amino-4-(4-chlorophenyl)thiazole as a solid. The product can be further purified by recrystallization from ethanol if necessary.[6]

Reactant Molecular Weight ( g/mol ) Equivalents
2-Bromo-1-(4-chlorophenyl)ethanone234.51.0
Thiourea76.121.2
Part 2: Synthesis of this compound via Sandmeyer-Type Reaction

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry for the conversion of an amino group to a halide via a diazonium salt intermediate.[7][8] This protocol adapts the Sandmeyer conditions for the bromination of 2-amino-4-(4-chlorophenyl)thiazole.[9][10]

Experimental Protocol:

  • Diazotization: Suspend 2-amino-4-(4-chlorophenyl)thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool the suspension to 0-5 °C in an ice-salt bath. To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid. Add the freshly prepared diazonium salt solution to the copper(I) bromide solution portion-wise at room temperature. Effervescence (evolution of nitrogen gas) will be observed.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. The reaction progress can be monitored by TLC. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Application of this compound in the Synthesis of Bioactive Molecules

The bromine atom at the 2-position of the thiazole ring is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of libraries of compounds for screening against various biological targets.

Workflow for Diversification of this compound

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D Pd Catalyst, Base, Ligand E 2-Aryl/Heteroaryl-4-(4-chlorophenyl)thiazoles (e.g., Kinase Inhibitor Scaffolds) B->E F 2-Alkynyl-4-(4-chlorophenyl)thiazoles C->F G 2-Amino-4-(4-chlorophenyl)thiazole Derivatives (e.g., Anti-inflammatory Agents) D->G

Caption: Diversification pathways for this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-(4-chlorophenyl)thiazole Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron species and an organic halide.[11][12] This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[13][14]

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring at 80-110 °C for 4-12 hours. Microwave irradiation can often significantly reduce the reaction time. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Component Typical Reagents and Conditions Role
Aryl Halide This compoundElectrophile
Organoboron Reagent Arylboronic acid, Arylboronic esterNucleophile
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
Solvent Dioxane/H₂O, Toluene/H₂O, DMFReaction medium
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-(4-chlorophenyl)thiazole Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to conjugated enyne systems.[10][15] These alkynyl-thiazole products can be valuable intermediates for further transformations or act as bioactive molecules themselves.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reagent and Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[4][16] This reaction can be used to introduce a wide variety of primary and secondary amines at the 2-position of the thiazole ring, leading to compounds with potential anti-inflammatory or other biological activities.[17]

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq) in a Schlenk tube or microwave vial.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring at 80-120 °C for 12-24 hours. Microwave heating can also be employed to accelerate the reaction.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in drug discovery. Its synthesis is straightforward, and the presence of a reactive bromine handle at the 2-position allows for extensive diversification through robust and well-established cross-coupling methodologies. The protocols outlined in this guide provide a framework for the synthesis and application of this key building block in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The strategic use of such intermediates is crucial for the efficient exploration of chemical space and the ultimate identification of new drug candidates.

References

  • Mahmood, A. A. R., & Kubba, A. A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 1-6.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(12), 1018-1031.
  • PrepChem. (n.d.). Synthesis of 2-(4-chlorophenyl)thiazole. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2959-2973.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Singh, R., & Kumar, A. (2020). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Current Green Chemistry, 7(3), 263-279.
  • Mahmood, A. A. R., & Kubba, A. A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Kumar, A., & Sharma, S. (2012). Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent. European Journal of Medicinal Chemistry, 57, 24-31.
  • Mahmood, A. A. R., & Kubba, A. A. K. (2018). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • Amet, S., & Gembus, V. (2014). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 79(22), 11216-11222.
  • Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Jan, M. S., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 10, 987654.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Karande, N. A., et al. (2020). Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1][2][4]triazoles. Indian Journal of Heterocyclic Chemistry, 30(1), 11-16.

  • Mahmood, A. A. R., & Kubba, A. A. K. (2018). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2014). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters, 24(1), 123-128.
  • LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Bentham Science. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zaharia, V., et al. (2019). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Molecules, 24(12), 2285.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • Wang, L., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Scientific Reports, 7(1), 1-13.
  • Zhang, Y., et al. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 17(4), 1234-1248.), 1234-1248.

Sources

Application Notes and Protocols: 2-Bromo-4-(4-chlorophenyl)thiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the thiazole nucleus stands out as a "privileged scaffold." Its presence in a multitude of biologically active compounds underscores its importance as a pharmacophore.[1] Within this esteemed class of heterocyles, 2-Bromo-4-(4-chlorophenyl)thiazole emerges as a particularly valuable and versatile building block. The strategic placement of a bromine atom at the 2-position provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This, combined with the 4-(4-chlorophenyl) substituent, a common feature in many kinase inhibitors and other therapeutic agents, makes this compound a cornerstone for the synthesis of novel molecules with significant potential in drug discovery and materials science.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the underlying chemical principles that govern the reactivity of this compound. We will delve into detailed protocols for its application in key organic transformations and showcase its utility in the synthesis of molecules with demonstrated biological activity.

Core Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily centered around the reactivity of the C-Br bond at the 2-position of the thiazole ring. This position is activated towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This allows for the facile introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling the rapid generation of compound libraries for screening purposes.

The primary applications can be broadly categorized as follows:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

    • Heck Reaction: For the arylation of alkenes.

    • Sonogashira Coupling: For the synthesis of 2-alkynylthiazole derivatives.

  • Synthesis of Bioactive Molecules:

    • Kinase Inhibitors: The 4-arylthiazole motif is a well-established pharmacophore in numerous kinase inhibitors.

    • Antimicrobial and Antifungal Agents: Thiazole derivatives have demonstrated significant activity against a range of microbial pathogens.

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G cluster_coupling Cross-Coupling Reactions cluster_applications Bioactive Molecules main This compound Suzuki Suzuki-Miyaura Coupling (with Ar-B(OH)2) main->Suzuki Heck Heck Reaction (with Alkenes) main->Heck Sonogashira Sonogashira Coupling (with Alkynes) main->Sonogashira Kinase Kinase Inhibitors Suzuki->Kinase Antimicrobial Antimicrobial Agents Suzuki->Antimicrobial Heck->Kinase Sonogashira->Antimicrobial

Caption: Synthetic utility of this compound.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the application of this compound in common cross-coupling reactions. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] This reaction is particularly useful for synthesizing 2-aryl- and 2-heteroaryl-4-(4-chlorophenyl)thiazoles.

Reaction Principle: The catalytic cycle involves the oxidative addition of the 2-bromothiazole to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v), to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High
Pd₂(dba)₃XPhosK₃PO₄Dioxane110High
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O90Good to High

Note: Yields are generalized based on similar substrates and may vary.

G start Reaction Setup (Reactants, Catalyst, Base) solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere solvent->inert react Heat and Stir inert->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing access to substituted alkenes.[3] This is a valuable tool for introducing vinyl groups at the 2-position of the thiazole ring.

Reaction Principle: The mechanism involves the oxidative addition of the 2-bromothiazole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[4]

Detailed Protocol:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Inert Atmosphere: Purge the tube with an inert gas before sealing.

  • Reaction: Heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.

Representative Reaction Conditions for Heck Reaction:

CatalystLigandBaseSolventTemp (°C)
Pd(OAc)₂PPh₃Et₃NDMF100
PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile80
Herrmann's catalyst-NaOAcNMP120
Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in synthesizing 2-alkynylthiazole derivatives, which are valuable intermediates in organic synthesis and can exhibit interesting biological properties.

Reaction Principle: The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the 2-bromothiazole, while the copper catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product.[5]

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) and a base, typically an amine like triethylamine or diisopropylamine.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Representative Reaction Conditions for Sonogashira Coupling:

Pd CatalystCu Co-catalystBaseSolventTemp (°C)
Pd(PPh₃)₄CuIEt₃NTHFRT to 50
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMFRT to 60
Pd(OAc)₂/dppfCuICs₂CO₃Dioxane80

Application in the Synthesis of Bioactive Molecules

The 4-(4-chlorophenyl)thiazole moiety is a key structural feature in a variety of biologically active compounds, particularly kinase inhibitors.[1] The ability to functionalize the 2-position of this scaffold using the protocols described above allows for the synthesis of diverse libraries of compounds for drug discovery programs.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 4-arylthiazole core can effectively mimic the hinge-binding motif of ATP, making it an ideal scaffold for designing kinase inhibitors.

A notable example is the synthesis of bis-thiazole derivatives as potential Pim-1 kinase inhibitors. In one study, N¹,N³-bis(4-(4-chlorophenyl)thiazol-2-yl)benzene-1,3-diamine was synthesized, showcasing the utility of the 2-amino-4-(4-chlorophenyl)thiazole precursor, which can be derived from this compound via amination reactions.[6]

Table of Representative Bioactive Molecules Derived from 4-(4-chlorophenyl)thiazole Scaffold:

Compound ClassTargetReported ActivityReference
Bis-thiazole derivativesPim-1 KinasePotent inhibition[6]
4-Aryl-thiazole-2-aminesRho-kinase (ROCK)IC₅₀ in the nanomolar range[7]
Thiazole-based derivativesBRAFV600ESignificant inhibitory effects[1]
Antimicrobial Agents

The thiazole nucleus is also a common feature in compounds with antimicrobial and antifungal properties.[8][9] The functionalization of the 2-position of the this compound core allows for the introduction of various pharmacophores that can enhance antimicrobial activity. For instance, the synthesis of novel thiazole derivatives has led to compounds with potent activity against both Gram-positive and Gram-negative bacteria.[9]

Conclusion: A Versatile Tool for Innovation

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward and efficient route to a vast array of functionalized thiazole derivatives. The protocols and application examples provided in this guide are intended to empower researchers to leverage the full potential of this compound in their synthetic endeavors. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant therapeutic and technological applications.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Al-Sanea, M. M., Nasr, T. M., Bondock, S., Gawish, A. Y., & Mohamed, N. M. (2022). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Scientific Reports, 12(1), 1-19.
  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2025). MDPI.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Sonogashira coupling. (2023, December 29). In Wikipedia. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Heck reaction. (2024, January 8). In Wikipedia. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). Iranian Journal of Pharmaceutical Research.
  • Synthesis and antibacterial activity of 4-aryl-2-(1-substituted ethylidene)thiazoles. (2013). Archiv der Pharmazie.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2018).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. (2020).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (2026). Drug Development Research.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances.
  • Sonogashira Coupling. (2022). In Chemistry LibreTexts.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2020). Molecules.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2014). Journal of Organic Chemistry.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society.
  • Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. (2022). Inorganic Chemistry.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020).
  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (2020). Beilstein Journal of Organic Chemistry.

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Application Notes & Protocols: 2-Bromo-4-(4-chlorophenyl)thiazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylthiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This guide focuses on a critical building block, 2-Bromo-4-(4-chlorophenyl)thiazole , detailing its synthesis and subsequent application in the construction of diverse, biologically active molecules. We provide field-proven, step-by-step protocols for leveraging this versatile intermediate in cornerstone synthetic transformations, primarily palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to exploit the synthetic utility of this powerful scaffold for the discovery of novel kinase inhibitors, anti-cancer agents, and other potential therapeutics.

Introduction: The Strategic Importance of the 2-Bromo-4-arylthiazole Scaffold

The thiazole ring is a cornerstone of heterocyclic chemistry and a frequent constituent of FDA-approved drugs. Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid scaffold for orienting functional groups makes it highly valuable in drug design. The this compound intermediate is particularly strategic for several reasons:

  • The 4-(4-chlorophenyl) Group: This motif is common in kinase inhibitors, where the chlorine atom can occupy hydrophobic pockets and form key interactions within the ATP-binding site of various kinases.

  • The C2-Bromo Substituent: The bromine atom at the 2-position is an exceptionally versatile synthetic handle.[3] It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular installation of diverse functionalities. This is paramount for building molecular libraries and performing Structure-Activity Relationship (SAR) studies.[3][4]

  • Synthetic Accessibility: As will be detailed, the scaffold is readily prepared from commercially available starting materials, making it an accessible and cost-effective entry point for complex molecule synthesis.

This guide will first detail the reliable synthesis of the title compound and then explore its derivatization through key C-C and C-N bond-forming reactions.

Synthesis of the Core Intermediate: this compound

The most robust and logical pathway to the title compound involves a two-step sequence: (1) a Hantzsch thiazole synthesis to form the 2-amino-4-(4-chlorophenyl)thiazole precursor, followed by (2) a Sandmeyer-type reaction to convert the amino group into the target bromo substituent.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Bromination A 2-Bromo-1-(4-chlorophenyl)ethanone + Thiourea B 4-(4-chlorophenyl)thiazol-2-amine A->B Reflux in Ethanol C 4-(4-chlorophenyl)thiazol-2-amine D This compound C->D 1. NaNO2, HBr 2. CuBr

Caption: Synthetic workflow for this compound.

Protocol 2.1: Hantzsch Synthesis of 4-(4-chlorophenyl)thiazol-2-amine

The Hantzsch synthesis is a classic, reliable method for constructing thiazole rings by condensing an α-haloketone with a thioamide.[5][6]

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq.)

  • Thiourea (1.2 eq.)

  • Absolute Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in absolute ethanol (approx. 0.2 M concentration).

  • Addition of Thiourea: Add thiourea (1.2 eq.) to the solution. The mixture may be a slurry.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

    • Rationale: The elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the thiourea sulfur onto the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form. b. Slowly pour the cooled mixture into a beaker containing an equal volume of cold deionized water. c. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. This deprotonates the amine and precipitates the free base. d. Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. c. Dry the product under vacuum. A typical yield is 85-95%. The product is often of sufficient purity for the next step.

Protocol 2.2: Sandmeyer Bromination of 4-(4-chlorophenyl)thiazol-2-amine

The Sandmeyer reaction is a cornerstone transformation for converting aromatic amines into halides via a diazonium salt intermediate.[8][9] Careful temperature control is critical for success.

Materials:

  • 4-(4-chlorophenyl)thiazol-2-amine (1.0 eq.)

  • 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂) (1.1 eq.)

  • Copper(I) Bromide (CuBr) (1.2 eq.)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Diazotization: a. In a three-neck flask equipped with a thermometer and mechanical stirrer, suspend 4-(4-chlorophenyl)thiazol-2-amine (1.0 eq.) in 48% HBr (approx. 4-5 mL per gram of starting material). b. Cool the suspension to -5 °C to 0 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the cold suspension, ensuring the internal temperature never exceeds 5 °C.

    • Rationale: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HBr) generates the unstable diazonium salt. Low temperatures are essential to prevent premature decomposition of this intermediate.[9] e. Stir the mixture for an additional 30 minutes at 0 °C after the addition is complete.

  • Sandmeyer Coupling: a. In a separate flask, prepare a suspension of CuBr (1.2 eq.) in a small amount of 48% HBr and cool it to 0 °C. b. Slowly add the cold diazonium salt solution from the previous step to the CuBr suspension. Vigorous gas (N₂) evolution will be observed.

    • Rationale: The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The radical abstracts a bromine atom from a copper(II) species, yielding the final product and regenerating the Cu(I) catalyst.[10] c. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: a. Extract the reaction mixture with dichloromethane or ethyl acetate (3x volumes). b. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford this compound as a solid. Typical yields range from 60-75%.

Applications in Bioactive Molecule Synthesis via Cross-Coupling

The C2-bromo position is now primed for derivatization. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[11][12]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Bioactive Scaffolds A This compound Suzuki Suzuki Coupling (R-B(OH)2) A->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (R2NH) A->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) A->Sonogashira Pd/Cu Catalyst, Base Heck Heck Reaction (Alkene) A->Heck Pd Catalyst, Base P1 2-Aryl/Heteroaryl Thiazoles (Kinase Inhibitors) Suzuki->P1 P2 2-Amino Thiazoles (Dasatinib Analogues) Buchwald->P2 P3 2-Alkynyl Thiazoles (Anticancer Agents) Sonogashira->P3 P4 2-Vinyl Thiazoles (Diverse Applications) Heck->P4

Caption: Synthetic utility of this compound.

Buchwald-Hartwig Amination: Accessing Kinase Inhibitor Scaffolds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for synthesizing analogues of drugs like Dasatinib, a potent tyrosine kinase inhibitor.[13]

Protocol 3.1.1: Synthesis of a Dasatinib Precursor Analogue

Materials:

  • This compound (1.0 eq.)

  • 2-(Piperazin-1-yl)ethan-1-ol (1.2 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq.)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq.)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 eq.), 2-(piperazin-1-yl)ethan-1-ol (1.2 eq.), and anhydrous toluene.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

    • Rationale: Oxygen can oxidize and deactivate the active Pd(0) catalyst. The ligand (Xantphos) is a bulky, electron-rich phosphine that stabilizes the Pd(0) center, facilitates oxidative addition into the C-Br bond, and promotes the final reductive elimination step to form the C-N bond.[14] The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine nucleophile.[14]

  • Heating: Heat the reaction mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction to room temperature and quench with water. b. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. c. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield the desired 2-amino-thiazole product.

Compound ExampleBiological Target/ActivityIC₅₀ ValueReference
DasatinibBcr-Abl, SRC family kinases (Anticancer)< 1 nM (for Abl)[8]
Analogue 3j (Dasatinib analogue)DDR1/DDR2 Kinase Inhibitor (Anticancer)2.26 nM (DDR1)[8]
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide (p2)Anticancer (MCF7 breast cancer cell line)10.5 µM[15]
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole (9t )BRAFV600E Inhibitor (Anticancer)0.05 µM
Suzuki Coupling: C-C Bond Formation for Diverse Scaffolds

The Suzuki reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron species, widely used to synthesize biaryl structures.

Protocol 3.2.1: Synthesis of a 2,4-Diarylthiazole Derivative

Materials:

  • This compound (1.0 eq.)

  • 4-Methoxyphenylboronic acid (1.5 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (3.0 eq.)

  • 1,4-Dioxane or Toluene/Ethanol mixture

Procedure:

  • Reaction Setup: In a flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base: Add the solvent (e.g., 1,4-dioxane) and the aqueous Na₂CO₃ solution.

  • Degassing: Degas the mixture thoroughly with an inert gas for 15-20 minutes.

    • Rationale: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

  • Heating: Heat the reaction to 90 °C under the inert atmosphere until completion (typically 6-18 hours), as monitored by TLC.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the 2-(4-methoxyphenyl)-4-(4-chlorophenyl)thiazole.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex bioactive molecules. Its straightforward preparation via the Hantzsch and Sandmeyer reactions provides a solid foundation for further elaboration. Mastery of palladium-catalyzed cross-coupling protocols, such as the Buchwald-Hartwig amination and Suzuki coupling, allows researchers to rapidly access diverse chemical libraries. The protocols and insights provided herein serve as a practical guide for leveraging this powerful building block in drug discovery and medicinal chemistry programs.

References

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.).
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. (2016). PubMed. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and mediated by Pd/CuAB under MWI. (n.d.). ResearchGate. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. [Link]

  • Learning from the Hantzsch synthesis. (2000). ACS Publications. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Ovidius University Annals of Chemistry. [Link]

  • Catalytic Sandmeyer Bromination. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). National Institutes of Health. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-Reaction.com. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). National Institutes of Health. [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium‐Catalysed Cross‐Coupling Reactions for the Synthesis of Chalcones. (n.d.). ResearchGate. [Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][13]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. (n.d.). National Institutes of Health. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Institutes of Health. [Link]

Sources

Application Note and Detailed Protocol for the Regioselective Bromination of 4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Brominated Thiazoles in Medicinal Chemistry

Thiazole rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a bromine atom onto the thiazole core serves as a pivotal synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions. This strategic functionalization allows for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery programs. Specifically, the bromination of 4-arylthiazoles, such as 4-(4-chlorophenyl)thiazole, is a critical step in the synthesis of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the efficient and regioselective bromination of 4-(4-chlorophenyl)thiazole, with a focus on the underlying chemical principles, practical execution, and rigorous safety considerations.

Mechanistic Insights: The Electrophilic Substitution of the Thiazole Ring

The thiazole ring is an electron-deficient heterocycle due to the inductive effect of the electronegative nitrogen and sulfur atoms.[1] However, the π-electron density is not uniformly distributed. Computational studies and experimental evidence have shown that the C5 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[1][2][3] The C2 position is the most electron-deficient, making it a target for nucleophilic attack.[2]

The bromination of 4-(4-chlorophenyl)thiazole proceeds via an electrophilic aromatic substitution mechanism. In this reaction, an electrophilic bromine species, typically generated from a brominating agent like N-Bromosuccinimide (NBS), is attacked by the electron-rich C5 position of the thiazole ring. The stability of the resulting intermediate, a resonance-stabilized cation known as a sigma complex or arenium ion, dictates the regioselectivity of the reaction. Attack at the C5 position leads to a more stable intermediate compared to attack at the C2 position, thus favoring the formation of the 5-bromo product.[4]

The presence of the 4-(4-chlorophenyl) group at the C4 position does not significantly alter this inherent reactivity of the thiazole ring towards electrophiles at the C5 position.

Experimental_Workflow A 1. Reaction Setup: Dissolve 4-(4-chlorophenyl)thiazole in anhydrous MeCN. B 2. Cooling: Cool the solution to 0°C in an ice bath. A->B C 3. Reagent Addition: Add NBS portion-wise over 5-10 minutes. B->C D 4. Reaction Monitoring: Stir at 0°C to room temperature. Monitor by TLC. C->D E 5. Quenching: Add saturated Na₂S₂O₃ solution. D->E Upon completion F 6. Extraction: Extract with Dichloromethane (DCM). E->F G 7. Washing: Wash the organic layer with brine. F->G H 8. Drying & Concentration: Dry over Na₂SO₄ and concentrate under reduced pressure. G->H I 9. Purification: Purify by column chromatography (Hexanes/EtOAc). H->I J 10. Characterization: Analyze the pure product (NMR, MS). I->J

Sources

Application Notes & Protocols: Investigational Use of 2-Bromo-4-(4-chlorophenyl)thiazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

I. Introduction: The Rationale for Investigating 2-Bromo-4-(4-chlorophenyl)thiazole as a Novel Agrochemical Candidate

The thiazole heterocycle is a cornerstone in the development of biologically active compounds, demonstrating a remarkable breadth of applications in both medicine and agriculture.[1][2] In the agrochemical sector, thiazole derivatives are recognized for their potent fungicidal, insecticidal, and nematicidal properties.[3][4] The inherent chemical stability and the capacity for diverse functionalization of the thiazole ring make it a privileged scaffold for the discovery of new crop protection agents.

This document outlines the potential agricultural applications of a specific, under-investigated derivative: This compound . The rationale for focusing on this particular structure is threefold:

  • The Halogenated Phenyl Moiety: The presence of a 4-chlorophenyl group is a common feature in many successful pesticides. This substitution can enhance the lipophilicity of the molecule, facilitating its penetration through the waxy cuticle of plants or the chitinous exoskeleton of insects and fungi. Furthermore, the electronic properties of the chlorine atom can influence the binding affinity of the molecule to its target site.

  • The Bromo-Thiazole Core: The bromine atom at the 2-position of the thiazole ring is a key reactive handle. It can participate in various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[5] Moreover, the electronegativity of the bromine atom can modulate the overall electronic profile of the thiazole ring, potentially influencing its biological activity. The -N=C-S group within the thiazole nucleus is often implicated in the fungicidal activity of related compounds.[6]

  • Structural Analogy to Known Bioactive Molecules: While direct data on this compound is limited, its structural components are present in other compounds with demonstrated agricultural potential. For instance, the "4-bromo-2-(4-chlorophenyl)" substructure is found in certain 2-aryl-pyrrole derivatives exhibiting significant insecticidal and acaricidal activities.[7] This suggests that our target compound may possess a similar spectrum of activity.

These application notes provide a foundational guide for researchers interested in exploring the agrochemical potential of this compound. We present detailed protocols for its synthesis, characterization, and a tiered screening approach to evaluate its efficacy as a fungicide, insecticide, and nematicide. The experimental designs are intended to be self-validating, with clear endpoints and necessary controls.

II. Synthesis and Characterization of this compound

The synthesis of this compound can be approached through several established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[8] This method involves the condensation of an α-haloketone with a thioamide. For our target compound, a plausible synthetic route starts from the readily available 4-chloroacetophenone.

Protocol 1: Synthesis via Hantzsch Thiazole Synthesis and Subsequent Bromination

Objective: To synthesize this compound.

Causality: This two-step approach is often preferred for its reliability and the commercial availability of the starting materials. The initial formation of the 2-amino-4-(4-chlorophenyl)thiazole provides a stable intermediate that can be purified before the final bromination step.

Materials:

  • 4-Chloroacetophenone

  • Thiosemicarbazide

  • Iodine

  • Ethanol

  • Sodium nitrite

  • Copper(II) bromide

  • Acetonitrile

  • Hydrobromic acid (48%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

  • To a solution of 4-chloroacetophenone (10 mmol) in ethanol (50 mL), add thiosemicarbazide (11 mmol) and a catalytic amount of iodine (1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid, wash with cold ethanol, and then with a small amount of diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-chlorophenyl)thiazole.

Step 2: Sandmeyer-type Bromination

  • Suspend the 2-amino-4-(4-chlorophenyl)thiazole (5 mmol) in a mixture of acetonitrile (20 mL) and 48% hydrobromic acid (10 mL) at 0°C.

  • Slowly add a solution of sodium nitrite (6 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, dissolve copper(II) bromide (6 mmol) in acetonitrile (10 mL).

  • Add the diazonium salt solution from step 2 to the copper(II) bromide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

III. Agrochemical Screening Protocols

The following protocols provide a general framework for the initial biological evaluation of this compound. It is recommended to perform these assays in a tiered manner, starting with in vitro screens to determine intrinsic activity, followed by in vivo tests on whole organisms.

Protocol 2: In Vitro Fungicidal Activity Assay

Objective: To determine the direct inhibitory effect of the test compound on the mycelial growth of various phytopathogenic fungi.

Causality: This assay is a rapid and cost-effective method to identify broad-spectrum or specific fungicidal activity. By incorporating the compound directly into the growth medium, we can quantify its ability to inhibit fungal proliferation.

Materials:

  • Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-60°C.

  • Dosing the Medium: Add the appropriate volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value through probit analysis.

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of B. cinerea% Inhibition of F. oxysporum% Inhibition of R. solani
This compound1
5
10
50
100
Standard Fungicide
DMSO Control-000
Protocol 3: Insecticidal Activity Assay - Leaf Dip Bioassay

Objective: To evaluate the contact and ingestion toxicity of the test compound against common phytophagous insects.

Causality: The leaf dip bioassay is a standard method to assess the efficacy of a potential insecticide against leaf-eating insects. It mimics the application of a pesticide to a plant surface and exposes the insect to the compound through both contact and feeding.

Materials:

  • Target insects (e.g., larvae of Diamondback moth (Plutella xylostella), armyworm (Spodoptera litura))

  • Host plant leaves (e.g., cabbage, cotton)

  • This compound

  • Acetone

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Petri dishes with moistened filter paper

Procedure:

  • Test Solution Preparation: Dissolve the test compound in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to prepare a series of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). A control solution should be prepared with acetone and surfactant only.

  • Leaf Treatment: Dip host plant leaves into the test solutions for 10-15 seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaves into Petri dishes. Introduce a known number of insect larvae (e.g., 10-15) into each dish.

  • Incubation: Maintain the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Data Collection: Record insect mortality at 24, 48, and 72 hours post-treatment.

  • Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) value using probit analysis.

Data Presentation:

CompoundConcentration (µg/mL)% Mortality of P. xylostella (48h)% Mortality of S. litura (48h)
This compound10
50
100
250
500
Standard Insecticide
Control-
Protocol 4: Nematicidal Activity Assay - In Vitro Mortality Assay

Objective: To assess the direct toxicity of the test compound against plant-parasitic nematodes.

Causality: This assay provides a direct measure of the compound's ability to kill nematodes in an aqueous environment, which is relevant for potential application as a soil nematicide. The root-knot nematode (Meloidogyne incognita) is a common and economically important target.[4]

Materials:

  • Culture of Meloidogyne incognita (second-stage juveniles, J2)

  • This compound

  • DMSO

  • Sterile water

  • 24-well microtiter plates

  • Inverted microscope

Procedure:

  • Test Solution Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute with sterile water to obtain the desired test concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Ensure the final DMSO concentration does not exceed 1% in the final assay solution.

  • Nematode Suspension: Prepare a suspension of M. incognita J2 in sterile water with a density of approximately 50-100 J2 per 100 µL.

  • Exposure: In a 24-well plate, add 900 µL of the test solution and 100 µL of the nematode suspension to each well. A control well should contain 1% DMSO in water.

  • Incubation: Incubate the plates at 25°C for 24, 48, and 72 hours.

  • Data Collection: At each time point, count the number of dead nematodes in a 100 µL aliquot from each well under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Analysis: Calculate the percentage of mortality, correct for control mortality, and determine the LC₅₀ value.

Data Presentation:

CompoundConcentration (µg/mL)% Mortality of M. incognita J2 (48h)
This compound10
50
100
250
500
Standard Nematicide
Control-

IV. Proposed Mode of Action and Mechanistic Studies

While the precise mode of action of this compound is unknown, we can hypothesize potential mechanisms based on its structure and the known modes of action of other agrochemicals.

Hypothesized Modes of Action:

  • Inhibition of Mitochondrial Respiration: Many fungicides and insecticides act by disrupting the electron transport chain in mitochondria, leading to a depletion of ATP.[9] The lipophilic nature of the test compound may allow it to accumulate in mitochondrial membranes.

  • Disruption of Cell Wall Synthesis (Fungi): Thiazole derivatives have been implicated in interfering with fungal cell wall integrity.[10]

  • Modulation of Ion Channels (Insects): The "4-bromo-2-(4-chlorophenyl)" moiety is present in compounds that affect insect nervous systems. It is plausible that our target compound could modulate sodium or chloride channels, leading to paralysis and death.[11][12]

Experimental Workflow for Mode of Action Studies:

Mode of Action Workflow cluster_0 Initial Screening cluster_1 Fungicide MOA cluster_2 Insecticide MOA In_Vitro_Assay Positive In Vitro Result (Fungicide/Insecticide/Nematicide) Cell_Wall Cell Wall Synthesis Assay (Sorbitol Assay) In_Vitro_Assay->Cell_Wall Fungicidal Activity Respiration Mitochondrial Respiration Assay (Oxygen Consumption) In_Vitro_Assay->Respiration Fungicidal Activity Ergosterol Ergosterol Biosynthesis Assay In_Vitro_Assay->Ergosterol Fungicidal Activity Nervous_System Nervous System Assays (Electrophysiology) In_Vitro_Assay->Nervous_System Insecticidal Activity Chitin Chitin Synthesis Assay In_Vitro_Assay->Chitin Insecticidal Activity Mitochondria_Ins Mitochondrial Respiration Assay In_Vitro_Assay->Mitochondria_Ins Insecticidal Activity

Caption: Workflow for investigating the mode of action of this compound.

V. Future Directions and Conclusion

The protocols and application notes presented here serve as a starting point for the systematic evaluation of this compound as a potential agrochemical. Positive results from these initial screens would warrant further investigation, including:

  • In vivo greenhouse trials: To assess efficacy under more realistic conditions on whole plants.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize biological activity.

  • Toxicology and ecotoxicology studies: To evaluate the safety profile of the compound for non-target organisms and the environment.

  • Formulation development: To create a stable and effective product for agricultural use.

VI. References

  • BenchChem. (n.d.). Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Isothiazole Derivatives in Agrochemicals. Retrieved from

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Synthesis and Fungicidal Screening of 2-Amino-4-(p-bromophenyl)thiazole and Its Metal Complexes. (n.d.). Retrieved from

  • PubMed. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Retrieved from [Link]

  • PMC. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 39564-86-8 | this compound. Retrieved from [Link]

  • ACS Publications. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Retrieved from [Link]

  • EBSCO. (2024). Thiazole antifungals | Research Starters. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Insecticidal, and Acaricidal Activities of Novel 2-Aryl-pyrrole Derivatives Containing Ester Groups. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

  • MDPI. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

  • Natural nematicidal active compounds: Recent research progress and outlook. (n.d.). Retrieved from

  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • MDPI. (n.d.). Nematicidal Activity of Alkyloxyalkanols Against Bursaphelenchus xylophilus. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-bromo-5-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

  • Mode of action of pesticides and the novel trends – A critical review. (n.d.). Retrieved from

  • CropLife Australia. (2025). Insecticides Mode of Action. Retrieved from [Link]

  • ResearchGate. (2010). Insecticides with Novel Modes of Action. Retrieved from [Link]

  • PubMed. (2011). Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives. Retrieved from [Link]

  • NIH. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Retrieved from [Link]

  • PubMed. (2013). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Retrieved from [Link]

  • ResearchGate. (2024). Thiazole and Isothiazole Chemistry in Crop Protection | Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromo-2-methoxyphenyl)thiazole. Retrieved from [Link]316713)

Sources

Application Notes and Protocols for Cell-Based Assays of 2-Bromo-4-(4-chlorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Thiazole Derivatives and the Imperative for Robust Cellular Screening

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of 2-Bromo-4-(4-chlorophenyl)thiazole represent a novel chemical space with considerable therapeutic potential. The exploration of this potential necessitates a systematic and rigorous evaluation of their effects on cellular processes. Cell-based assays are indispensable tools in the early stages of drug discovery, providing biologically relevant data on a compound's efficacy, mechanism of action, and potential toxicity within a living cell context.[3][4] This guide provides a comprehensive suite of detailed protocols for the cellular characterization of this compound derivatives, designed for researchers, scientists, and drug development professionals. Our approach is structured to move from broad assessments of cytotoxicity to in-depth mechanistic studies of cell death and signaling pathway modulation, ensuring a thorough and logical investigation.

Part 1: Foundational Analysis - Assessing General Cytotoxicity and Viability

The initial step in characterizing any novel compound is to determine its impact on cell viability and proliferation. This foundational data is crucial for identifying dose ranges for subsequent mechanistic studies and for flagging overtly toxic compounds early in the screening process.[5][6] We will detail two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.1%. Add the diluted compounds to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The LDH Assay: Quantifying Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane. This assay is an excellent complement to the MTT assay as it directly measures cell death via membrane rupture (necrosis or late apoptosis).

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation: Cytotoxicity Profile

CompoundCell LineIncubation Time (h)MTT IC50 (µM)LDH EC50 (µM)
Derivative 1MCF-74812.5>100
Derivative 2A549485.28.7
StaurosporineMCF-7480.010.5

Part 2: Mechanistic Insights - Unraveling the Mode of Cell Death

Once a compound has demonstrated cytotoxic or anti-proliferative effects, the next critical step is to determine the mechanism of cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is fundamental.[6]

Apoptosis vs. Necrosis: The Annexin V and Propidium Iodide Assay

This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.[8][9] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]

Protocol: Annexin V/PI Staining for Apoptosis Detection

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at concentrations around their IC50 values for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Workflow for Apoptosis Detection

G start Seed and Treat Cells harvest Harvest Adherent & Floating Cells start->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V & Propidium Iodide wash->stain flow Analyze by Flow Cytometry stain->flow end Quantify Apoptotic & Necrotic Populations flow->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Part 3: Probing Deeper - Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death.[10] Analyzing the cell cycle distribution of a cell population treated with a test compound can reveal at which phase of the cell cycle the compound is active.

DNA Content Analysis by Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and assessing cell cycle distribution.[11] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Culture and Treatment: Seed cells and treat with the thiazole derivatives as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A to degrade RNA and prevent its staining by PI.[11] Incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring to use a linear scale for the DNA content histogram.[12]

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Vehicle Control65.220.514.3
Derivative 1 (10 µM)30.125.444.5
Derivative 2 (5 µM)75.810.114.1

Part 4: Elucidating Molecular Mechanisms - Signaling Pathway Analysis

Thiazole derivatives have been reported to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the MAPK and NF-κB pathways.[13][14] Investigating the effect of this compound derivatives on these pathways can provide crucial insights into their mechanism of action.

Assessing MAPK/ERK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell proliferation and survival.[15][16] Its hyperactivation is a hallmark of many cancers.[15] Flow cytometry can be used to measure the phosphorylation status of key proteins in this pathway, such as ERK1/2, as a readout of pathway activation.[15]

Protocol: Phospho-ERK1/2 Detection by Flow Cytometry

  • Cell Culture and Treatment: Culture and treat cells with the test compounds for various short time points (e.g., 15, 30, 60 minutes).

  • Fixation: Fix the cells with a formaldehyde-based fixative.

  • Permeabilization: Permeabilize the cells with ice-cold methanol to allow antibody access to intracellular targets.

  • Antibody Staining: Stain the cells with a fluorescently conjugated antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). A parallel sample should be stained with an isotype control antibody.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the fluorescence intensity, which corresponds to the level of p-ERK1/2.

Monitoring NF-κB Pathway Activation

The NF-κB (Nuclear Factor kappa B) signaling pathway plays a critical role in inflammation and cell survival.[14][17] In its inactive state, NF-κB is sequestered in the cytoplasm.[18] Upon activation, it translocates to the nucleus to regulate gene expression.[18] This translocation can be visualized and quantified using high-content imaging or measured via reporter gene assays.

Protocol: NF-κB Translocation by High-Content Imaging

  • Cell Seeding: Plate cells in a 96-well imaging plate.

  • Treatment: Treat cells with the thiazole derivatives, with or without a known NF-κB activator like TNF-α.

  • Fixation and Permeabilization: Fix and permeabilize the cells.

  • Immunofluorescence Staining: Stain the cells with a primary antibody against an NF-κB subunit (e.g., p65) followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB signal. An increase in the nuclear-to-cytoplasmic ratio indicates NF-κB translocation.

Signaling Pathway Visualization

G cluster_0 MAPK Pathway cluster_1 NF-kB Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex IkB Degradation IkB Degradation IKK Complex->IkB Degradation NF-kB Translocation NF-kB Translocation IkB Degradation->NF-kB Translocation Gene Transcription Gene Transcription NF-kB Translocation->Gene Transcription

Sources

Application Note: High-Throughput Screening of 2-Bromo-4-(4-chlorophenyl)thiazole Libraries for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Specifically, derivatives of 2-Bromo-4-(4-chlorophenyl)thiazole represent a promising, yet underexplored, chemical space for the discovery of novel therapeutic agents, with known activities spanning antimicrobial and anticancer domains.[3][4][5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns for libraries based on this specific scaffold. We will detail the entire workflow, from initial assay development and optimization to primary screening, data analysis, and robust hit validation, ensuring a scientifically rigorous and efficient path from library to lead.

The Strategic Imperative: Why Screen This Library?

The decision to screen a specific chemical library is the foundational step of any discovery campaign. The this compound scaffold is particularly compelling for several reasons:

  • Synthetic Tractability: The core structure is amenable to diverse functionalization at multiple positions, allowing for the rapid generation of large, structurally diverse libraries. The bromine atom at the 2-position, for instance, is a versatile handle for various coupling reactions.[6]

  • Proven Biological Relevance: Thiazole-containing compounds are known to inhibit a wide range of biological targets, including protein kinases, bacterial enzymes, and DNA topoisomerase, making them fertile ground for discovering modulators of various disease pathways.[1][7]

  • Physicochemical Properties: The scaffold generally possesses favorable drug-like properties, offering a solid starting point for optimization towards clinical candidates.

This guide will use the inhibition of a hypothetical cancer-related protein kinase, "Kinase-X," as a model target to illustrate the screening protocols. However, the principles and methodologies described are broadly applicable to other target classes, including enzymes and cellular pathways.

Foundational Step: Assay Development and Validation

A successful HTS campaign is built upon a robust and reliable assay.[8] The quality of the data generated is directly proportional to the quality of the assay developed. The primary objective is to create a sensitive, reproducible, and miniaturizable assay with a clear distinction between positive and negative signals.

Choosing the Right Assay: Biochemical vs. Cell-Based

The initial choice between a biochemical (target-based) and a cell-based (phenotypic) assay is dictated by the research question.[9][10]

  • Biochemical Assays: These assays are performed in a cell-free system, using purified components like an enzyme and its substrate.[11] They are ideal for directly measuring the interaction between a compound and a specific molecular target (e.g., Kinase-X).

    • Pros: Mechanistically direct, lower variability, easier to troubleshoot.

    • Cons: Lacks physiological context; hits may not have cellular activity due to poor membrane permeability or off-target toxicity.[10]

  • Cell-Based Assays: These assays measure a cellular response, such as cell viability, proliferation, or the activation of a signaling pathway.[12]

    • Pros: More physiologically relevant, simultaneously screens for compound permeability and cytotoxicity.[10][11]

    • Cons: More complex, higher variability, and the direct molecular target of a hit is not immediately known (requiring subsequent target deconvolution).[9][11]

For our Kinase-X inhibitor screen, we will proceed with a biochemical fluorescence polarization (FP) assay , a common and robust method for studying kinase inhibition.

Protocol: Assay Optimization

Objective: To determine the optimal concentrations of Kinase-X and its fluorescently-labeled peptide substrate to achieve a stable and robust assay signal.

Methodology:

  • Enzyme Titration: Prepare serial dilutions of Kinase-X in kinase buffer.

  • Substrate Addition: Add a fixed, low concentration of the fluorescent peptide substrate to all wells.

  • ATP Initiation: Initiate the kinase reaction by adding a concentration of ATP equal to its Km value.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add an FP antibody that specifically binds to the phosphorylated substrate.

  • Readout: Measure the fluorescence polarization on a suitable plate reader.

  • Analysis: Plot the FP signal against the enzyme concentration to identify the EC50 (the concentration giving 50% of the maximal signal). For the HTS, an enzyme concentration at or near the EC80 is typically used to ensure sensitivity to inhibitors.

Assay Validation: The Z'-Factor

Before commencing the full screen, the assay's quality must be validated by calculating the Z'-factor. This statistical parameter provides a measure of the separation between the positive and negative controls, indicating the assay's suitability for HTS.

Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control)

Parameter Description Acceptance Criterion
Z'-Factor Measures assay robustness and dynamic range.Z' ≥ 0.5
Signal Window (S/B) Ratio of the mean of the high signal to the mean of the low signal.S/B ≥ 2
CV (%) of Controls Coefficient of variation for positive and negative controls.CV < 10%

A Z'-factor of 0.5 or greater indicates an excellent assay that is well-suited for a full-scale HTS campaign.

The High-Throughput Screening Cascade

The HTS process is a multi-stage workflow designed to efficiently identify and validate promising compounds from a large library. Modern HTS relies heavily on automation, including robotic liquid handlers and plate movers, to ensure precision, speed, and reproducibility.[13][14][15][16]

HTS_Workflow cluster_prep 1. Preparation cluster_primary 2. Primary Screen cluster_validation 3. Hit Validation cluster_final 4. Lead Generation CompoundLibrary Compound Library (10,000+ compounds) AssayPlates Assay-Ready Plates (384-well format) CompoundLibrary->AssayPlates Acoustic Dispensing PrimaryScreen Single-Concentration Screen (e.g., 10 µM) AssayPlates->PrimaryScreen Reagent Addition (Enzyme, ATP) DataAnalysis Data Analysis (% Inhibition, Z-Score) PrimaryScreen->DataAnalysis Plate Reading HitSelection Hit Selection (Threshold: >50% Inh.) DataAnalysis->HitSelection DoseResponse Dose-Response (IC50) (10-point titration) HitSelection->DoseResponse Hit Picking CounterScreen Counter-Screen (Orthogonal Assay) DoseResponse->CounterScreen ValidatedHits Validated Hits (Confirmed, Selective) CounterScreen->ValidatedHits HTL Hit-to-Lead (SAR Studies) ValidatedHits->HTL

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Fluorescent Probes from 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes utilizing 2-Bromo-4-(4-chlorophenyl)thiazole as a core scaffold. We delve into the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution (SNAr), to functionalize the C2 position of the thiazole ring. The causality behind experimental design, from catalyst selection to reaction conditions, is elucidated to empower researchers in developing custom probes. This document serves as a practical guide for creating diverse thiazole-based fluorophores for applications in bioimaging, chemical sensing, and materials science.[1][2]

Foundational Principles: The Thiazole Scaffold in Probe Design

The thiazole motif is a privileged heterocyclic scaffold, frequently appearing in FDA-approved pharmaceuticals and advanced materials.[3] Its electron-deficient nature, combined with metabolic stability and rich synthetic accessibility, makes it an ideal core for fluorescent probe development. The starting material, this compound, is a particularly versatile building block. The bromine atom at the C2 position serves as a highly effective "synthetic handle," enabling the introduction of a wide array of functional groups and conjugated systems through well-established chemical transformations.

The general principle of probe design using this scaffold involves coupling a desired functional moiety (e.g., a recognition group for a specific analyte or a solubilizing group) or a π-conjugated system to the thiazole core. This modification strategically alters the electronic structure of the molecule, leading to distinct and often tunable photophysical properties such as absorption/emission wavelengths, quantum yield, and Stokes shift.[4][5]

cluster_0 Core Building Block cluster_1 Synthetic Diversification cluster_2 Resulting Fluorophores Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Heck Heck Coupling (Alkenes) Start->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base SNAr SNAr (Nucleophiles, e.g., Amines) Start->SNAr Heat or Pd Catalyst Probe1 Biaryl Thiazole Probe Suzuki->Probe1 Probe2 Styrenyl Thiazole Probe Heck->Probe2 Probe3 Alkynyl Thiazole Probe Sonogashira->Probe3 Probe4 Amino-Thiazole Probe SNAr->Probe4

Figure 1: General workflow for diversifying the this compound scaffold into various classes of fluorescent probes using key synthetic reactions.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are the cornerstone of modern organic synthesis, offering unparalleled efficiency and functional group tolerance for forging new carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 2-position of the thiazole is highly susceptible to oxidative addition by a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: Building Biaryl Fluorophores

The Suzuki reaction is arguably the most widely used cross-coupling method for creating C(sp²)–C(sp²) bonds. It involves the reaction of our bromo-thiazole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[6] This method is ideal for introducing diverse (hetero)aromatic systems to extend π-conjugation, which often results in a bathochromic (red) shift in the emission spectrum and can significantly enhance quantum yield.[7]

Causality in Protocol Design:

  • Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or PdCl₂ are reduced in situ, while complexes like Pd(PPh₃)₄ can be used directly. The choice of phosphine ligands is critical; bulky, electron-rich ligands (e.g., XPhos, SPhos) often accelerate the rate-limiting reductive elimination step and improve yields, especially with challenging substrates.[8]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, DMF, Toluene) and water is common, as water aids in dissolving the inorganic base and facilitates the reaction. Anhydrous conditions can also be employed depending on the specific substrates and catalyst system.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Dioxane and Water.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final fluorescent probe.

Heck-Mizoroki Coupling: Introducing Alkenyl Moieties

The Heck reaction couples the bromo-thiazole with an alkene to form a substituted alkene, creating a C(sp²)–C(sp²) bond.[9][10] This is an excellent method for installing styrenyl or acrylate groups, which can act as fluorescent reporters or as handles for further functionalization. The reaction typically exhibits high trans selectivity.[11]

Causality in Protocol Design:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst.[10]

  • Base: A hindered organic base like triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) is used to neutralize the HBr generated during the catalytic cycle without competing as a nucleophile.

  • Solvent: Polar aprotic solvents like DMF or Acetonitrile are typically used.

  • Reaction Setup: To a solution of this compound (1.0 eq.) and palladium acetate (Pd(OAc)₂, 3-5 mol%) in degassed acetonitrile, add the alkene (e.g., ethyl acrylate, 1.5 eq.) and triethylamine (3.0 eq.) at room temperature.[10]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium black.[10]

  • Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Forging Alkynyl-Thiazoles

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, forming a C(sp²)–C(sp) bond.[12][13] This reaction is exceptionally valuable in probe synthesis as the resulting alkynyl group extends the π-system in a linear fashion and can serve as a reactive handle for subsequent modifications, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.[14][15]

Causality in Protocol Design:

  • Catalyst System: The reaction uniquely employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst to form a copper acetylide intermediate, which facilitates the key transmetalation step.[13]

  • Base: An amine base, typically triethylamine or diisopropylamine, serves as both the base and often as the solvent.

G pd0 Pd(0)L₂ pd_complex Thiazole-Pd(II)L₂(Br) (Oxidative Addition Intermediate) pd0->pd_complex arx Thiazole-Br (Aryl Halide) arx->pd_complex Oxidative Addition transmetalation Thiazole-Pd(II)L₂(C≡C-R) (Transmetalation Intermediate) pd_complex->transmetalation cu_acetylide R-C≡C-Cu (Copper Acetylide) cu_acetylide->transmetalation Transmetalation transmetalation->pd0 product Thiazole-C≡C-R (Coupled Product) transmetalation->product Reductive Elimination

Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

  • Reaction Setup: In a dry Schlenk tube under argon, combine this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (3-5 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed triethylamine, followed by the terminal alkyne (1.2 eq.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts and the amine hydrohalide.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction where a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring.[16] For this reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups or contain heteroatoms that can stabilize the negative charge in the intermediate.[17] The thiazole ring is inherently electron-deficient due to the nitrogen and sulfur heteroatoms, which facilitates SNAr at the C2 position.[3]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17]

Causality in Protocol Design:

  • Nucleophile: Strong nucleophiles, particularly amines, are effective for this transformation.[3]

  • Conditions: The reaction often requires heat to overcome the activation energy associated with disrupting the aromaticity in the first step.[3]

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.

  • Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 eq.), the desired primary or secondary amine (1.5-2.0 eq.), and a base such as K₂CO₃ (2.0 eq.) if the amine salt is not used.

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to 100-150 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into ice water, which will often precipitate the product. Alternatively, perform an extraction with an organic solvent like ethyl acetate.

  • Purification: Collect the solid by filtration or, after extraction, wash the organic layer, dry, and concentrate. Purify the crude material by column chromatography or recrystallization.

Characterization and Data

Following synthesis and purification, the identity and purity of the novel probes must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[18][19] The key step is then to characterize their photophysical properties to evaluate their potential as fluorescent probes.

Standard Photophysical Characterization:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λabs).

  • Fluorescence Spectroscopy: To determine the maximum excitation (λex) and emission (λem) wavelengths.

  • Stokes Shift: Calculated as the difference between λem and λabs. A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise.[4]

  • Quantum Yield (ΦF): A measure of the probe's emission efficiency, typically determined relative to a known standard (e.g., quinine sulfate or rhodamine B).

Table 1: Representative Photophysical Data of Hypothetical Probes

The following table illustrates how different synthetic modifications can tune the properties of the final probe. Data is illustrative and based on general chemical principles.[4]

Probe IDSynthetic MethodCoupled Moietyλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)
THZ-1 Suzuki4-Methoxyphenyl345430850.45
THZ-2 Suzuki2-Naphthyl3604751150.62
THZ-3 HeckStyrene355450950.38
THZ-4 SonogashiraPhenylacetylene350440900.51
THZ-5 SNArMorpholine330410800.25

As shown, extending the π-conjugated system (e.g., from phenyl in THZ-1 to naphthyl in THZ-2) typically leads to a red shift in absorption and emission and can increase the quantum yield.

Conclusion

This compound is a robust and versatile platform for the rational design and synthesis of novel fluorescent probes. By leveraging a suite of powerful synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, researchers can readily access a vast chemical space of thiazole-based fluorophores. The protocols and principles outlined in this guide provide a solid foundation for developing probes with tailored photophysical properties, paving the way for new tools in biological imaging, diagnostics, and materials science.[1][20]

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
  • RSC Publishing. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
  • ResearchGate. Examples of thiazole‐based fluorescent molecules.
  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828.
  • MDPI. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains.
  • da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1).
  • PubMed. Thiazolothiazole based donor-π-acceptor fluorophore: Protonation/deprotonation triggered molecular switch, sensing and bio-imaging applications. (2022).
  • SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.
  • CSIR-NIScPR. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.
  • Wikipedia. Nucleophilic aromatic substitution.
  • NIScPR Online Periodical Repository. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction.
  • ResearchGate. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2023).
  • CSIR-NIScPR. Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. (2023).
  • Wikipedia. Heck reaction.
  • NROChemistry. Heck Coupling.
  • Organic Chemistry Portal. Heck Reaction.
  • MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).
  • RSC Publishing. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
  • PubMed. Synthesis of Ethynylated Phenothiazine Based Fluorescent Boronic Acid Probes.
  • BenchChem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
  • New Journal of Chemistry (RSC Publishing). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo.
  • PMC - NIH. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization.
  • ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....

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Cross-coupling reactions involving 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cross-Coupling Reactions of 2-Bromo-4-(4-chlorophenyl)thiazole

Introduction: The Strategic Value of the 4-Arylthiazole Scaffold

The 4-phenylthiazole core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activity.[1][2] Its derivatives are explored as potent agents in diverse therapeutic areas, including oncology and infectious diseases.[3][4][5] The compound this compound serves as a critical and versatile building block for the synthesis of these complex molecules. The presence of a bromine atom at the C2 position of the thiazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of a wide array of functional groups to build molecular diversity.

This guide provides detailed application notes and protocols for the functionalization of this compound via four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible outcomes.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it a first-choice strategy for derivatizing the this compound core.

Mechanism Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][7] The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[6][8]

Application Note

For the Suzuki coupling of this compound, the electron-deficient nature of the thiazole ring facilitates the initial oxidative addition step, which is often rate-limiting.[9] The choice of catalyst, ligand, and base is critical. Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used as they are air-stable and are reduced in situ to the active Pd(0) species.[7] Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to stabilize the palladium catalyst and promote the reductive elimination step. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation.[10] A mixed solvent system, typically an organic solvent like toluene or dioxane with water, is used to dissolve both the organic and inorganic reagents.

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Br Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂-Br OxAdd->PdII_Ar Transmetal Transmetalation R-B(OH)₂ + Base PdII_Ar->Transmetal PdII_Ar_R Ar-Pd(II)L₂-R Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Suzuki-Miyaura Catalytic Cycle
Detailed Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (3 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst PdCl₂(dppf)Air-stable precatalyst with a robust ligand for this coupling type.
Ligand dppf (in precatalyst)Bidentate phosphine ligand that promotes efficient reaction.[11]
Base K₂CO₃ (2.0 eq)Activates the boronic acid for transmetalation.[12]
Solvent Dioxane/H₂O (4:1)Ensures solubility of both organic and inorganic reagents.
Temperature 90-100 °CProvides thermal energy to overcome activation barriers.
Typical Yield 75-95%Dependent on the specific boronic acid used.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the vinylation of aryl halides, coupling them with alkenes to form substituted alkenes.[13][14] This reaction is particularly useful for introducing vinyl or acrylate moieties at the C2 position of the thiazole ring, which can serve as handles for further synthetic transformations.

Mechanism Overview

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling but with distinct intermediate steps.[13][15]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the thiazole.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the Pd-Aryl bond.

  • Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product.

  • Reductive Elimination: The resulting palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.[15]

Application Note

In the context of this compound, the Heck reaction allows for the introduction of functionalized alkene chains. A common catalyst is palladium(II) acetate, often used with a phosphine ligand like triphenylphosphine (PPh₃) or a more modern N-heterocyclic carbene (NHC) ligand.[16][17] A stoichiometric amount of a base, typically an amine base like triethylamine (Et₃N) or an inorganic base like potassium carbonate, is essential to neutralize the HBr generated during the catalytic cycle.[17] The stereoselectivity of the Heck reaction is a key advantage, typically yielding the trans substituted alkene product.[16]

Illustrative Catalytic Cycle: Heck Reaction

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Br Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂-Br OxAdd->PdII_Ar AlkeneIns Syn-Addition (Alkene Insertion) PdII_Ar->AlkeneIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br AlkeneIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Ar-CH=CH-R BetaElim->Product PdH H-Pd(II)L₂-Br BetaElim->PdH BaseStep + Base - Base·HBr PdH->BaseStep BaseStep->Pd0 Catalyst Regeneration

Heck Reaction Catalytic Cycle
Detailed Protocol: Heck Reaction
  • Reagent Preparation: In a pressure vessel, combine this compound (1.0 eq), the desired alkene (e.g., n-butyl acrylate, 1.5 eq), and potassium carbonate (K₂CO₃, 1.5 eq).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%).

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reaction: Seal the vessel and heat the mixture to 110-130 °C. Monitor the reaction for completion (typically 12-24 hours) by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via silica gel chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common, effective, and relatively inexpensive palladium precatalyst.
Ligand (Optional) PPh₃Can be added to stabilize the catalyst, though some systems are ligand-free.
Base K₂CO₃ (1.5 eq)Neutralizes the HBr formed, preventing catalyst deactivation.
Solvent DMFHigh-boiling polar aprotic solvent suitable for the required temperatures.
Temperature 110-130 °CHigher temperatures are often required for Heck reactions.[17]
Typical Yield 60-85%Highly dependent on the alkene coupling partner.

Sonogashira Coupling: C(sp²)-C(sp) Alkynylation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[18] It utilizes a dual catalytic system of palladium and copper, allowing for the formation of C(sp²)-C(sp) bonds under mild conditions.[12] This reaction is invaluable for installing alkyne functionalities, which are versatile precursors for heterocycles and other complex structures.

Mechanism Overview

The reaction involves two interconnected catalytic cycles:[18][19]

  • Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of Pd(0) to the aryl bromide.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is facilitated by an amine base, which also serves to deprotonate the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The final step is the reductive elimination from the palladium complex to yield the disubstituted alkyne product and regenerate the Pd(0) catalyst.

Application Note

For this compound, the Sonogashira coupling provides a direct route to 2-alkynylthiazole derivatives. The standard catalyst system is a combination of a palladium source, like PdCl₂(PPh₃)₂, and a copper co-catalyst, typically copper(I) iodide (CuI).[12] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is crucial as it acts both as a base and a solvent. The reaction is highly sensitive to oxygen, so it must be performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Illustrative Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Ar_Alk Ar-Pd(II)L₂-C≡CR PdII_Ar->PdII_Ar_Alk Transmetalation CuX Cu(I)X PdII_Ar->CuX PdII_Ar_Alk->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Ar_Alk->Product Alkyne H-C≡C-R + Base Cu_Alk Cu(I)-C≡C-R Alkyne->Cu_Alk Cu_Alk->PdII_Ar Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Br Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂-Br OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (R₂NH + Base) PdII_Ar->AmineCoord PdII_Amido Ar-Pd(II)L₂-NR₂ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Sources

Scale-Up Synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a robust two-step process, commencing with the Hantzsch thiazole synthesis to form the precursor, 2-amino-4-(4-chlorophenyl)thiazole, followed by a Sandmeyer-type bromination. This document outlines detailed, step-by-step methodologies for kilogram-scale production, including process safety management, purification techniques, and rigorous analytical quality control. The causality behind experimental choices is explained to provide a thorough understanding of the process, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

The 2-bromo-4-arylthiazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound, this compound, serves as a crucial building block for the synthesis of novel therapeutic agents and agrochemicals. Its utility lies in the versatile reactivity of the C-Br bond, which allows for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. The presence of the 4-chlorophenyl group often enhances the biological activity of the final molecule. This guide provides a detailed and scalable synthetic route to this important intermediate, addressing the practical challenges of large-scale production.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is strategically designed as a two-step process to ensure high yield and purity on a large scale.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole. This classic condensation reaction involves the reaction of an α-haloketone with a thioamide.[1][2] In this case, 2-bromo-1-(4-chlorophenyl)ethanone reacts with thiourea to form the thiazole ring. The reaction is known for its high yields and operational simplicity.[3]

Step 2: Sandmeyer-Type Bromination. The 2-amino group of the thiazole intermediate is converted to a bromine atom via a diazotization reaction followed by treatment with a bromide source, typically copper(I) bromide.[4] The Sandmeyer reaction is a reliable method for the introduction of a halide onto an aromatic ring.[5]

Process Safety Management

Scaling up chemical reactions requires a stringent focus on process safety to prevent incidents and ensure a safe working environment.[6][7]

Hazard Identification and Risk Assessment:

  • Bromine and Brominating Agents: Bromine is highly corrosive, toxic, and a strong oxidizing agent. Large-scale bromination reactions can be highly exothermic and require careful temperature control to prevent runaway reactions.[8]

  • Diazonium Salts: The intermediate diazonium salt in the Sandmeyer reaction can be explosive if isolated or allowed to accumulate. Therefore, it is generated and consumed in situ at low temperatures.

  • Solvents: The use of flammable organic solvents on a large scale presents a fire hazard.

Engineering and Administrative Controls:

  • Reactor Design: Reactions should be conducted in appropriately sized glass-lined or stainless steel reactors equipped with efficient stirring, temperature control (heating/cooling jackets), and a reflux condenser.

  • Ventilation: All operations should be performed in a well-ventilated area, and a scrubber system should be in place to neutralize any evolved bromine or acidic gases.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats. For handling large quantities of bromine, respiratory protection may be necessary.[8]

  • Emergency Procedures: Emergency shutdown procedures, spill kits, and safety showers must be readily available.

Detailed Scale-Up Synthesis Protocol

Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This procedure is adapted from established Hantzsch thiazole synthesis protocols.[1][9]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
2-Bromo-1-(4-chlorophenyl)ethanone536-38-9233.5123.351001.0
Thiourea62-56-676.128.371101.1
Ethanol (95%)64-17-546.07100 L--
Sodium Bicarbonate144-55-884.01As needed--
Deionized Water7732-18-518.02As needed--

Equipment:

  • 200 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating/cooling mantle.

  • Large Büchner funnel and vacuum flask.

  • Drying oven.

Protocol:

  • Reaction Setup: Charge the 200 L reactor with 23.35 kg (100 mol) of 2-bromo-1-(4-chlorophenyl)ethanone and 100 L of 95% ethanol.

  • Reagent Addition: Start stirring and add 8.37 kg (110 mol) of thiourea to the reactor.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product will form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the mixture is neutral (pH 7-8). This will precipitate the free amine.

  • Isolation: Filter the solid product using a large Büchner funnel and wash the filter cake with plenty of deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 19.0 - 20.0 kg (90-95%).

Step 2: Synthesis of this compound

This procedure is based on established Sandmeyer reaction protocols.[4][5]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
2-Amino-4-(4-chlorophenyl)thiazole2103-99-3210.6810.53501.0
Copper(I) Bromide7787-70-4143.458.61601.2
Sodium Nitrite7632-00-069.003.80551.1
Hydrobromic Acid (48% aq.)10035-10-680.9125.3 L1503.0
Deionized Water7732-18-518.02As needed--
Dichloromethane75-09-284.93As needed--
Sodium Bicarbonate144-55-884.01As needed--
Anhydrous Magnesium Sulfate7487-88-9120.37As needed--

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, cooling jacket, and addition funnel.

  • 50 L three-necked flask.

  • Separatory funnel (large capacity).

  • Rotary evaporator.

Protocol:

  • Diazotization: In the 100 L reactor, suspend 10.53 kg (50 mol) of 2-amino-4-(4-chlorophenyl)thiazole in a mixture of 25.3 L of 48% hydrobromic acid and 25 L of deionized water. Cool the mixture to 0-5 °C with an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of 3.80 kg (55 mol) of sodium nitrite in 10 L of deionized water dropwise via the addition funnel, maintaining the internal temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate 50 L flask, dissolve 8.61 kg (60 mol) of copper(I) bromide in 12 L of 48% hydrobromic acid. Cool this solution to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extraction: Transfer the reaction mixture to a large separatory funnel and extract the product with dichloromethane (3 x 20 L).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Large-Scale Purification

Recrystallization:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.

  • Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. Slowly add hot deionized water until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry in a vacuum oven at 50-60 °C.

Expected Yield: 11.0 - 12.4 kg (80-90% after purification).

Quality Control and Analytical Specifications

Ensuring the quality of pharmaceutical intermediates is crucial for the safety and efficacy of the final drug product.[10][11][12] The following analytical methods should be used to characterize this compound.

TestSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Identification The retention time of the sample corresponds to that of the reference standard.High-Performance Liquid Chromatography (HPLC)
The IR spectrum of the sample corresponds to that of the reference standard.Infrared Spectroscopy (IR)
Purity (HPLC) ≥ 98.0%HPLC with UV detection
Melting Point Report valueMelting Point Apparatus
Loss on Drying ≤ 0.5%Thermogravimetric Analysis (TGA) or vacuum oven drying
Residual Solvents Ethanol: ≤ 5000 ppmDichloromethane: ≤ 600 ppmGas Chromatography-Headspace (GC-HS)

Analytical Method Validation: All analytical methods must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[13][14][15]

Workflow and Mechanism Diagrams

Overall Synthesis Workflow

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Bromination cluster_2 Purification & QC Start 2-Bromo-1-(4-chlorophenyl)ethanone + Thiourea in Ethanol Reaction1 Reflux (3-4h) Start->Reaction1 Workup1 Cooling & Neutralization (aq. NaHCO3) Reaction1->Workup1 Isolation1 Filtration & Washing Workup1->Isolation1 Drying1 Vacuum Oven Drying Isolation1->Drying1 Intermediate 2-Amino-4-(4-chlorophenyl)thiazole Drying1->Intermediate Diazotization Diazotization with NaNO2/HBr (0-5 °C) Intermediate->Diazotization Sandmeyer Reaction with CuBr (<10 °C) Diazotization->Sandmeyer Extraction DCM Extraction Sandmeyer->Extraction Washing Washing with aq. NaHCO3 & Brine Extraction->Washing Drying2 Drying over MgSO4 & Concentration Washing->Drying2 Crude_Product Crude this compound Drying2->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product QC Quality Control Analysis Final_Product->QC

Caption: Overall workflow for the scale-up synthesis of this compound.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch Thiourea Thiourea (Nucleophile) Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack Haloketone α-Haloketone (Electrophile) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures, researchers and production chemists can safely and efficiently produce this valuable intermediate on a kilogram scale. The emphasis on process safety, robust purification, and comprehensive analytical control ensures the final product meets the high-quality standards required for pharmaceutical and agrochemical applications.

References

  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved from [Link]

  • Wellkinetics. (2023, December 19). From Hazard to Harmony: Achieving Process Safety in the Pharma Sector. Retrieved from [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Retrieved from [Link]

  • European Patent Office. (2015, September 16).
  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • NIH. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Retrieved from [Link]

  • Google Patents. (n.d.). EP0069154A1 - Novel thiazole compounds, process for their preparation, and medicinal composition containing same.
  • NIH. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • MDPI. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Analytical Method Validation Using QbD and QRM. Retrieved from [Link]

  • PMC. (n.d.). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). View of Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. Retrieved from [Link]

  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). Retrieved from [Link]

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  • World Journal of Pharmaceutical Research. (n.d.). Method Validation. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • High-Purity Pharma Intermediates for Advanced Drug Synthesis. (2026, January 7). Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
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  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). (n.d.). Retrieved from [Link]

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  • PMC. (n.d.). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

  • PubMed. (2020, March 2). Synthesis of novel 2, 3, 5-tri-substituted thiazoles with anti-inflammatory and antibacterial effect causing clinical pathogens. Retrieved from [Link]

  • ResearchGate. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Retrieved from [Link]radiation_in_Water)

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis of this compound. The synthesis typically proceeds through a two-step sequence: first, the formation of 4-(4-chlorophenyl)thiazol-2-amine via the Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction to replace the amino group with bromine.

Part 1: Hantzsch Thiazole Synthesis of 4-(4-chlorophenyl)thiazol-2-amine

Q1: My Hantzsch reaction is giving a low yield. What are the most likely causes?

Low yields in the Hantzsch synthesis can often be traced back to a few key factors.[1][2] A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The stability and purity of your reactants are critical.[1][3]

    • 2-Bromo-1-(4-chlorophenyl)ethanone (α-haloketone): This reagent can be unstable. Ensure it is freshly prepared or has been stored appropriately (cold and dark) to prevent decomposition.[3]

    • Thiourea: Use high-purity thiourea, as impurities can lead to undesired side reactions.[1][3]

  • Reaction Conditions:

    • Temperature: While many Hantzsch syntheses proceed at room temperature, some require heating to overcome the activation energy.[1][3] If you are experiencing low conversion, a modest increase in temperature may be beneficial. However, excessive heat can promote byproduct formation.[3]

    • Solvent: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used and often effective.[4][5] However, screening other solvents, including aprotic options like DMF, may improve yields in some cases.[3]

    • Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1][3] Insufficient reaction time will lead to incomplete conversion, while prolonged times can result in the formation of degradation products.[3]

Q2: I'm observing a significant side product in my Hantzsch reaction. How can I improve selectivity?

Side product formation is a common issue, often linked to the reaction conditions. Here's how to enhance selectivity:

  • Control the pH: The Hantzsch synthesis is sensitive to pH.[3] Running the reaction under neutral or slightly basic conditions generally favors the formation of the desired 2-aminothiazole.[1][3] Acidic conditions can sometimes lead to the formation of an isomeric 2-imino-2,3-dihydrothiazole byproduct.[2][3]

  • Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the more stable and easily removable reagent, like thiourea (e.g., 1.5 equivalents), can help drive the reaction to completion.[5]

Q3: The product has precipitated, but my yield is still low after filtration. What could be the issue?

  • Product Solubility: While the 2-aminothiazole product is often poorly soluble in the reaction medium (like aqueous methanol), allowing for easy precipitation, ensure that the precipitation is complete.[4] Cooling the reaction mixture in an ice bath before filtration can help maximize the recovery of your product.

  • Washing Steps: During the work-up, after neutralizing the reaction mixture (e.g., with sodium carbonate solution), be sure to wash the filtered product with cold water to remove any remaining salts or unreacted thiourea without dissolving a significant amount of your product.[4]

Part 2: Sandmeyer-Type Bromination of 4-(4-chlorophenyl)thiazol-2-amine

Q1: My Sandmeyer reaction is not working well, and I'm getting a complex mixture of products. Why is this happening?

The Sandmeyer reaction, which converts the 2-aminothiazole to the 2-bromothiazole via a diazonium salt intermediate, can be tricky and is often complicated by side reactions.[6][7]

  • Diazotization Conditions: The formation of the diazonium salt is a critical step.

    • Temperature Control: This step must be performed at a low temperature (typically 0 to -10 °C) to ensure the stability of the diazonium salt.[6] Higher temperatures can lead to decomposition and the formation of unwanted byproducts.

    • Reagent Addition: Slow, dropwise addition of the diazotizing agent (e.g., a solution of sodium nitrite or an alkyl nitrite like tert-butyl nitrite) to an acidic solution of the aminothiazole is crucial to maintain temperature control and prevent localized excesses of the reagent.

  • Choice of Brominating Agent and Catalyst:

    • The classic Sandmeyer reaction uses a copper(I) halide (CuBr) as a catalyst.[7][8] Using CuBr has been shown to give near-quantitative yields for the bromination of 2-aminothiazoles.[6]

    • While copper(II) bromide (CuBr₂) can also be used, it may lead to different outcomes or require different conditions. For instance, in some cases, it can lead to dibromination.[6]

Q2: I'm observing the formation of a 2,5-dibromothiazole derivative. How can I prevent this?

The formation of dibrominated species can occur, especially if the reaction conditions are not carefully controlled.[6]

  • Stoichiometry of Brominating Agent: Ensure you are using the correct stoichiometry of your brominating source. An excess of the brominating agent can lead to further halogenation of the thiazole ring, particularly at the C5 position.

  • Reaction Temperature: As mentioned, maintaining a low temperature during diazotization and subsequent bromination is key to controlling the reaction's selectivity.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine

This protocol is based on the well-established Hantzsch thiazole synthesis.[4][9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Bromo-1-(4-chlorophenyl)ethanone233.5102.34 g
Thiourea76.12151.14 g
Methanol--10 mL
5% Sodium Carbonate Solution--40 mL

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-1-(4-chlorophenyl)ethanone (10 mmol) and thiourea (15 mmol).[4]

  • Add methanol (10 mL) to the flask.[4]

  • Heat the mixture with stirring in a water bath set to a gentle reflux (around 70-80 °C) for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).[4]

  • Once the reaction is complete (disappearance of the starting ketone), remove the flask from the heat and allow it to cool to room temperature.[4]

  • Pour the reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution and stir for 15 minutes to neutralize the hydrobromic acid formed and precipitate the product.[4]

  • Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.[4]

  • Wash the filter cake with cold deionized water (2 x 15 mL) to remove any inorganic salts and excess thiourea.[4]

  • Dry the collected solid in a vacuum oven to obtain 4-(4-chlorophenyl)thiazol-2-amine. The crude product is often pure enough for the next step.[4]

Protocol 2: Synthesis of this compound

This protocol utilizes a Sandmeyer-type reaction for the conversion of the 2-amino group to a bromo group.[6][11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-(4-chlorophenyl)thiazol-2-amine210.6851.05 g
Copper(I) Bromide (CuBr)143.4560.86 g
tert-Butyl nitrite103.1260.71 mL
Acetonitrile--20 mL

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, suspend copper(I) bromide (6 mmol) in acetonitrile (10 mL).

  • In a separate flask, dissolve 4-(4-chlorophenyl)thiazol-2-amine (5 mmol) in acetonitrile (10 mL).

  • Cool the copper(I) bromide suspension to 0 °C in an ice-salt bath.

  • Slowly add the solution of 4-(4-chlorophenyl)thiazol-2-amine to the cooled CuBr suspension with vigorous stirring.

  • Add tert-butyl nitrite (6 mmol) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. You should observe gas evolution (N₂).

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker containing 50 mL of 2M hydrochloric acid and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[12]

Visualizations

Reaction Workflow

The overall synthetic pathway is a two-step process, starting with the Hantzsch condensation followed by the Sandmeyer bromination.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-Type Bromination 2-Bromo-1-(4-chlorophenyl)ethanone 2-Bromo-1-(4-chlorophenyl)ethanone 4-(4-chlorophenyl)thiazol-2-amine 4-(4-chlorophenyl)thiazol-2-amine 2-Bromo-1-(4-chlorophenyl)ethanone->4-(4-chlorophenyl)thiazol-2-amine + Thiourea (Methanol, Heat) This compound This compound 4-(4-chlorophenyl)thiazol-2-amine->this compound 1. t-BuONO, CuBr 2. Acetonitrile, 0°C to RT

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic

A logical workflow for diagnosing and resolving common issues in the synthesis.

G cluster_hantzsch Hantzsch Synthesis Issues cluster_sandmeyer Sandmeyer Reaction Issues start Low Yield or Impure Product h_yield Low Yield start->h_yield h_purity Impure Product start->h_purity s_yield Low Yield/Decomposition start->s_yield s_purity Side Products (e.g., Dibromination) start->s_purity h_check_reagents Check Reagent Purity (α-haloketone, thiourea) h_yield->h_check_reagents Investigate h_check_conditions Optimize Conditions (Temp, Solvent, Time) h_yield->h_check_conditions Investigate h_check_ph Adjust pH (Neutral/Basic) h_purity->h_check_ph Investigate h_check_time Monitor Reaction (TLC) h_purity->h_check_time Investigate s_check_temp Strict Temperature Control (0 to -10°C) s_yield->s_check_temp Investigate s_check_stoich Verify Stoichiometry (Brominating Agent) s_purity->s_check_stoich Investigate

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-chlorophenyl)thiazole. Retrieved from [Link]

  • SciELO. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

  • National Institutes of Health. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health. (2021). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2021). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

  • LookChem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Google Patents. (2011). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Domainex. (2022). Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ACS Publications. (1964). Diazotization of heterocyclic primary amines. Retrieved from [Link]/cr60231a002)

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Technical Support Center: Purification of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-2B4CPT-PUR-V1

Introduction

Welcome to the technical support center for 2-Bromo-4-(4-chlorophenyl)thiazole (CAS 39564-86-8). This guide is designed for researchers, medicinal chemists, and process development scientists who handle the synthesis and purification of this critical thiazole intermediate. Ensuring the purity of this compound is paramount for the reliability of downstream applications and the integrity of final products.

This document provides a structured, question-and-answer-based approach to troubleshoot common purification challenges. It moves from initial purity assessment and common FAQs to detailed troubleshooting guides and step-by-step protocols for the most effective purification techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common route is the bromination of 4-(4-chlorophenyl)thiazole. Potential impurities include:

  • Unreacted Starting Material: 4-(4-chlorophenyl)thiazole.

  • Over-brominated Byproducts: Such as 2,5-dibromo-4-(4-chlorophenyl)thiazole.

  • Reagent Residues: Residual N-bromosuccinimide (NBS) or its byproduct, succinimide.

  • Solvent Residues: Dichloromethane, acetic acid, or other solvents used in the synthesis and workup.[1]

Q2: What is the best initial technique to assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It is fast, requires minimal sample, and provides a good qualitative picture of the number of components in your crude material. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.[2][]

Q3: My purified product has a slight yellow or brown tint. Is this normal? How can I remove the color?

A3: While the pure compound is typically an off-white or pale yellow solid, significant coloration often indicates the presence of trace, highly colored impurities, possibly from degradation or side reactions. If these impurities persist after initial purification, a treatment with activated charcoal during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution before filtering it to remove the charcoal and the adsorbed impurities.[4]

Q4: Which purification method, recrystallization or column chromatography, is generally better for this compound?

A4: The choice depends on the impurity profile.

  • Recrystallization is highly effective and scalable if the impurities have significantly different solubilities from the product in a given solvent system. It is often the preferred method for removing minor impurities and for large-scale purification.

  • Column Chromatography is superior for separating compounds with similar polarities, such as the desired product from its starting material or over-brominated byproducts.[4][5] It is the method of choice when recrystallization fails to provide adequate purity.

Part 2: Troubleshooting Purification Challenges

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Initial Purity Assessment Workflow

Before attempting purification, a logical assessment of the crude product is essential. This workflow helps in selecting the appropriate purification strategy.

cluster_start Purity Assessment cluster_purify Purification Strategy Start Crude Product Analysis Analyze by TLC/HPLC/NMR Start->Analysis Decision Purity > 95%? Analysis->Decision Impurity_Check What is the main impurity? Decision->Impurity_Check No End Pure Product (>99%) Decision->End Yes Recrys Recrystallization Recrys->End Column Column Chromatography Column->End Impurity_Check->Recrys Trace impurities / Different polarity Impurity_Check->Column Similar polarity / Multiple impurities

Caption: Workflow for assessing purity and selecting a purification method.

Issue 1: Product "Oiling Out" During Recrystallization

Question: During attempts to recrystallize my product, it separates as an oil instead of forming crystals. Why does this happen and how can I resolve it?

Answer: "Oiling out" typically occurs for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated upon cooling, preventing orderly crystal lattice formation.[4]

Troubleshooting Steps:

  • Increase Solvent Volume: The most common cause is excessive supersaturation. Add more hot solvent in small portions until the oil redissolves completely, then allow it to cool slowly.

  • Lower the Cooling Temperature Slowly: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Use a Co-solvent System: Introduce a miscible "anti-solvent" (one in which the compound is poorly soluble) to the solution. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a non-polar anti-solvent like hexanes or heptane until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[6][7]

  • Seed the Solution: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.

Issue 2: Poor Separation During Column Chromatography

Question: I am running a silica gel column, but the product is co-eluting with an impurity. How can I improve the separation?

Answer: Poor separation (low resolution) on a silica column is a common issue that can be rectified by systematically optimizing several parameters.[8]

Troubleshooting Steps:

  • Optimize the Mobile Phase: This is the most critical factor. The goal is to find a solvent system where the desired compound has an Rf value of ~0.3 on TLC, with clear separation from impurities.

    • Test Different Polarities: If using a standard Hexane/Ethyl Acetate system, systematically vary the ratio (e.g., 9:1, 8:2, 7:3) and check the separation by TLC.

    • Try Different Solvents: Sometimes, changing the nature of the solvents can drastically alter selectivity. For instance, substituting ethyl acetate with dichloromethane or adding a small amount of methanol for more polar compounds can help.[5]

  • Ensure Proper Column Packing: Air bubbles or channels in the silica bed will lead to poor separation. Pack the column as a slurry to ensure a uniform bed.[4]

  • Use a Smaller Sample Load: Overloading the column is a common cause of band broadening and co-elution. As a rule of thumb, the mass of the crude product should be about 1-2% of the mass of the silica gel.

  • Dry Load the Sample: If your compound is not very soluble in the mobile phase, dissolving it in a strong solvent for loading can cause it to crash out and streak down the column. Instead, dissolve your crude product in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column.[8]

Issue 3: The Product Seems to Decompose on the Silica Gel Column

Question: My yield after column chromatography is very low, and TLC analysis of the fractions shows new, undesired spots. I suspect my compound is degrading on the silica. What should I do?

Answer: Thiazoles can sometimes be sensitive to the acidic nature of standard silica gel.[8] Decomposition on the column is a real possibility.

Troubleshooting Steps:

  • Confirm Instability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If you see a new spot or streaking that wasn't there initially, your compound is likely unstable on silica.

  • Deactivate the Silica: Neutralize the silica gel before packing the column. This can be done by preparing the slurry in a mobile phase containing a small amount of a basic additive, such as triethylamine (~0.5-1% by volume).

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic grade) or switching to reverse-phase (C18) chromatography.[8]

Part 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most common and effective purification methods for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound completely when hot but poorly when cold.

Recommended Solvent Systems: Based on the structure (a moderately polar aromatic halide), suitable solvent systems include single solvents like ethanol or isopropanol, or two-solvent systems.

Solvent SystemTypeRationale
Ethanol SingleGood for moderately polar compounds. The hydroxyl group provides polarity, while the ethyl group provides non-polar character.[9]
Isopropanol SingleSimilar to ethanol, often provides good crystal formation.
Ethyl Acetate / Hexanes Two-SolventA versatile system. Dissolve in hot ethyl acetate (good solvent) and add hexanes (anti-solvent) until cloudy.[6]
Dichloromethane / Heptane Two-SolventGood for compounds that are highly soluble in chlorinated solvents.[6]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot. Let it cool to see if crystals form.

  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a two-solvent pair) in portions, heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.

Step-by-Step Methodology:

  • TLC Analysis & Eluent Selection: Develop a TLC system to find an eluent that provides good separation and an Rf of ~0.3 for the product. A gradient of Hexane:Ethyl Acetate is a common starting point.[4] For thiazole derivatives, systems like toluene/ethyl acetate have also been reported to be effective.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, perform a "dry load" as described in the troubleshooting section for best results.[8]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution, collecting fractions in test tubes or vials.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, starting with 95:5 Hexane:EtOAc and moving to 90:10, then 80:20.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • Mahmood, A. A. R., & Kubba, A. A. R. M. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2017).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. Retrieved from [Link]-evaluation-of-2-acetanilido-4-2l9z5jxg)

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Technical Support Center: Synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will address common side reactions, yield issues, and purification difficulties through a practical, question-and-answer-based format, grounded in mechanistic principles and field-proven solutions.

Synthesis Overview

The synthesis of this compound is typically achieved in two primary stages:

  • Hantzsch Thiazole Synthesis : Formation of the 4-(4-chlorophenyl)thiazole core. This is commonly accomplished by condensing 2-bromo-4'-chloroacetophenone with a thioamide, such as thiourea.

  • Electrophilic Bromination : Introduction of a bromine atom at the C2 position of the thiazole ring.

This guide is structured to troubleshoot issues that may arise in each of these critical stages.

G cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: Sandmeyer Reaction & Bromination 2-bromo-4'-chloroacetophenone 2-bromo-4'-chloroacetophenone product1 2-Amino-4-(4-chlorophenyl)thiazole 2-bromo-4'-chloroacetophenone->product1 Condensation (Ethanol, Heat) Thiourea Thiourea Thiourea->product1 Condensation (Ethanol, Heat) product1_in 2-Amino-4-(4-chlorophenyl)thiazole product2 This compound product1_in->product2 1. NaNO₂, HBr 2. CuBr

Caption: General two-stage synthetic route to the target compound.

Part 1: Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust method for creating the thiazole ring, but it is not without its potential pitfalls.[1][2] This section addresses the most common issues encountered when synthesizing the 2-amino-4-(4-chlorophenyl)thiazole intermediate.

Q1: My reaction yield for 2-amino-4-(4-chlorophenyl)thiazole is significantly lower than expected. What are the likely causes?

Answer: Low yields in this condensation reaction often trace back to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Quality:

    • α-Haloketone Instability: 2-bromo-4'-chloroacetophenone is a lachrymator and can degrade upon storage, especially if exposed to moisture. Impure starting material is a primary cause of low yields. It is advisable to use freshly purchased or purified (e.g., by recrystallization) α-haloketone.

    • Thiourea Purity: While generally stable, ensure you are using a high-purity grade of thiourea.

  • Reaction Conditions:

    • Stoichiometry: It is common practice to use a slight excess of thiourea (e.g., 1.5 to 2 equivalents) to ensure the complete consumption of the more expensive α-haloketone.[1]

    • Solvent: Anhydrous ethanol is a standard and effective solvent for this reaction.[3] The presence of significant amounts of water can lead to hydrolysis of the α-haloketone as a side reaction.

    • Temperature and Time: The reaction typically requires heating to reflux in ethanol for 1-3 hours.[3][4] Insufficient heating can result in an incomplete reaction, while excessively long reaction times may lead to byproduct formation.

  • Workup and Isolation:

    • Product Precipitation: The initial product formed is the hydrobromide salt of the aminothiazole, which is often soluble in the reaction medium (e.g., methanol or ethanol).[5] To isolate the neutral product, the reaction mixture is typically cooled and then poured into a weak base solution, such as aqueous sodium carbonate or sodium acetate, to neutralize the HBr and precipitate the free amine.[1][4] Inefficient neutralization will result in loss of product to the filtrate.

Q2: My NMR analysis suggests the presence of an unexpected isomer. What could it be?

Answer: While the Hantzsch synthesis with N-unsubstituted thiourea is highly regioselective for the 2-aminothiazole, conducting the reaction under strongly acidic conditions, especially with N-monosubstituted thioureas, can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[6]

Although less common with unsubstituted thiourea, it's a possibility worth considering if your reaction conditions have deviated significantly. The formation of this isomer can be influenced by kinetic vs. thermodynamic control.

  • Distinguishing Isomers:

    • ¹H NMR: The chemical shift of the C5-proton of the thiazole ring can be a key differentiator between the 2-amino and 2-imino isomers.

    • IR Spectroscopy: The C=N stretching frequencies will differ between the exocyclic imino group and the endocyclic C=N bond in the aminothiazole.

G cluster_0 Hantzsch Reaction Troubleshooting start Low Yield or Impure Product reagents Check Reagent Purity (α-haloketone, thiourea) start->reagents conditions Optimize Conditions (Temp, Time, Solvent) start->conditions workup Verify Workup (Basification, Precipitation) start->workup isomer Isomeric Byproduct? (Check NMR/IR) start->isomer success Improved Yield & Purity reagents->success conditions->success workup->success isomer->conditions Adjust pH

Caption: Troubleshooting workflow for the Hantzsch synthesis stage.

Part 2: Troubleshooting the C2-Bromination

The conversion of the intermediate 2-aminothiazole to the target 2-bromothiazole is typically accomplished via a Sandmeyer-type reaction. The amino group is first diazotized and then displaced by a bromide. Direct bromination of a pre-formed 4-(4-chlorophenyl)thiazole is an alternative but can present significant regioselectivity challenges. This section focuses on the Sandmeyer route, which is generally more reliable for this specific transformation.[7]

Q3: The Sandmeyer reaction is giving me a low yield of the 2-bromo product and many byproducts. How can I optimize this?

Answer: The Sandmeyer reaction is notoriously sensitive to reaction conditions. Temperature control is the single most critical parameter.

  • Temperature Control: The diazotization step (reaction of the amine with sodium nitrite in an acidic medium like HBr) must be performed at low temperatures (0 to 5 °C). Allowing the temperature to rise can lead to premature decomposition of the diazonium salt, resulting in phenols and other unwanted byproducts.

  • Acid Choice: Using HBr as the acid source is crucial as it also serves as the source of the bromide nucleophile.

  • Catalyst: The displacement of the diazonium group is catalyzed by a copper(I) salt, typically CuBr. Ensure the CuBr is of good quality.

  • Order of Addition: A "reverse" addition, where the cold diazonium salt solution is added slowly to the heated CuBr solution, can sometimes improve yields by keeping the concentration of the unstable diazonium salt low in the hot reaction mixture.

Q4: I am attempting direct bromination on 4-(4-chlorophenyl)thiazole and getting a mixture of 2-bromo, 5-bromo, and 2,5-dibromo products. How can I achieve C2 selectivity?

Answer: Direct electrophilic bromination of the thiazole ring is often unselective. The C5 position is electronically rich and highly susceptible to electrophilic attack, while the C2 position is the most acidic.[7] This dual reactivity makes selective C2 bromination challenging.

  • Side Reactions: Using brominating agents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) can lead to a mixture of isomers. Over-bromination to form 4,5-dibromo-2-(4-chlorophenyl)thiazole is a very common side reaction if more than one equivalent of the brominating agent is used.[8][9][10]

  • Improving Selectivity:

    • Stoichiometry Control: Use precisely 1.0 equivalent of the brominating agent (e.g., NBS) and add it portion-wise at a low temperature to minimize over-reaction.

    • Solvent Choice: Using a solvent like DMF can sometimes influence regioselectivity in aromatic brominations, favoring para-substitution, though its effect on thiazoles is substrate-dependent.[8]

    • Directed Metalation (Most Selective Method): For absolute C2 selectivity, a more advanced approach is required. The C2 proton is the most acidic on the thiazole ring. Deprotonation with a strong base (like n-butyllithium) at low temperature (-78 °C) generates a 2-thiazolyllithium intermediate. Quenching this highly reactive intermediate with an electrophilic bromine source (e.g., Br₂, CBr₄) will install the bromine atom exclusively at the C2 position. This method avoids the issues of electrophilic substitution entirely.

G start 4-(4-chlorophenyl)thiazole prod_2_bromo 2-Bromo (Desired) start->prod_2_bromo + 1 eq. NBS (C2 Attack) prod_5_bromo 5-Bromo (Side Product) start->prod_5_bromo + 1 eq. NBS (C5 Attack) prod_2_5_dibromo 2,5-Dibromo (Side Product) prod_2_bromo->prod_2_5_dibromo + excess NBS prod_5_bromo->prod_2_5_dibromo + excess NBS

Caption: Common side reactions in the direct bromination of the thiazole core.

Part 3: General Purification Strategies

Q5: How can I effectively purify the final this compound from starting material and brominated byproducts?

Answer: Chromatographic separation is the most effective method for purifying the final product from closely related isomers and over-brominated species.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as Hexane/Ethyl Acetate (e.g., 95:5 or 90:10), and gradually increase the polarity if needed. The dibrominated byproduct, being more non-polar than the monobrominated product, will typically elute first. Unreacted starting material will be more polar and elute last. A typical elution order would be:

      • 2,5-Dibromo-4-(4-chlorophenyl)thiazole

      • This compound (Target)

      • 5-Bromo-4-(4-chlorophenyl)thiazole

      • 4-(4-chlorophenyl)thiazole (Starting Material)

  • Recrystallization: If the product is obtained in relatively high purity (>90%), recrystallization can be an effective final polishing step. Suitable solvents might include ethanol, isopropanol, or a hexane/dichloromethane mixture. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield (Hantzsch) Degraded α-haloketone; Incorrect stoichiometry; Water in solvent; Incomplete basification during workup.Use fresh reagents; Use 1.5-2 eq. of thiourea; Use anhydrous ethanol; Ensure pH > 8 during precipitation.
Low Yield (Sandmeyer) Poor temperature control (> 5 °C); Decomposed diazonium salt.Maintain 0-5 °C during diazotization; Add diazonium salt solution slowly to CuBr solution.
Mixture of Isomers (Bromination) Lack of regioselectivity in electrophilic substitution; Over-bromination.Control stoichiometry (1.0 eq. NBS); Use low temperature; For best results, use a directed lithiation-bromination protocol.
Difficult Purification Similar polarity of byproducts.Use silica gel column chromatography with a shallow gradient of Hexane/Ethyl Acetate. Monitor fractions carefully by TLC.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
  • To a round-bottom flask equipped with a reflux condenser, add thiourea (1.2 mmol) and 2-bromo-4'-chloroacetophenone (1 mmol).

  • Add anhydrous ethanol (2 mL).

  • Heat the mixture to 70-80 °C with stirring for 1-2 hours, monitoring the reaction by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water containing sodium carbonate until the solution is basic (pH ~8-9).

  • Stir for 30 minutes to allow for complete precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the target aminothiazole.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction
  • Dissolve 2-amino-4-(4-chlorophenyl)thiazole (1 equivalent) in an aqueous solution of 48% HBr at 0 °C.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% HBr and heat it to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available from: [Link]

  • SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • ResearchGate. Synthesis diagram of 4-(4-chlorophenyl)thiazole 1a-1h. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • PubMed. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. (PDF) Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. Available from: [Link]

  • ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available from: [Link]

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: https://www.researchgate.
  • ResearchGate. Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Available from: [Link]

  • ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Available from: [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • ElectronicsAndBooks. The Reaction of Acetophenone with Thiourea and Oxidizing Agents. Available from: [Link]

  • PubChem. 4,5-Dibromo-2-(4-chlorophenyl)thiazole. Available from: [Link]

  • Organic Syntheses. pseudothiohydantoin. Available from: [Link]

  • PMC. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Available from: [Link]

  • PubMed. The reaction of acetophenone with thiourea and oxidizing agents. Available from: [Link]

  • Chemistry LibreTexts. 10.3: Thiourea Based Catalysis. Available from: [Link]

  • AMERICAN ELEMENTS. 2-bromo-5-(4-chlorophenyl)-1,3-thiazole. Available from: [Link]

  • Semantic Scholar. The reaction of acetophenone with thiourea and oxidizing agents. Available from: [Link]

  • Alchem.Pharmtech. CAS 39564-86-8 | this compound. Available from: [Link]

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Technical Support Center: Synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the core directive, this guide is structured as a comprehensive technical support center. It begins with a general workflow overview and is then divided into two main parts, each addressing a key step in the synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole. Each part contains both high-level FAQs for foundational knowledge and a detailed, problem-oriented Troubleshooting Guide for specific experimental issues. This structure allows users to quickly find answers, whether they are planning the synthesis for the first time or troubleshooting an ongoing experiment.

Welcome to the technical support guide for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you achieve high yields and purity in your experiments. This guide is designed to address the common challenges encountered during the standard two-step synthesis.

The most reliable and widely adopted method for this synthesis is a two-step process:

  • Hantzsch Thiazole Synthesis : The formation of the thiazole ring by reacting an α-haloketone with a thioamide source to yield the key intermediate, 2-Amino-4-(4-chlorophenyl)thiazole.[1][2][3]

  • Sandmeyer Reaction : The diazotization of the 2-amino group followed by a copper(I) bromide-catalyzed displacement to install the bromine at the C2 position.[4][5][6]

Below is a general overview of this synthetic workflow.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction start_mats 2-Bromo-1-(4-chlorophenyl)ethanone + Thiourea step1_reaction Reflux in Ethanol start_mats->step1_reaction Cyclocondensation intermediate 2-Amino-4-(4-chlorophenyl)thiazole step1_reaction->intermediate reagents_step2 1. NaNO2, HBr (Diazotization) 2. CuBr (Catalyst) intermediate->reagents_step2 To Bromination step2_reaction Diazotization & Displacement reagents_step2->step2_reaction final_product This compound step2_reaction->final_product

Caption: General two-step workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole (Hantzsch Reaction)

This initial step is a robust cyclocondensation reaction that forms the core thiazole heterocycle.[7][8] While generally high-yielding, success depends on controlling key parameters to ensure complete conversion and minimize impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic cyclocondensation. The reaction begins with the nucleophilic sulfur atom of thiourea attacking the α-carbon of the 2-bromo-1-(4-chlorophenyl)ethanone in an SN2 reaction.[2][10] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[2][10] The aromaticity of the final product is a strong thermodynamic driving force for this reaction.[10]

Q2: What are the optimal starting material ratios and solvents?

For optimal results, a slight excess of thiourea (1.2 to 2 equivalents) is often used to ensure the complete consumption of the more expensive α-haloketone.[1][8][11] Ethanol is the most commonly cited solvent as it effectively dissolves the reactants upon heating and allows for easy precipitation of the product upon cooling or pouring into water.[1][12][13] Methanol is also a suitable solvent.[8][13]

Q3: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 50% ethyl acetate in hexanes.[8] Spot the starting α-haloketone and the reaction mixture side-by-side. The reaction is complete when the spot corresponding to the α-haloketone has completely disappeared. The 2-aminothiazole product is typically more polar and will have a lower Rf value.

Troubleshooting Guide

Problem: My reaction yield is very low, or I've recovered mostly starting material.

This is a common issue that can almost always be traced back to one of four factors:

  • Cause 1: Insufficient Heating. The Hantzsch synthesis requires heating to overcome its activation energy.[9][10]

    • Solution: Ensure the reaction mixture is maintained at reflux (around 70-80°C for ethanol) for the recommended time (typically 1-3 hours).[1][12] If you are heating on a hot plate, confirm the internal temperature of the reaction with a thermometer.

  • Cause 2: Purity of Starting Materials. Impurities in either the 2-bromo-1-(4-chlorophenyl)ethanone or thiourea can inhibit the reaction.[9] The α-haloketone is particularly susceptible to degradation.

    • Solution: Use high-purity starting materials. If the purity of the α-haloketone is suspect, consider purifying it by recrystallization from a suitable solvent like ethanol before use.[14]

  • Cause 3: Improper Stoichiometry. Using a limiting amount of thiourea will result in incomplete conversion of the α-haloketone.

    • Solution: As a standard practice, use at least 1.2 equivalents of thiourea. Using a slight excess is a cost-effective way to drive the reaction to completion.[8]

  • Cause 4: Incorrect Work-up Procedure. The product, 2-amino-4-(4-chlorophenyl)thiazole, is a hydrobromide salt after the reaction. It needs to be neutralized to its free base form to precipitate fully from the aqueous solution.[8]

    • Solution: After cooling, pour the reaction mixture into ice water and then basify with an ammonia solution or sodium carbonate solution until the pH is basic.[5][8] This neutralizes the hydrobromide salt, making the product less water-soluble and maximizing precipitation.

Problem: My isolated product is impure. What are the likely contaminants and how can I remove them?

The most common impurities are unreacted thiourea and potential side products.

  • Contaminant 1: Excess Thiourea. Since an excess is often used, it's the most likely impurity.

    • Purification Method: Thiourea is highly soluble in water, while the product is not. During work-up, after collecting the crude product by filtration, wash the solid thoroughly with plenty of cold deionized water.[2] This should remove most of the residual thiourea.

  • Contaminant 2: Side-Products. Although the reaction is generally clean, minor side products can form.

    • Purification Method: Recrystallization is the most effective technique. Ethanol or an ethanol/water mixture is an excellent choice for this compound.[2][11] Dissolve the crude product in a minimum amount of hot ethanol, and then allow it to cool slowly to form pure crystals.

Part 2: Bromination via Sandmeyer Reaction

This step converts the stable 2-aminothiazole intermediate into the target 2-bromo compound. The Sandmeyer reaction is a powerful transformation but is notoriously sensitive to reaction conditions.[6][15] Careful control of temperature and reagent addition is critical for success.

Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction necessary? Why not use a direct electrophilic bromination?

The 2-aminothiazole ring is an electron-rich heterocycle. Direct electrophilic bromination with reagents like Br₂ or N-Bromosuccinimide (NBS) preferentially occurs at the C5 position, which is the most electron-rich carbon.[5] To install the bromine at the C2 position, the amino group must first be converted into a diazonium salt, which is an excellent leaving group (N₂) that can be displaced by a bromide ion. This is the classic function of the Sandmeyer reaction.[6][16]

Q2: What is the specific role of Copper(I) Bromide (CuBr)?

CuBr acts as a catalyst. The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) species to the diazonium salt.[6] This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.[6]

Q3: What are the most critical parameters for a successful Sandmeyer reaction?

  • Temperature: This is arguably the most critical factor. Diazotization (formation of the diazonium salt) must be performed at low temperatures (0-5°C) to prevent the unstable salt from decomposing.[15]

  • Rate of Addition: The aqueous solution of the diazonium salt should be added slowly to the solution of CuBr. A rapid addition can lead to a build-up of the unstable diazonium salt and promote decomposition and side reactions.

  • Acidity: The reaction must be run under acidic conditions (e.g., using HBr) to ensure the formation and stability of the diazonium salt.

Troubleshooting Guide

Problem: The yield of my final this compound is poor.

Low yields in this step are common and often related to the instability of the diazonium intermediate.

  • Cause 1: Decomposition of the Diazonium Salt. If the temperature during diazotization or addition rises above 5-10°C, the diazonium salt will rapidly decompose, often evidenced by vigorous bubbling of nitrogen gas.

    • Solution: Maintain strict temperature control. Use an ice-salt bath to keep the reaction vessel at 0-5°C throughout the formation and addition of the diazonium salt. Ensure all solutions (acid, sodium nitrite) are pre-chilled.

  • Cause 2: Incomplete Diazotization. An insufficient amount of sodium nitrite or acid will lead to unreacted starting material.

    • Solution: Use a slight excess of sodium nitrite (approx. 1.1-1.2 equivalents). Ensure the 2-aminothiazole is fully dissolved in the acid before beginning the addition of the sodium nitrite solution.

  • Cause 3: Impure Intermediate. Impurities carried over from the first step can interfere with the Sandmeyer reaction.

    • Solution: Ensure the 2-Amino-4-(4-chlorophenyl)thiazole intermediate is pure before starting. If in doubt, recrystallize it as described in Part 1.

Problem: My final product is contaminated with a dibrominated species.

Analysis (e.g., by GC-MS or NMR) may show a significant amount of 2,5-dibromo-4-(4-chlorophenyl)thiazole.

  • Cause: This side product can form, particularly if copper(II) bromide (CuBr₂) is used as the catalyst or is present as an impurity in the Cu(I)Br.[15] CuBr₂ can promote electrophilic bromination at the C5 position in addition to the Sandmeyer reaction at C2.[4]

    • Solution 1 (Prevention): Use high-purity, fresh copper(I) bromide. Avoid using CuBr₂. Carefully controlling the reaction temperature can also help improve selectivity for the desired monobrominated product.[15]

    • Solution 2 (Purification): If the dibrominated product has formed, it must be removed chromatographically. The polarity of the mono- and di-brominated products is different enough to allow for separation via silica gel column chromatography. Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 2-bromo product.[17]

Problem: The reaction mixture turned dark brown or black and formed tar upon adding the diazonium salt.

This indicates widespread decomposition and polymerization side reactions.

  • Cause: This is a classic sign of the diazonium salt decomposing uncontrollably, often due to excessively high temperatures or too rapid addition. The resulting aryl radicals can initiate polymerization pathways instead of reacting cleanly with the copper reagent.

    • Solution: The run is likely unsalvageable. In the future, adhere strictly to low temperatures (0-5°C) and add the diazonium salt solution very slowly (dropwise) to the CuBr solution with vigorous stirring. This ensures the diazonium salt reacts as it is added and does not accumulate to a concentration where decomposition becomes the primary reaction pathway.

Data & Protocols

Table 1: Summary of Optimized Reaction Parameters
ParameterStep 1: Hantzsch SynthesisStep 2: Sandmeyer Reaction
Key Reagents 2-Bromo-1-(4-chlorophenyl)ethanone, Thiourea2-Amino-4-(4-chlorophenyl)thiazole, NaNO₂, CuBr
Stoichiometry 1 : 1.2-2.0 (α-haloketone : thiourea)1 : 1.1 (Amine : NaNO₂), 1.2 (Amine : CuBr)
Solvent Ethanol or MethanolAqueous HBr / Acetonitrile
Temperature 70-80°C (Reflux)0-5°C (Diazotization), 60-65°C (Displacement)
Typical Time 1-3 hours30 min (Diazotization), 1-2 hours (Displacement)
Typical Yield 90-99%[1]45-60%[15]
Purification Precipitation & Water Wash; RecrystallizationColumn Chromatography
Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

  • To a round-bottom flask, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) and thiourea (1.5 eq).[8]

  • Add ethanol (approx. 5-10 mL per gram of the ketone) and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 80°C) and stir for 2 hours. Monitor the reaction by TLC until the ketone spot disappears.[5]

  • Allow the reaction to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (approx. 10x the volume of ethanol used).

  • While stirring, slowly add a concentrated ammonia solution until the mixture is basic (pH > 8). A precipitate will form.[5]

  • Collect the solid product by vacuum filtration, washing the filter cake extensively with cold deionized water to remove salts and unreacted thiourea.[2]

  • Dry the solid product. If necessary, purify further by recrystallizing from hot ethanol. The expected yield is typically high (>90%).[1]

Protocol 2: Synthesis of this compound

  • Diazotization: In a flask, suspend 2-Amino-4-(4-chlorophenyl)thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the flask in an ice-salt bath to 0°C with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the internal temperature never exceeds 5°C. Stir for 30 minutes at 0-5°C after the addition is complete.

  • Displacement: In a separate, larger reaction flask, add copper(I) bromide (CuBr, 1.2 eq) to acetonitrile.[5][15]

  • Slowly add the cold diazonium salt solution dropwise to the CuBr suspension. You will observe gas evolution (N₂).

  • Once the addition is complete, warm the reaction mixture to room temperature and then heat to 60-65°C for 1 hour or until gas evolution ceases.[5][15]

  • Cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to afford the pure this compound.

References

  • Cimerman, Z., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Bar-Zeev, E., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters. Retrieved from [Link]

  • Verma, R., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1952). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

  • Kumar, A., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Drug Development and Research. Retrieved from [Link]

  • Kumar, A., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Mahmood, A. A. R., & Kubba, A. A. R. M. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dibromo-2-(4-chlorophenyl)thiazole. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2014). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]

  • Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate. Retrieved from [Link]

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Farkas, E., et al. (2018). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • Kumar, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • National Science Foundation. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. Retrieved from [Link]00495)

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Technical Support Center: Troubleshooting the Suzuki Coupling of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Bromo-4-(4-chlorophenyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific substrate in their synthetic workflows. Here, we will delve into the nuances of this reaction, providing not just troubleshooting steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes. Our approach is grounded in extensive field experience and a commitment to rigorous scientific methodology.

Understanding the Substrate: Key Challenges

The Suzuki coupling of this compound presents a unique set of challenges that stem from the electronic and structural properties of the molecule. A primary consideration is the presence of a heteroaromatic system, the thiazole ring, which can influence the catalytic cycle in several ways. The electron-deficient nature of the thiazole ring can facilitate the oxidative addition step, which is often rate-limiting.[1][2] However, the nitrogen and sulfur heteroatoms can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3] Furthermore, the presence of two distinct halogen atoms, bromine and chlorine, introduces the potential for competitive oxidative addition, although the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings.[4]

This guide will provide a structured approach to troubleshooting common issues encountered with this specific substrate, enabling you to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the Suzuki coupling of this compound:

Q1: Why is my reaction showing low to no conversion?

There are several potential reasons for low or no conversion. These include:

  • Inactive Catalyst: The palladium catalyst may be inactive due to oxidation or improper handling. Ensure you are using a fresh, high-quality catalyst and that your reaction is performed under an inert atmosphere.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often effective.

  • Inappropriate Base: The base is essential for activating the boronic acid.[5][6] The choice of base can significantly impact the reaction outcome. A screening of different bases may be necessary.

  • Poor Solubility: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow or may not proceed at all.[7][8]

  • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially under harsh basic conditions or at elevated temperatures.[9][10]

Q2: I am observing significant amounts of homocoupling of my boronic acid. What is causing this?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[11] This leads to the formation of a biaryl impurity derived from the boronic acid. To minimize this:

  • Thoroughly Degas Your Solvents: Ensure that all solvents, including water, are rigorously degassed prior to use.[12]

  • Maintain an Inert Atmosphere: Use a glovebox or Schlenk line techniques to maintain an inert atmosphere of nitrogen or argon throughout the reaction setup and duration.

  • Use a Reducing Agent: In some cases, the addition of a mild reducing agent can help to suppress homocoupling.[13]

Q3: My main byproduct is the debrominated starting material. How can I prevent this?

The formation of the debrominated starting material, 4-(4-chlorophenyl)thiazole, is a result of a side reaction called protodeboronation, where the boronic acid is protonolyzed, or hydrodehalogenation of the starting material.[9][14] To mitigate this:

  • Use Anhydrous Conditions: If significant protodeboronation is observed, switching to anhydrous conditions with a base like K₃PO₄ may be beneficial.[11]

  • Optimize the Base: A weaker base or a fluoride source like KF can sometimes reduce the rate of protodeboronation.[7]

  • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are often more stable than their corresponding boronic acids and can be used to slowly release the boronic acid into the reaction mixture, minimizing decomposition.[9][10]

Q4: Should I be concerned about the chloro-substituent reacting?

Generally, the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings, making selective coupling at the 2-position of the thiazole highly favorable.[4] The oxidative addition to the C-Cl bond is much more difficult to achieve under standard Suzuki conditions.[4] However, under very forcing conditions or with highly active catalyst systems designed for C-Cl activation, some reactivity at the chloro-position could be observed. For this specific substrate, selective coupling at the bromo-position is the expected outcome.

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting your Suzuki coupling reaction.

Problem 1: Low or No Product Formation

If you are observing little to no formation of your desired product, a systematic approach to identify the root cause is necessary.

troubleshooting_workflow start Low/No Product check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Check for Pd black formation start->check_catalyst check_conditions 2. Assess Reaction Conditions - Inert atmosphere? - Temperature correct? - Degassing thorough? check_catalyst->check_conditions If catalyst is active screen_ligands 3. Screen Ligands - Bulky, electron-rich phosphines - Buchwald ligands check_conditions->screen_ligands If conditions are correct screen_bases 4. Screen Bases - Carbonates (K2CO3, Cs2CO3) - Phosphates (K3PO4) - Fluorides (KF) screen_ligands->screen_bases If ligand screen fails screen_solvents 5. Optimize Solvent System - Dioxane/water - Toluene/water - Anhydrous solvents (DMF, DME) screen_bases->screen_solvents If base screen fails check_sm 6. Verify Starting Material Quality - Purity of this compound - Purity of boronic acid/ester screen_solvents->check_sm If solvent screen fails success Reaction Optimized check_sm->success If starting materials are pure

Caption: A systematic workflow for troubleshooting low or no product formation.

  • Catalyst Inactivation: The formation of palladium black is a visual indicator of catalyst decomposition.[14] This can be caused by impurities or non-inert conditions.

  • Ligand Selection: The choice of ligand is critical for the Suzuki coupling of heteroaryl halides. Electron-rich and bulky phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the palladium catalyst.

    • Recommended Ligands for Screening:

      • Triphenylphosphine (PPh₃) - a standard, but often less effective for challenging substrates.

      • Buchwald-type ligands (e.g., SPhos, XPhos) - often provide excellent results for heteroaryl couplings.[11]

      • Tri-tert-butylphosphine (P(t-Bu)₃) - a very bulky and electron-rich ligand.[5]

    • Protocol: Ligand Screening

      • In parallel reaction vials, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the chosen base (2.0 equiv).

      • To each vial, add a different ligand (e.g., 5 mol%) and the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%).

      • Add the degassed solvent system and run the reactions under identical conditions.

      • Monitor the reactions by TLC or LC-MS to determine the most effective ligand.

  • Base Selection: The base activates the boronic acid to form a boronate species, which is necessary for transmetalation.[5][6] The strength and nature of the base can influence reaction rates and side reactions.

    • Base Selection Guide

      Base Strength Common Solvents Notes
      K₂CO₃ Moderate Aqueous mixtures A good starting point for many Suzuki couplings.[11]
      Cs₂CO₃ Strong Aqueous or anhydrous Often more effective than K₂CO₃, but more expensive.
      K₃PO₄ Strong Anhydrous Useful for minimizing protodeboronation.[11]

      | KF | Weak | Anhydrous | Can be effective and is less harsh on sensitive functional groups.[7] |

  • Solvent System: The solvent must be able to dissolve all reaction components at the reaction temperature. A mixture of an organic solvent and water is common, but anhydrous systems can also be effective.

    • Common Solvent Systems: Toluene/water, Dioxane/water, THF/water, DMF (anhydrous), DME (anhydrous).[7][11]

Problem 2: Formation of Significant Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of your desired product.

  • Homocoupling of Boronic Acid: As discussed in the FAQs, this is often due to the presence of oxygen. Rigorous degassing is the primary solution.[11][12]

  • Protodeboronation/Hydrodehalogenation: The loss of the bromo-substituent from the starting material or the boronic acid moiety.

    • Strategy: Use a more stable boronic acid derivative like a pinacol ester (Bpin).[9] Alternatively, a "slow-release" strategy using MIDA boronates can be employed for particularly unstable boronic acids.[9]

  • Impurity-Derived Byproducts: Impurities in starting materials or solvents can have a significant impact on the reaction outcome.[15][16][17]

    • Recommendation: Always use high-purity reagents and solvents. If issues persist, purify the starting materials before use.

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is fundamental to effective troubleshooting. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[18][19]

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product boronic_acid R-B(OH)2 + Base boronate [R-B(OH)3]- boronic_acid->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

By understanding this cycle, you can better diagnose which step may be failing in your reaction and select the appropriate troubleshooting measures.

Conclusion

The Suzuki coupling of this compound is a powerful transformation that can be optimized through a systematic and informed approach to troubleshooting. By understanding the unique characteristics of this substrate and the fundamental principles of the Suzuki coupling, researchers can overcome common challenges and achieve high yields of their desired products. This guide serves as a starting point for your optimization efforts, and we encourage you to consult the cited literature for a deeper understanding of the concepts discussed.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts - Semantic Scholar. Available at: [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate. Available at: [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. Available at: [Link]

  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PubMed Central. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

Sources

Technical Support Center: 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-4-(4-chlorophenyl)thiazole (CAS No: 39564-86-8). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Product Specifications

PropertyValueSource
CAS Number 39564-86-8[1]
Molecular Formula C₉H₅BrClNS[1][2]
Molecular Weight 274.56 g/mol [1]
Appearance Solid / Powder[2][3]
Purity Typically ≥95%[3]
Storage Temperature Short-term (1-2 weeks): -4°C; Long-term (1-2 years): -20°C[1]
Alternate Storage Inert atmosphere, 2-8°C[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to provide direct, actionable advice.

Issue 1: Inconsistent results or a sudden loss of compound activity in my biological assay.

  • Question: My experimental results are not reproducible, and the compound seems to lose its potency quickly after being prepared in my assay buffer. What is the likely cause?

  • Answer: This is a classic sign of compound degradation in the experimental solution. The stability of this compound, like many thiazole derivatives, can be compromised by several factors in an aqueous environment.[4]

    • Causality (pH-Mediated Hydrolysis): The thiazole ring, an electron-rich heterocycle, can be susceptible to hydrolysis, particularly in alkaline (high pH) media. The C2-Br bond is also a potential site for nucleophilic attack. If your buffer system is basic, it could be accelerating the breakdown of the compound into inactive byproducts.

    • Causality (Oxidation): Thiazole derivatives can be sensitive to oxidizing agents.[4] If your buffer or media contains components that can generate reactive oxygen species (ROS), or if solvents have not been properly stored to prevent peroxide formation, this can lead to oxidative degradation of the thiazole ring.

    • Troubleshooting Steps:

      • Verify the pH of your final assay buffer. If it is > 7.5, consider if a lower pH buffer is compatible with your assay.

      • Prepare fresh assay buffer with high-purity water and reagents.

      • Prepare the final compound dilution immediately before adding it to the assay plate. Minimize the time the compound spends in the aqueous buffer.

      • If possible, perform a time-course experiment to see how quickly the compound's activity diminishes in your buffer.

Issue 2: I am observing new, unexpected peaks in my HPLC or LC-MS analysis of a stock solution.

  • Question: When I run a quality control check on my DMSO stock solution that has been stored for a while, I see new peaks in the chromatogram that were not there initially. What are they?

  • Answer: The appearance of new peaks strongly suggests that your compound is degrading, even in an organic solvent. The most common culprits are photodegradation and reactions with residual water or atmospheric oxygen.

    • Causality (Photodegradation): Aromatic and heterocyclic compounds, including thiazoles, are often light-sensitive.[4] Exposure to ambient lab light or sunlight, especially over extended periods, can induce photochemical reactions. One known pathway for similar thiazoles involves a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges into degradation products.[5] This can occur even in the solid state but is more pronounced in solution.

    • Causality (Moisture/Air): Even anhydrous DMSO can absorb atmospheric moisture over time if not handled properly. This moisture can lead to slow hydrolysis. Similarly, dissolved oxygen can cause gradual oxidation. Repeated freeze-thaw cycles can exacerbate this by introducing more moisture and oxygen into the solution upon opening the vial.

    • Troubleshooting Steps:

      • Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[4]

      • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[4]

      • Use high-purity, anhydrous DMSO for preparing stock solutions.

      • See Protocol 3 for a systematic way to assess the stability of your compound under different stress conditions.

Issue 3: The solid compound has changed color from off-white to yellowish or brownish.

  • Question: The batch of this compound I received was an off-white powder, but it has developed a yellow tint over time in storage. Is it still usable?

  • Answer: A color change is a visual indicator of chemical instability and the formation of degradation products or impurities. While the bulk of the material may still be the parent compound, the presence of colored impurities suggests that degradation has begun.

    • Causality: This is often due to a combination of slow oxidation from atmospheric oxygen and/or photodegradation from light exposure during storage. The resulting minor byproducts are often highly conjugated and absorb visible light, appearing colored even at low concentrations.

    • Troubleshooting Steps:

      • Re-analyze the purity of the material using HPLC-UV, LC-MS, or ¹H NMR to quantify the level of impurities.

      • If the purity is still acceptable for your application (e.g., >95%), you may be able to proceed, but with caution. Be aware that the impurities could have unintended biological activity or interfere with your reaction.

      • For best results, it is recommended to use a fresh, high-purity batch.

      • Ensure your long-term storage conditions follow the manufacturer's recommendations, typically at -20°C in a tightly sealed container, protected from light.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: For long-term storage (months to years), the compound should be stored at -20°C.[1] For short-term storage (weeks), -4°C is acceptable.[1] Always store it in a tightly sealed container to protect it from moisture and air. Storing under an inert atmosphere (like argon or nitrogen) can further enhance stability.[3]

  • Q2: How should I prepare and store stock solutions?

    • A2: Prepare concentrated stock solutions (e.g., 10-50 mM) in a high-purity, anhydrous solvent like DMSO. Aliquot the solution into single-use amber vials to avoid contamination, repeated freeze-thaw cycles, and light exposure. Store these aliquots at -20°C or -80°C.[4]

  • Q3: What are the most likely degradation pathways for this compound?

    • A3: Based on the chemistry of related thiazole compounds, the primary degradation pathways are likely to be:

      • Photodegradation: Reaction with singlet oxygen upon light exposure, leading to cleavage of the thiazole ring.[5]

      • Hydrolysis: Particularly under basic conditions, leading to the cleavage of the thiazole ring or substitution of the bromine atom.[4]

      • Oxidation: Attack by oxidizing agents or peroxides, which can compromise the thiazole ring structure.[4]

  • Q4: How can I quickly assess the purity of my compound before an experiment?

    • A4: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for routine purity checks. It is sensitive and can quantify the parent compound relative to any impurities or degradation products that have formed.[6][7] For structural confirmation, ¹H NMR spectroscopy is also highly effective.

  • Q5: Are there any reagents or conditions I should absolutely avoid when working with this compound?

    • A5: Yes. Avoid:

      • Strong Bases: These can promote debromination or ring-opening reactions.

      • Strong Oxidizing Agents: Reagents like permanganates, peroxides, or nitric acid can degrade the thiazole ring.[8]

      • Prolonged Exposure to Light: Especially UV or direct sunlight.

      • High Temperatures: Store and handle at low temperatures whenever possible to minimize thermal degradation.[4]

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the container to the recommended storage condition (-20°C for long-term).[1]

  • Aliquoting Solid: If you need to weigh out smaller portions, allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the desired amount quickly in a low-humidity environment if possible.

  • Resealing: Tightly reseal the main container, purge with an inert gas (e.g., argon) if available, and promptly return it to -20°C storage.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous grade DMSO or another suitable organic solvent.

  • Preparation: Prepare a concentrated stock solution (e.g., 20 mM) by dissolving the accurately weighed solid in the appropriate volume of solvent. Ensure complete dissolution using gentle vortexing or sonication.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber glass vials or polypropylene tubes.

  • Storage: Clearly label the aliquots with the compound name, concentration, date, and solvent. Store frozen at -20°C or -80°C.

  • Usage: For experiments, remove a single aliquot, allow it to thaw completely at room temperature, and use it for serial dilutions. Discard any unused portion of the thawed aliquot; do not refreeze it.

Protocol 3: Forced Degradation Study by HPLC

This protocol helps identify potential degradation products and assess stability under various stress conditions.

  • Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic: Add 1N HCl to one sample.

    • Basic: Add 1N NaOH to another sample.

    • Oxidative: Add 3% H₂O₂ to a third sample.

    • Thermal: Keep one sample in an oven at 60°C.

    • Photolytic: Expose one sample to direct UV or sunlight.[5]

    • Control: Keep one sample at room temperature, protected from light.

  • Time Points: Analyze all samples by a stability-indicating HPLC method at time points such as 0, 4, 8, 24, and 48 hours.

  • Analysis: Monitor for the decrease in the peak area of the parent compound and the appearance and increase of new peaks corresponding to degradation products. This provides insight into which conditions are most detrimental to the compound's stability.

Visualized Pathways and Workflows

Figure 1: Potential Photodegradation Pathway cluster_0 Initiation cluster_1 Reaction cluster_2 Outcome A This compound C [4+2] Cycloaddition A->C Light (hν) Photosensitizer B Singlet Oxygen (¹O₂) B->C D Unstable Endoperoxide Intermediate C->D E Rearrangement & Ring Cleavage D->E F Degradation Products (e.g., Amides, Keto-acids) E->F Figure 2: Troubleshooting Workflow start Inconsistent Results or Appearance of New Peaks? check_solution Is the compound in an aqueous buffer or solution? start->check_solution Yes check_storage How is the solid/stock solution stored? start->check_storage No ph_issue Potential pH-mediated hydrolysis. check_solution->ph_issue pH > 7.5 oxidation_issue Potential oxidation. check_solution->oxidation_issue Old buffer/solvent photodegradation_issue Potential photodegradation. check_storage->photodegradation_issue Exposed to light freeze_thaw_issue Degradation from repeated freeze-thaw cycles. check_storage->freeze_thaw_issue Not aliquoted solution3 Store at -20°C, sealed, and protected from light. check_storage->solution3 Improper temp/ container solution1 Verify buffer pH. Prepare fresh solutions just before use. ph_issue->solution1 oxidation_issue->solution1 solution2 Store in amber vials. Aliquot into single-use tubes. photodegradation_issue->solution2 freeze_thaw_issue->solution2

Caption: Decision tree for troubleshooting stability issues.

References

  • BIOFOUNT. 39564-86-8|this compound.

  • Echemi. 2-BROMO-4-(4-ETHYL-PHENYL)-THIAZOLE Safety Data Sheets.

  • TCI Chemicals. SAFETY DATA SHEET.

  • Thor Specialities (UK) LTD. Safety data sheet.

  • CROCHEM. 2-bromo-4-(4-chlorophenyl)-1,3-thiazole CAS:39564-86-8 manufacturer & supplier.

  • AMERICAN ELEMENTS. 2-bromo-5-(4-chlorophenyl)-1,3-thiazole.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • CymitQuimica. Safety Data Sheet.

  • Cymit Química S.L. CAS 39564-86-8: 2-bromo-4-(4-chlorophenyl)-1,3-thiazole.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Vulcanchem. 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole - 412923-62-7.

  • ChemicalBook. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.

  • Mahmood, A. A. R., & Kubba, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.

  • Sigma-Aldrich. This compound | 39564-86-8.

  • Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

  • Hassan, A. A., et al. (2017). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. ResearchGate.

  • BenchChem. stability issues of 4-aryl-1,3-thiazole derivatives in solution.

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.

  • Dar, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

  • ResearchGate. (PDF) 2-Bromo-4-phenyl-1,3-thiazole.

  • Khan, S., et al. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.

  • Molecules. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

  • BenchChem. Technical Support Center: Degradation Pathways of 2-(4-Chlorophenyl)ethanol.

  • Juárez-López, S. V., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH.

  • Khan, T., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing.

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

  • Molecules. Review of Characteristics and Analytical Methods for Determination of Thiabendazole.

  • ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole).

  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. oc.2c02119)

Sources

Technical Support Center: Purification of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-4-(4-chlorophenyl)thiazole (CAS No. 39564-86-8)[1]. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. The following question-and-answer guide provides in-depth, field-proven insights and detailed protocols to troubleshoot common purification issues.

Section 1: Understanding and Identifying Impurities

A successful purification strategy begins with understanding the potential impurities. The impurity profile is intrinsically linked to the synthetic route employed.

Q1: What are the most common impurities I might find in my crude this compound?

The impurities in your crude product are almost always remnants of the specific chemical reactions used to create it. The two most prevalent synthetic pathways are the Hantzsch synthesis and the Sandmeyer reaction, each with a unique impurity fingerprint.

  • From Hantzsch Thiazole Synthesis: This route typically involves the condensation of 2-bromo-1-(4-chlorophenyl)ethanone with a thioamide.

    • Unreacted Starting Materials: Residual 2-bromo-1-(4-chlorophenyl)ethanone and the thioamide source.

    • Intermediates: Incomplete cyclization can leave isothiourea intermediates[2].

    • Over-brominated Byproducts: Use of excess brominating agents can sometimes lead to byproducts with bromine on the phenyl ring, although this is less common under standard conditions[3].

  • From Sandmeyer Reaction: This pathway often starts with 2-amino-4-(4-chlorophenyl)thiazole. A similar synthesis for 2-bromo-4-phenylthiazole uses 2-amino-4-phenylthiazole, CuBr, and an alkyl nitrite[4][5].

    • Unreacted Starting Material: 2-amino-4-(4-chlorophenyl)thiazole is a very common and particularly troublesome impurity. Due to its amino group, it is significantly more polar than the desired product.

    • Dehalogenated Impurity: The diazonium intermediate can be reduced to form 4-(4-chlorophenyl)thiazole (lacking the 2-bromo group).

    • Phenolic Byproducts: Reaction of the diazonium salt with water can generate 2-hydroxy-4-(4-chlorophenyl)thiazole.

    • Metal Contamination: Residual copper salts from the catalyst are a frequent issue[4].

The following diagram illustrates how to anticipate impurities based on your starting materials.

G cluster_0 Impurity Source Analysis start Select Your Synthetic Route hantzsch Hantzsch Synthesis (α-haloketone + thioamide) start->hantzsch Route 1 sandmeyer Sandmeyer Reaction (from 2-amino precursor) start->sandmeyer Route 2 imp_hantzsch Potential Impurities: - Unreacted α-haloketone - Thioamide residue - Over-brominated species hantzsch->imp_hantzsch imp_sandmeyer Potential Impurities: - Unreacted 2-amino precursor (polar) - De-brominated product - Phenolic byproducts - Copper salts sandmeyer->imp_sandmeyer

Caption: Anticipating impurities from synthesis routes.

Q2: How can I use Thin Layer Chromatography (TLC) to quickly assess the purity of my crude product?

TLC is an indispensable tool for a rapid purity assessment and for developing a purification strategy.

Protocol:

  • Prepare a Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Select a Mobile Phase: A good starting point is a mixture of a non-polar and a moderately polar solvent. For this compound, a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate is effective.

  • Spot and Develop: Spot the sample on a silica gel TLC plate and develop it in your chosen mobile phase.

  • Visualize: View the developed plate under a UV lamp (254 nm).

Interpreting the Results:

  • Desired Product: this compound is a relatively non-polar molecule. It should have a relatively high Rf value (typically 0.4-0.6 in 9:1 Hex:EtOAc).

  • Polar Impurities: Unreacted 2-amino-4-(4-chlorophenyl)thiazole will appear as a spot at or very near the baseline (Rf ≈ 0) due to its high polarity.

  • Non-Polar Impurities: Less polar impurities, such as debrominated byproducts, will have an Rf value slightly higher than your product.

Section 2: Purification Strategies and Protocols

Based on your initial TLC analysis, you can select the most appropriate purification method.

Q3: Which purification method should I try first: recrystallization or column chromatography?

Your choice depends on the nature and quantity of impurities revealed by TLC.

G cluster_1 Purification Method Selection start Analyze Crude TLC Plate q_main_spot Is there one major spot with minor impurities? start->q_main_spot q_spots_close Are impurity spots well-separated from product? q_main_spot->q_spots_close Yes chromatography Recommendation: Perform Column Chromatography q_main_spot->chromatography No (multiple major spots) recrystallize Recommendation: Attempt Recrystallization First q_spots_close->recrystallize Yes (impurities at baseline or very high Rf) q_spots_close->chromatography No (impurities have similar Rf to product) wash_then_recrystallize Consider an aqueous wash to remove baseline impurities, then recrystallize. recrystallize->wash_then_recrystallize If baseline spots exist

Caption: Decision tree for choosing a purification method.

  • Try Recrystallization First If: Your crude material is mostly the desired product (>85%) and the main impurities are either highly polar (baseline on TLC) or present in very small amounts. Recrystallization is faster and uses less solvent than chromatography.

  • Use Column Chromatography If: You have multiple impurities, especially those with Rf values close to your product. Chromatography offers superior separation power for complex mixtures.

Q4: Can you provide a detailed protocol for purifying this compound by flash column chromatography?

Flash column chromatography using silica gel is highly effective for this compound. A similar procedure is used for purifying the closely related 2-bromo-4-phenylthiazole[4].

Step-by-Step Protocol:

  • Select Eluent: Based on your analytical TLC, choose a solvent system that gives your product an Rf value of approximately 0.25-0.35. A typical eluent is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 2% EtOAc and increasing to 10%).

  • Pack the Column: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% hexanes) and pack your column. Equilibrate the column by flushing with 2-3 column volumes of the starting eluent.

  • Load the Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane.

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elute and Collect: Begin elution with your starting mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase if necessary to elute your product.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Q5: What are the best solvent systems for recrystallizing this compound?

The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold. Given the aromatic and halogenated nature of the molecule, non-polar to moderately polar solvents are good candidates. The related 2-bromo-4-phenylthiazole is successfully crystallized from heptane or hexane[4][5].

Recommended Solvents to Screen:

Solvent/SystemRationale & CommentsReference
Heptane or Hexane Excellent choice. The product is likely soluble when hot and insoluble when cold. Often yields high-quality crystals.[4][5]
Ethanol A common choice for many thiazole derivatives. May be too good a solvent unless used in a mixed system.[6][7]
Isopropanol Similar to ethanol but slightly less polar; may offer better recovery.
Hexanes / Ethyl Acetate A good two-solvent system. Dissolve in a minimal amount of hot ethyl acetate and add hot hexanes until turbidity appears, then cool slowly.[7]
Toluene Aromatic solvents can be effective for aromatic compounds, often producing well-formed crystals.[7]

Section 3: Troubleshooting Specific Purification Issues

Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Use More Solvent: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool more slowly.

  • Solution 2: Lower the Temperature of Saturation: Use a lower-boiling point solvent or a mixed solvent system. For example, if it oils out from hot toluene, try a hexanes/ethyl acetate mixture.

  • Solution 3: Slow Cooling: Do not place the hot flask directly in an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages crystal lattice formation.

  • Solution 4: Scratching/Seeding: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization.

Q7: I see a highly polar spot on my TLC that doesn't move from the baseline. How do I remove it?

This is very likely the unreacted 2-amino-4-(4-chlorophenyl)thiazole starting material (if using the Sandmeyer route) or inorganic salts.

  • Aqueous Wash/Extraction: Before chromatography or recrystallization, dissolve your crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract the basic amine impurity into the aqueous layer. Then, wash with water and brine, dry the organic layer (e.g., over MgSO₄ or Na₂SO₄), and concentrate. This simple step can dramatically improve purity.

Q8: How do I remove residual metal catalysts (e.g., copper, palladium) from my product?

Metal catalysts can be persistent impurities.

  • Aqueous Wash with a Chelating Agent: During the workup, wash the organic solution of your product with an aqueous solution of a chelating agent. A common and effective method is to use an aqueous solution of ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions[8].

  • Specialized Scavengers: For stubborn cases, commercially available silica-based metal scavengers can be used. These are functionalized silica gels that bind tightly to specific metals and can be removed by simple filtration.

Section 4: Purity Confirmation and Characterization

After purification, you must confirm the identity and assess the purity of the final product.

Q9: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is required for full validation.

  • Chromatographic Analysis (TLC/HPLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

    • Expected ¹H NMR Signals: Based on the analogous 2-bromo-4-phenylthiazole[4], you should expect:

      • A singlet for the thiazole proton (C5-H), likely around δ 8.0-8.3 ppm.

      • Two doublets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the AA'BB' system of the para-substituted chlorophenyl ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Look for the characteristic isotopic pattern of a molecule containing both bromine and chlorine.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline solid.

The following workflow summarizes the entire process from crude material to a fully validated, pure compound.

Sources

Technical Support Center: Synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this key heterocyclic intermediate. The following guide explores the most common synthetic pathways, offering insights into experimental choices, solutions to common challenges, and detailed protocols to ensure success in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most established and widely practiced route is a two-step sequence known as the Hantzsch-Sandmeyer pathway. This method is favored for its reliability and use of readily available starting materials.[1][2][3]

  • Step 1: Hantzsch Thiazole Synthesis: This step involves the cyclocondensation reaction between 2-bromo-1-(4-chlorophenyl)ethanone (an α-haloketone) and thiourea to form the intermediate, 4-(4-chlorophenyl)thiazol-2-amine.[4][5] This reaction is a cornerstone of thiazole chemistry.[3][6]

  • Step 2: Sandmeyer Reaction: The 2-amino group of the thiazole intermediate is then converted into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst to yield the final product, this compound.[7][8][9][10]

This pathway offers a logical and well-documented approach to the target molecule.

Hantzsch_Sandmeyer_Pathway start_materials Starting Materials: - p-Chloroacetophenone - Thiourea precursor 2-Bromo-1-(4-chlorophenyl)ethanone start_materials->precursor Bromination intermediate 4-(4-Chlorophenyl)thiazol-2-amine precursor->intermediate Hantzsch Synthesis (+ Thiourea) final_product This compound intermediate->final_product Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: The Hantzsch-Sandmeyer synthetic workflow.

Q2: Are there modern alternatives to the classic Hantzsch-Sandmeyer pathway?

Yes, modern cross-coupling strategies offer a viable alternative. One such approach involves starting with a pre-functionalized thiazole ring, such as 2-bromothiazole, and introducing the 4-(4-chlorophenyl) group via a palladium-catalyzed cross-coupling reaction. While not explicitly detailed for this exact molecule in the provided literature, this method is a powerful tool in contemporary organic synthesis for creating C-C bonds. A generalized protocol based on similar transformations would involve a Negishi or Suzuki coupling. This approach can be advantageous if the required organometallic reagents are readily accessible.[11]

Cross_Coupling_Pathway start_materials Starting Materials: - 2-Bromothiazole - 1-Bromo-4-chlorobenzene organometallic Aryl Organometallic Reagent (e.g., Aryl-ZnCl or Aryl-B(OH)₂) start_materials->organometallic Metalation final_product This compound organometallic->final_product Pd-Catalyzed Cross-Coupling (+ 2-Bromothiazole)

Caption: A generalized cross-coupling synthetic workflow.

Q3: Why is the Hantzsch synthesis the preferred method for creating the initial thiazole ring?

The Hantzsch synthesis is exceptionally robust and high-yielding for the preparation of thiazoles.[2][6] Its advantages include:

  • Simplicity: The reaction is typically a one-pot procedure that is easy to perform.[2]

  • High Yields: The formation of the stable aromatic thiazole ring is thermodynamically favorable, often leading to excellent product yields.[2][6]

  • Versatility: It accommodates a wide range of substituents on both the α-haloketone and the thioamide, making it a versatile method for generating diverse thiazole libraries.[3]

  • Easy Isolation: The resulting 2-aminothiazole products are often poorly soluble in the reaction medium or upon neutralization, allowing for straightforward isolation by simple filtration.[2][12]

Troubleshooting Guide: The Hantzsch-Sandmeyer Pathway

This section addresses specific issues that may arise during the two-step synthesis.

Part 1: Hantzsch Synthesis of 4-(4-chlorophenyl)thiazol-2-amine

Issue 1: Low or No Product Yield

A low yield in the Hantzsch synthesis is a common issue that can often be traced back to the starting materials or reaction conditions.

  • Causality & Explanation: The reaction mechanism begins with an SN2 attack of the sulfur atom from thiourea onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration.[2] The purity of the reactants is critical for the success of the initial SN2 step.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Confirm the purity of your 2-bromo-1-(4-chlorophenyl)ethanone. α-haloketones can be unstable and may degrade upon storage. Use techniques like NMR or melting point analysis to check for impurities. It is often synthesized by the bromination of 4-chloroacetophenone.[5] Ensure this precursor is also pure.

    • Check Reagent Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (e.g., 1.5 equivalents) of thiourea can often drive the reaction to completion, especially if the α-haloketone is prone to side reactions.[2][12]

    • Optimize Solvent and Temperature: Ethanol and methanol are common solvents for this reaction.[2][4] The reaction is typically run at reflux to ensure a sufficient reaction rate.[13][14] If the yield is low, ensure the temperature is adequate and the reaction is running for a sufficient duration (monitor by TLC).

Issue 2: Formation of Multiple Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired 2-aminothiazole.

  • Causality & Explanation: Side reactions can occur, especially under strongly acidic conditions, which can lead to the formation of isomeric products like 2-imino-2,3-dihydrothiazole. Dimerization or polymerization of the α-haloketone can also occur.[1]

  • Troubleshooting Steps:

    • Control pH: The reaction is typically performed under neutral or slightly basic conditions to favor the desired product. After the initial reaction, the mixture is often poured into a weak base solution, such as sodium carbonate (Na₂CO₃), to neutralize any HBr formed and precipitate the free amine product.[2]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This helps to avoid prolonged heating, which can lead to byproduct formation.

    • Purification Strategy: If byproducts are present, recrystallization from a suitable solvent (e.g., ethanol) is often effective for purifying the 4-(4-chlorophenyl)thiazol-2-amine product.[4]

ParameterRecommended ConditionRationale
Solvent Absolute Ethanol or MethanolGood solubility for reactants, suitable boiling point for reflux.[2][4]
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Thiourea Stoichiometry 1.2 - 1.5 equivalentsExcess thiourea helps drive the reaction to completion.[2]
Work-up Neutralization with weak base (e.g., 5% Na₂CO₃)Precipitates the neutral amine product for easy filtration.[2]
Table 1: Recommended Conditions for Hantzsch Thiazole Synthesis.
Part 2: Sandmeyer Reaction of 4-(4-chlorophenyl)thiazol-2-amine

Issue 3: Incomplete Diazotization or Decomposition of Diazonium Salt

The Sandmeyer reaction is highly sensitive, and its success hinges on the stable formation and reaction of the diazonium salt intermediate.

  • Causality & Explanation: The reaction involves the conversion of the primary amino group to a diazonium salt (N₂⁺) using a nitrite source (e.g., sodium nitrite, n-butyl nitrite) under acidic conditions. This diazonium salt is often unstable at room temperature and must be used immediately.[7][10] The subsequent reaction with Cu(I)Br proceeds via a radical-nucleophilic aromatic substitution mechanism.[10]

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5 °C, to prevent the premature decomposition of the diazonium salt.[9] Use an ice-salt bath to maintain this temperature range.

    • Use Fresh Reagents: Ensure the sodium nitrite or other nitrite source is fresh and has been stored properly.

    • Control Reagent Addition: Add the nitrite solution slowly and dropwise to the acidic solution of the amine to maintain low temperatures and control the exothermic reaction.

Issue 4: Low Yield of the Final Brominated Product

Low yields in the Sandmeyer step can result from competing side reactions or inefficient conversion of the diazonium intermediate.

  • Causality & Explanation: Side reactions, such as the formation of phenols (if water is present) or other byproducts, can reduce the yield. The efficiency of the copper(I) catalyst is also crucial.[7]

  • Troubleshooting Steps:

    • Catalyst Choice and Purity: Use a high-purity source of copper(I) bromide (CuBr). Some protocols may use CuBr₂ in combination with a reducing agent or specific ligands.[9] The catalyst must be active to facilitate the single-electron transfer that initiates the radical mechanism.

    • Optimize Solvent: Acetonitrile is a commonly used solvent for this transformation on 2-aminothiazoles.[7][8][9]

    • Reaction Temperature: After the initial low-temperature diazotization, the reaction is typically warmed to a higher temperature (e.g., 60-65 °C) to facilitate the displacement of the diazonium group.[7][8][9] This temperature should be carefully optimized.

    • Purification: The crude product will likely contain impurities. Purification via silica gel column chromatography is usually necessary to obtain the pure this compound.

ParameterRecommended ConditionRationale
Diazotization Temp. 0-5 °CPrevents decomposition of the unstable diazonium salt.[9]
Nitrite Source Sodium Nitrite (NaNO₂) or n-Butyl NitriteEffective reagents for forming the diazonium salt.[7][8]
Catalyst Copper(I) Bromide (CuBr)Essential for the radical-nucleophilic substitution mechanism.[10]
Displacement Temp. 60-65 °CProvides energy for the displacement of N₂ gas.[8][9]
Table 2: Critical Parameters for the Sandmeyer Reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine
  • Reaction Pathway:

    Hantzsch_Reaction compound1 2-Bromo-1-(4-chlorophenyl)ethanone plus + compound1->plus compound2 Thiourea product 4-(4-Chlorophenyl)thiazol-2-amine plus->compound2 plus->product Ethanol, Reflux

  • Step-by-Step Methodology:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) in absolute ethanol.

    • Add thiourea (1.2 eq) to the solution. [4] 3. Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction's progress using TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate, and stir. [2] 6. Collect the resulting precipitate by vacuum filtration.

    • Wash the solid precipitate with cold water and then a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 4-(4-chlorophenyl)thiazol-2-amine, which can be recrystallized from ethanol if necessary. [4]A reported melting point is 162–164 °C. [15]

Protocol 2: Synthesis of this compound
  • Reaction Pathway:

    Caption: Sandmeyer bromination of the 2-aminothiazole.

  • Step-by-Step Methodology (Adapted from general procedures for 2-aminothiazoles)[7][8][9]:

    • Suspend 4-(4-chlorophenyl)thiazol-2-amine (1.0 eq) in a mixture of hydrobromic acid (HBr) and water in a three-necked flask equipped with a thermometer and a dropping funnel.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and add it dropwise to the amine suspension, ensuring the temperature does not rise above 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in acetonitrile.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to approximately 65 °C for 1 hour or until gas evolution ceases.

    • Cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain pure this compound.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Alves, M. J., et al. (2022). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.
  • Campeau, L.-C., et al. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
  • BenchChem. (2025). The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles.
  • Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Gale, P. A. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ChemicalBook. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.
  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
  • ResearchGate. SiW.
  • BEPLS. (2023).
  • RSC Publishing. (2025).
  • Wikipedia. Sandmeyer reaction.
  • Journal of Chemical Sciences. View of Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl)
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts.
  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Uzelac, E. J., & Rasmussen, S. C. (2017).
  • Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • YouTube. (2025).
  • National Institutes of Health. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
  • BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2).
  • YouTube. (2020).
  • National Institutes of Health. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)
  • National Institutes of Health. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • ResearchGate. (2025). A convenient route for the synthesis of new thiadiazoles.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. aLBlJdEacMJxWkIgEU)

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Byproduct formation in the synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding byproduct formation during the synthesis of this critical intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to identify, mitigate, and eliminate common impurities.

Introduction: The Challenge of Selective Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by the formation of closely related byproducts that can be difficult to separate and may compromise the outcome of subsequent reactions. The primary synthetic routes—either through the Hantzsch thiazole synthesis followed by modification or by direct bromination of a thiazole precursor—each present a unique set of challenges. This guide provides a structured, cause-and-effect approach to troubleshooting these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial analysis (TLC/LCMS) of the crude product shows multiple spots/peaks. What are the most probable byproducts I am seeing?

This is the most common issue encountered. The identity of the byproducts depends heavily on your synthetic route. However, several impurities are common to most procedures.

Most Common Byproducts:

  • Unreacted Starting Materials: Incomplete conversion is a frequent cause of impurities. This can include the 4-(4-chlorophenyl)thiazole precursor (in direct bromination) or 2-amino-4-(4-chlorophenyl)thiazole (if using a Sandmeyer-type reaction).

  • Isomeric Bromination Products: The most significant byproduct is often the constitutional isomer, 5-Bromo-4-(4-chlorophenyl)thiazole . The thiazole ring has two primary sites for electrophilic attack, C2 and C5.[1]

  • Over-brominated Species: If the reaction is not carefully controlled, 2,5-Dibromo-4-(4-chlorophenyl)thiazole can form, particularly when using an excess of the brominating agent.[2]

  • Hydrolyzed Byproducts: In routes proceeding through a diazonium salt (from a 2-amino precursor), premature reaction with water can lead to the formation of 4-(4-chlorophenyl)thiazol-2-ol .

The table below summarizes these common impurities and their origins.

Byproduct Name Structure Likely Synthetic Origin Key Differentiator
5-Bromo-4-(4-chlorophenyl)thiazoleIsomer of the target compoundDirect bromination of 4-(4-chlorophenyl)thiazoleDifferent chemical shift for the remaining thiazole proton in ¹H NMR.
2,5-Dibromo-4-(4-chlorophenyl)thiazoleDibrominated productOver-bromination; excess brominating agent or prolonged reaction time.Absence of any thiazole proton signal in the aromatic region of the ¹H NMR.
4-(4-chlorophenyl)thiazoleStarting materialIncomplete direct bromination reaction.Two distinct thiazole proton signals in ¹H NMR.
2-Amino-4-(4-chlorophenyl)thiazolePrecursor/IntermediateIncomplete Sandmeyer reaction.Presence of a broad NH₂ signal in ¹H NMR.
4-(4-chlorophenyl)thiazol-2-olHydrolysis productSide reaction during Sandmeyer (diazotization) synthesis.Absence of C-Br bond; presence of hydroxyl group.
Q2: I am using a direct bromination approach with NBS on 4-(4-chlorophenyl)thiazole and obtaining a mixture of 2-bromo and 5-bromo isomers. How can I improve the regioselectivity for the 2-position?

This is a classic regioselectivity problem. The C5 position of the thiazole ring is generally more electron-rich and thus kinetically favored for electrophilic aromatic substitution.[1] However, the C2 position can be targeted under specific conditions.

Causality: The outcome of the bromination is a battle between kinetic and thermodynamic control, heavily influenced by reaction conditions. Direct attack at the more nucleophilic C5 position is often faster. To favor bromination at C2, conditions must be adjusted to either block the C5 position or favor a different reaction mechanism.

Troubleshooting & Optimization Protocol:

  • Lower the Temperature: Running the reaction at or below room temperature can sometimes favor the thermodynamically more stable product, which may be the 2-bromo isomer in some solvent systems. Start at 0 °C and allow the reaction to warm slowly to room temperature.

  • Choice of Solvent: The solvent plays a critical role. Non-polar solvents like CCl₄ or dichloromethane (DCM) are common. However, changing the solvent to something like acetic acid can alter the reactivity of the brominating agent and the substrate.[3]

  • Use a Bulky Brominating Agent: While NBS is standard, employing a bulkier N-bromo reagent could potentially favor attack at the less sterically hindered C2 position, although such reagents are less common.

  • Consider a Metal-Mediated Approach: Some literature suggests that lithiation at the 2-position using an organolithium reagent (e.g., n-BuLi) followed by quenching with a bromine source (like Br₂) can provide high selectivity for the 2-bromo product. This transforms the reaction from an electrophilic substitution to a nucleophilic quench.

  • Reaction Monitoring: Use TLC or GC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent isomerization or dibromination.

The following diagram illustrates the competing pathways in direct electrophilic bromination.

G cluster_0 Direct Bromination Pathways A 4-(4-chlorophenyl)thiazole + NBS B Electrophilic Attack at C5 (Kinetic Pathway) A->B Faster D Electrophilic Attack at C2 (Desired Pathway) A->D Slower C 5-Bromo Isomer (Major Byproduct) B->C F Further Bromination C->F E 2-Bromo Product (Target Molecule) D->E E->F G 2,5-Dibromo Byproduct F->G

Caption: Competing pathways in the direct bromination of 4-(4-chlorophenyl)thiazole.

Q3: My synthesis involves a Sandmeyer reaction on 2-amino-4-(4-chlorophenyl)thiazole. My yield is low and I see a significant byproduct that is not my target. What could it be?

The Sandmeyer reaction, which converts a 2-amino group to a 2-bromo group via a diazonium salt intermediate, is powerful but sensitive.

Common Pitfalls and Byproducts:

  • Incomplete Diazotization: The first step is the reaction of the amine with a nitrite source (e.g., NaNO₂) in a strong acid (e.g., HBr). If this is incomplete, you will carry unreacted 2-amino-4-(4-chlorophenyl)thiazole through to the workup.

    • Solution: Ensure the temperature is kept low (typically 0-5 °C) to stabilize the diazonium salt. Add the nitrite solution slowly and test for excess nitrous acid with starch-iodide paper.

  • Hydrolysis of the Diazonium Salt: The diazonium intermediate is highly reactive. If it reacts with water in the solution before the bromide (from CuBr) can substitute it, you will form 4-(4-chlorophenyl)thiazol-2-ol . This is often a major byproduct if the reaction temperature rises prematurely or if the copper catalyst is not active.

    • Solution: Use a concentrated acid medium (e.g., 48% HBr) to minimize free water concentration. Ensure the copper(I) bromide is fresh and active, and add the diazonium salt solution to the catalyst solution promptly.

  • Radical Side Reactions: Uncontrolled decomposition of the diazonium salt can lead to a variety of radical-mediated side products, resulting in a complex mixture or tar formation.

Q4: How can I effectively purify my crude this compound to remove the 5-bromo isomer and other byproducts?

Purification is critical. Since the main byproduct (5-bromo isomer) has a very similar polarity to the desired product, separation can be challenging.

Recommended Purification Protocol: Column Chromatography

Flash column chromatography is the most effective method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/moderately polar solvent system is required. Start with a low polarity mixture and gradually increase it. A gradient of Ethyl Acetate in Hexane (or Heptane) is highly effective.

    • Step 1 (Initial Elution): Begin with 100% Hexane to elute very non-polar impurities.

    • Step 2 (Gradient Elution): Slowly introduce Ethyl Acetate. A gradient from 2% to 10% Ethyl Acetate in Hexane is a good starting point. The less polar 2-bromo isomer will typically elute before the slightly more polar 5-bromo isomer, though this order should be confirmed by TLC analysis of the fractions.

    • Step 3 (Monitoring): Collect small fractions and monitor them by TLC using a 90:10 Hexane:Ethyl Acetate system. Stain with potassium permanganate or view under UV light.

  • Recrystallization: If chromatography yields a product still containing minor impurities, recrystallization can be a final polishing step. A mixed solvent system like ethanol/water or hexane/dichloromethane may be effective.

The following diagram outlines a logical troubleshooting workflow for an impure sample.

G start Crude Product Shows Multiple Spots on TLC nmr Acquire ¹H NMR and LC-MS of Crude Sample start->nmr table Compare signals to Table of Known Impurities nmr->table path_iso Isomeric Byproduct (e.g., 5-Bromo) Detected? table->path_iso path_sm Starting Material Detected? table->path_sm path_over Over-brominated Species Detected? table->path_over sol_iso Optimize Reaction Regioselectivity (Temp, Solvent) OR Perform Careful Chromatography path_iso->sol_iso Yes sol_sm Increase Reaction Time, Temperature, or Reagent Equivalents path_sm->sol_sm Yes sol_over Reduce Brominating Agent Equivalents and Monitor Reaction Closely path_over->sol_over Yes end Purified Product sol_iso->end sol_sm->end sol_over->end

Caption: A logical workflow for troubleshooting and purifying the target compound.

References

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
  • ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.
  • Choudhary, A. (2008). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639.
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • LookChem. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. BenchChem Technical Support.
  • Chemia. (2022).

Sources

Technical Support Center: Characterization of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-4-(4-chlorophenyl)thiazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and analytical characterization of this compound. Our goal is to equip you with the expertise and practical insights necessary to navigate potential experimental hurdles with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues that can arise during the synthesis and purification of this compound, which directly impact its characterization.

FAQ 1: Synthesis & Purification

Question: I've synthesized this compound, but my crude product shows multiple spots on TLC, even after a standard work-up. What are the likely impurities?

Answer: The presence of multiple spots on TLC is a common observation, often stemming from side reactions or incomplete conversion during the synthesis. The most probable synthetic route is a variation of the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1] Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-bromo-1-(4-chlorophenyl)ethanone or thioamide can be present if the reaction has not gone to completion.

  • Over-brominated Byproducts: Depending on the reaction conditions, there is a possibility of further bromination on the phenyl ring, although this is generally less favorable.[2]

  • Regioisomeric Impurities: If the synthesis involves precursors where the positions of the chloro and bromo substituents could be interchanged, you might have isomeric impurities that are difficult to separate.

  • Hydrolysis Products: The bromo substituent on the thiazole ring can be susceptible to hydrolysis under certain work-up or purification conditions, leading to the corresponding 2-hydroxythiazole derivative.

A general troubleshooting workflow for purification is outlined below:

Caption: Troubleshooting workflow for purification.

Part 2: Troubleshooting Guides for Analytical Characterization

This section provides detailed guidance on overcoming specific challenges in the instrumental analysis of this compound.

Guide 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: I'm having trouble interpreting the 1H NMR spectrum of my purified this compound. The aromatic region is complex.

Explanation of Causality: The complexity in the aromatic region of the 1H NMR spectrum arises from the coupling patterns of the protons on the 4-chlorophenyl ring and the single proton on the thiazole ring. The 4-chlorophenyl group will typically exhibit a classic AA'BB' system, which can sometimes be misinterpreted as two simple doublets. The thiazole proton (at the C5 position) will appear as a singlet.[1]

Troubleshooting Protocol:

  • Acquire a High-Resolution Spectrum: Ensure your NMR spectrum is acquired on a high-field instrument (≥400 MHz) to achieve better signal dispersion.

  • Solvent Selection: Use a deuterated solvent in which your compound is fully soluble and that does not have overlapping signals in the aromatic region (e.g., CDCl3 or DMSO-d6).

  • Spectral Analysis:

    • Thiazole Proton: Look for a singlet peak, typically downfield (around δ 7.5-8.5 ppm), corresponding to the C5-H of the thiazole ring.

    • Chlorophenyl Protons: Identify the two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). These correspond to the protons on the 4-chlorophenyl ring. Due to the para-substitution, they form an AA'BB' system, which often appears as two distinct doublets.

  • 2D NMR Experiments: If ambiguity persists, perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): This will show correlations between coupled protons. You should see a correlation between the two sets of protons on the chlorophenyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, which can help in assigning the carbon signals in the 13C NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds. This can be particularly useful to confirm the connectivity between the thiazole ring and the chlorophenyl ring.

Expected 1H NMR Data Summary:

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Thiazole C5-H~7.5 - 8.5Singlet
Chlorophenyl H (ortho to Cl)~7.3 - 7.6Doublet (or multiplet)
Chlorophenyl H (meta to Cl)~7.7 - 8.0Doublet (or multiplet)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Guide 2: Mass Spectrometry (MS)

Issue: The mass spectrum of my compound shows a complex cluster of peaks for the molecular ion, making it difficult to confirm the mass.

Explanation of Causality: The complexity of the molecular ion peak in the mass spectrum of this compound is due to the natural isotopic abundance of bromine and chlorine.[3]

  • Bromine Isotopes: Bromine has two major isotopes, 79Br and 81Br, with nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 m/z units.

  • Chlorine Isotopes: Chlorine also has two major isotopes, 35Cl and 37Cl, with an abundance ratio of approximately 3:1 (~75.8% and ~24.2%, respectively).

When a molecule contains both bromine and chlorine, the combination of these isotopic patterns leads to a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6).

Troubleshooting Protocol:

  • Acquire a High-Resolution Mass Spectrum (HRMS): This will provide the exact mass of the molecular ions, allowing you to confirm the elemental composition.

  • Isotopic Pattern Simulation: Use a mass spectrometry software to simulate the expected isotopic pattern for C9H5BrClNS. Compare this simulated spectrum with your experimental data. The relative intensities of the M, M+2, M+4, and M+6 peaks should match the simulation.

Expected Isotopic Pattern for the Molecular Ion [M]+:

Ionm/z (Nominal)Relative IntensityContributing Isotopes
[M]+273~75%79Br, 35Cl
[M+2]+275~100% (Base Peak)81Br, 35Cl / 79Br, 37Cl
[M+4]+277~25%81Br, 37Cl

Note: The exact relative intensities can vary slightly.

Fragmentation Analysis:

Electron impact (EI) ionization will likely cause fragmentation. Common fragmentation patterns for halogenated aromatic compounds involve the loss of the halogen atoms.[4] Look for fragment ions corresponding to:

  • [M-Br]+: Loss of a bromine radical.

  • [M-Cl]+: Loss of a chlorine radical.

  • [M-Br-Cl]+: Loss of both halogen radicals.

The fragmentation pathway can be visualized as follows:

G M [C9H5BrClNS]+. Frag1 [C9H5ClNS]+. M->Frag1 - Br• Frag2 [C9H5BrNS]+. M->Frag2 - Cl• Frag3 [C9H5NS]+. Frag1->Frag3 - Cl• Frag2->Frag3 - Br•

Caption: Plausible MS fragmentation pathways.

By carefully analyzing the isotopic pattern and fragmentation, you can confidently confirm the identity and purity of your this compound.

References

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. [Link]

  • Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts - ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. [Link]

  • 2-bromo-5-(4-chlorophenyl)-1,3-thiazole | AMERICAN ELEMENTS. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. [Link]

  • Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • CAS 39564-86-8 | this compound - Alchem.Pharmtech. [Link]

  • 2-bromo-5-(4-chlorophenyl)-1,3-thiazole - PubChemLite. [Link]

  • View of Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. [Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][6]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors - MDPI. [Link]

  • QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment | Current issues in pharmacy and medicine. [Link].edu.ua/article/view/293231)

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Technical Support Center: Enhancing the Solubility of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 2-Bromo-4-(4-chlorophenyl)thiazole. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility hurdles in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility profile of this compound.

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound is predicted by its molecular structure. Several key features contribute to its hydrophobicity:

  • Aromatic Rings: The presence of two aromatic rings (chlorophenyl and thiazole) makes the molecule rigid, planar, and electron-rich, which are characteristics that favor stacking in a crystal lattice and reduce favorable interactions with water.[1][2]

  • Halogenation: The bromine and chlorine substituents significantly increase the molecule's lipophilicity (attraction to fats and oils) and molecular weight, further decreasing its affinity for polar solvents like water.[3]

  • Lack of Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups that can be easily protonated or deprotonated at physiological pH. While the thiazole nitrogen can act as a weak base, significant ionization requires a substantial pH shift.[4][5]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Understanding the distinction is critical for experimental design.[7]

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[8][9] This method is fast, requires a small amount of compound, and is suitable for high-throughput screening in early drug discovery.[8][10] However, it often overestimates the true solubility because it can take time for the compound to form a stable crystal structure.[9][11]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[7] It is measured by adding an excess of the solid compound directly to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[8] This value is more representative of in-vivo conditions and is crucial for lead optimization and formulation development.[10][11]

Recommendation: For initial screening of solubilizing conditions, kinetic solubility assays are efficient. For final formulation and pre-clinical studies, thermodynamic solubility data is essential.

Part 2: Troubleshooting Guide for Solubility Enhancement

This section provides a systematic, tiered approach to increasing the solubility of this compound.

Tier 1: Solvent Screening and Co-Solvent Systems

The first step in addressing poor solubility is to find a suitable solvent system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[12][13]

Q3: Which organic solvents and co-solvents should I screen first?

A3: A logical screening process starts with common, less toxic solvents and progresses as needed.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesRationale & Use Case
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Excellent for creating high-concentration stock solutions. DMSO is a powerful solvent for a wide range of non-polar and polar compounds.
Alcohols Ethanol, Propylene Glycol (PG)Commonly used as co-solvents in formulations due to their miscibility with water and lower toxicity profile.[12][14]
Polyethylene Glycols PEG 400A non-toxic polymer frequently used to enhance the solubility of poorly soluble drugs in both oral and parenteral formulations.[15]

Mechanism of Co-Solvency: Co-solvents work by disrupting the hydrogen bonding network of water. This creates a less polar microenvironment that can more easily accommodate the non-polar thiazole compound, reducing the interfacial tension between the solute and the solvent.[15][]

Tier 2: pH Adjustment

For molecules with ionizable groups, altering the pH of the aqueous medium is a powerful technique to increase solubility.[4][17][18]

Q4: Can pH adjustment increase the solubility of this compound?

A4: Yes, potentially. The thiazole ring contains a nitrogen atom that can be protonated under acidic conditions, forming a more soluble cationic salt.[19]

  • Principle: By lowering the pH of the solution well below the pKa of the thiazole nitrogen, you can shift the equilibrium towards the protonated, ionized form. This ionized form will have significantly higher aqueous solubility than the neutral molecule.

  • Experimental Approach: A pH-solubility profile should be determined. This involves measuring the solubility of the compound in a series of buffers across a relevant pH range (e.g., pH 2 to pH 8).

  • Caution: It is crucial to ensure the compound remains chemically stable at the tested pH values. Acid-catalyzed hydrolysis or degradation can be a risk for some molecules. The increased solubility may also be lost upon entering a higher pH environment (e.g., the bloodstream), potentially leading to precipitation.[18]

Tier 3: Use of Excipients and Advanced Formulations

When co-solvents and pH adjustments are insufficient, formulation excipients can be employed. These are "inactive" ingredients that serve a specific function, such as enhancing solubility.[20][21]

Q5: What types of excipients can I use to improve solubility?

A5: Several classes of excipients are effective for solubilizing challenging compounds.

  • Surfactants (Surface Active Agents): Surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are amphiphilic molecules. Above a certain concentration (the critical micelle concentration), they self-assemble into micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate the poorly soluble thiazole compound, effectively dissolving it in the bulk aqueous phase.[22][23]

  • Cyclodextrins: These are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior. The this compound molecule can become trapped within the hydrophobic cavity, forming an inclusion complex that is water-soluble.[3][24][25] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, safe, and effective choice.[26]

  • Lipid-Based Formulations: For oral delivery, lipid-based systems can be highly effective. The compound is dissolved in oils and lipids, which can be emulsified by surfactants. In the gastrointestinal tract, these lipids are digested, and the drug is absorbed along with the natural lipid absorption pathways.[27]

Decision Workflow for Solubility Enhancement:

The following diagram outlines a systematic approach to selecting a solubility enhancement strategy.

SolubilityWorkflow cluster_0 Initial Assessment cluster_1 Tier 1: Solvent System cluster_2 Tier 2: Physicochemical Modification cluster_3 Tier 3: Advanced Formulation cluster_4 Outcome start Start with This compound assess Assess Target Concentration & Delivery Route (Oral, IV, etc.) start->assess cosolvent Screen Co-solvents (DMSO, EtOH, PG, PEG 400) assess->cosolvent ph_adjust pH Adjustment (Screen acidic buffers, pH 2-6) cosolvent->ph_adjust Solubility still too low? success Target Solubility Achieved cosolvent->success Success! excipients Use Excipients (Surfactants, Cyclodextrins) ph_adjust->excipients Solubility still too low? ph_adjust->success Success! excipients->success Success! fail Re-evaluate/Consider Chemical Modification excipients->fail All methods fail

Caption: Decision workflow for enhancing compound solubility.

Part 3: Experimental Protocols

This section provides standardized protocols for measuring solubility.

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted for rapid screening of multiple conditions.[8]

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (UV-Vis or Nephelometer)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In the 96-well plate, perform a serial dilution of the stock solution into the aqueous buffer (e.g., PBS). The final DMSO concentration should be kept constant and low (typically ≤1%) across all wells to minimize its solubilizing effect.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature. Shake for 2 hours to allow for precipitation to occur.[8]

  • Measurement: Analyze the plate.

    • Nephelometry: Measure the light scattering caused by precipitated particles.

    • UV-Vis: Centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax.

  • Quantification: Determine the highest concentration at which no precipitate is observed. This is the kinetic solubility. A calibration curve of the compound in DMSO/buffer is required for accurate UV-Vis quantification.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard.[8][11]

Materials:

  • Solid this compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C)

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). A visible amount of undissolved solid should remain at the end of the experiment.

  • Solvent Addition: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Shake the mixture for at least 24 hours to ensure equilibrium is reached.[8]

  • Sample Collection: After incubation, allow the vials to stand undisturbed for the solid to settle.

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high readings.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV. A calibration curve is required for accurate concentration determination. The resulting concentration is the thermodynamic solubility.

By following this structured guide, researchers can systematically address the solubility challenges of this compound, ensuring reliable and reproducible results in their downstream applications.

References

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.[Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid.[Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. PharmaTutor.[Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.[Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • Methods of solubility enhancements. SlideShare.[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences.[Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.[Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.[Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.[Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.[Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.[Link]

  • Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications.[Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé.[Link]

  • Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal.[Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.[Link]

  • solubility enhancement -by pH change & complexation. SlideShare.[Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.[Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate.[Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[Link]

  • Thiazole. Wikipedia.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information.[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]

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Preventing decomposition of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-4-(4-chlorophenyl)thiazole

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges related to the stability and handling of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a critical concern?

A1: this compound is a heterocyclic compound widely used as a building block in medicinal chemistry and materials science.[1] Its structure features a thiazole ring substituted with a bromine atom at the 2-position and a 4-chlorophenyl group at the 4-position. The carbon-bromine (C-Br) bond at the 2-position is the most reactive site and is crucial for subsequent functionalization, typically through metal-catalyzed cross-coupling reactions.

The stability of this compound is paramount because its degradation leads to the formation of impurities that reduce the yield of desired products, complicate purification, and can introduce non-efficacious or potentially toxic components into a drug synthesis pathway. The primary modes of decomposition are reductive debromination, photodecomposition, and, to a lesser extent, hydrolysis.[2][3]

Q2: What are the primary decomposition pathways for this compound?

A2: There are three main pathways through which this compound can degrade:

  • Reductive Debromination (Hydrodebromination): This is the most common decomposition pathway, especially during cross-coupling reactions. The bromine atom is replaced by a hydrogen atom, yielding 4-(4-chlorophenyl)thiazole. This side reaction is often catalyzed by palladium species (particularly palladium-hydrides) and is promoted by strong bases, high temperatures, and the presence of protic impurities (e.g., water, alcohols).[2][4]

  • Photodecomposition: Like many bromo-aromatic compounds, this compound is susceptible to photolysis. UV irradiation, particularly in hydrogen-donating solvents like methanol or ether, can cause homolytic cleavage of the C-Br bond. The resulting thiazolyl radical then abstracts a hydrogen atom from the solvent to form the debrominated byproduct.[3][5] Studies on simpler bromothiazoles have shown the 2-bromo isomer to be the most reactive in this process.[3]

  • Photo-oxygenation: Under exposure to visible light and oxygen, some complex thiazole derivatives can undergo a [4+2] cycloaddition with singlet oxygen. This leads to an unstable endoperoxide that rearranges, potentially causing cleavage of the thiazole ring.[6] While less common than debromination, it represents a potential degradation route for samples left exposed to light and air.

Q3: How should I properly store solid this compound to ensure long-term stability?

A3: Proper storage is the first line of defense against decomposition. Based on best practices for analogous bromo-heterocycles, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2–8°CReduces the rate of any potential solid-state degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation.
Light Amber Vial / Dark LocationPrevents photodecomposition, a known degradation pathway for bromothiazoles.[3]
Container Tightly Sealed VialPrevents ingress of moisture and oxygen.

Troubleshooting Experimental Issues

This section addresses specific problems you may encounter during reactions involving this compound.

Issue 1: I'm observing a significant amount of the debrominated byproduct, 4-(4-chlorophenyl)thiazole, in my palladium-catalyzed cross-coupling reaction. How can I prevent this?

This is a classic problem of hydrodebromination competing with the desired cross-coupling. The cause often lies in the formation of a palladium-hydride (Pd-H) species which reductively cleaves the C-Br bond.[2] Here is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow: Minimizing Debromination

start Debromination Observed base Step 1: Evaluate the Base start->base temp Step 2: Assess Temperature & Time base->temp base_issue Issue: Using strong bases (e.g., NaOtBu, LHMDS). base->base_issue Is your base too strong? catalyst Step 3: Analyze Catalyst System temp->catalyst temp_issue Issue: High temperatures (>110 °C) and long reaction times. temp->temp_issue Are conditions too harsh? reagents Step 4: Check Solvents & Reagents catalyst->reagents cat_issue Issue: Ligand not promoting desired reaction. catalyst->cat_issue Is the ligand optimal? end Debromination Minimized reagents->end reag_issue Issue: Protic impurities (water, alcohols) acting as a hydride source. reagents->reag_issue Are there hydride sources? base_sol Solution: Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. [1, 2] base_issue->base_sol temp_sol Solution: Lower the temperature (try 80 °C). Monitor closely and stop when starting material is consumed. [19] temp_issue->temp_sol cat_sol Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that favor reductive elimination over side reactions. [1, 14] cat_issue->cat_sol reag_sol Solution: Use anhydrous, degassed solvents. Ensure all reagents are dry. [19, 29] reag_issue->reag_sol

Caption: Troubleshooting workflow for minimizing debromination.

Issue 2: My compound appears to degrade in the reaction solvent even before adding the catalyst. What's happening?

This strongly suggests solvent-mediated decomposition, most likely photodecomposition if the reaction vessel is exposed to light.

  • Cause: UV light can cleave the C-Br bond, especially in hydrogen-donating solvents (e.g., methanol, isopropanol, THF, ether).[3] The resulting radical abstracts a hydrogen atom from the solvent to form the debrominated impurity.

  • Solution:

    • Protect from Light: Always wrap your reaction vessel in aluminum foil or conduct the reaction in a dark fume hood.

    • Solvent Choice: If possible, use aprotic, non-hydrogen-donating solvents such as toluene, dioxane, or DMF.

    • Inert Atmosphere: While primarily for preventing catalyst deactivation, sparging the solvent with an inert gas like argon also helps remove dissolved oxygen, which can participate in photo-oxygenation pathways.[6][8]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

This protocol ensures the integrity of the compound both in solid form and in solution.

  • Solid Storage:

    • Store the solid compound in a tightly sealed amber glass vial.

    • For long-term storage, flush the vial with argon or nitrogen before sealing.

    • Place the vial in a refrigerator at 2–8°C.[7]

  • Preparing Solutions:

    • Weigh the solid quickly and avoid prolonged exposure to ambient light and air.

    • Use anhydrous, degassed solvents for preparing stock solutions.

    • To degas a solvent, use the freeze-pump-thaw method (3 cycles) or bubble argon through the solvent for 20-30 minutes.[8]

    • Store stock solutions in amber vials under an inert atmosphere at 2–8°C and use them within a short period. Monitor for the appearance of a debrominated peak by LC-MS if storing for an extended time.

Protocol 2: Example Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a robust starting point for coupling an arylboronic acid with this compound.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.5 equiv)[2]

  • Anhydrous, degassed 1,4-dioxane/water (10:1 ratio)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Detailed Steps:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Catalyst Addition: Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Inerting: Seal the flask and evacuate and backfill with argon three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe.

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, specifically checking for the consumption of the starting material and the appearance of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

By carefully controlling the base, ligand, temperature, and atmosphere, the competing debromination side reaction can be significantly suppressed, leading to higher yields and purity of the desired cross-coupled product.

References

  • BenchChem Technical Support Team. (2025). Preventing debromination of 2-Bromo-6-chlorotoluene during reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem.
  • Párkányi, C., Vernin, G., Zamkostian, R. M., & Metzger, J. (n.d.). PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES. Semantic Scholar.
  • Chem-Impex. (n.d.). 2-Bromothiazole.
  • Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
  • The Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. RSC Publishing. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • BenchChem Technical Support Team. (2025). Preventing debromination side reactions of 7-Bromo-1-tetralone. BenchChem.

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Technical Support Center: Catalyst System Selection for 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 2-Bromo-4-(4-chlorophenyl)thiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to employ this versatile building block in cross-coupling reactions. Here, we move beyond simple protocols to explain the fundamental principles behind catalyst selection and provide robust troubleshooting strategies to overcome common experimental hurdles.

Part 1: Understanding the Substrate: Key Chemical Characteristics

Before selecting a catalyst, it is crucial to understand the electronic and steric properties of this compound.

  • The C-Br Bond: The carbon-bromine bond at the 2-position of the thiazole ring is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electron-deficient nature of the thiazole ring.

  • The Thiazole Ring: The thiazole ring is an electron-deficient heterocycle. The nitrogen atom at position 3 possesses a lone pair of electrons that can coordinate to the palladium catalyst. This can be a double-edged sword: it can facilitate oxidative addition by pre-coordinating the catalyst near the C-Br bond, but it can also potentially lead to catalyst inhibition or the formation of off-cycle, inactive complexes.[1]

  • Steric Hindrance: The 4-chlorophenyl group at the 4-position does not impart significant steric hindrance to the reactive C2-Br bond, generally making this substrate amenable to a variety of coupling partners.

The choice of catalyst, and particularly the ligand, is therefore critical to stabilize the active catalytic species, promote the desired reaction pathway, and prevent deactivation.

Part 2: Reaction-Specific Catalyst Selection & Troubleshooting

This section is organized by the most common cross-coupling reactions performed with this substrate. Each subsection includes FAQs, recommended starting conditions, a detailed experimental protocol, and troubleshooting guidance.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming biaryl or vinyl-aryl bonds.[2]

  • Q1: Which palladium source should I start with?

    • A1: For initial screening, air-stable palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are excellent choices.[3] They are reliably reduced in situ to the active Pd(0) species. For more challenging or scalable reactions, using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst (e.g., a Buchwald G3 precatalyst) can lead to more consistent results and higher activity.[4]

  • Q2: What is the role of the phosphine ligand and which one should I choose?

    • A2: The ligand stabilizes the Pd(0) center, facilitates oxidative addition, and influences the rate of reductive elimination. For an electron-deficient heteroaryl bromide like our substrate, sterically bulky and electron-rich phosphine ligands are highly effective.[5] They increase the electron density on the palladium, which promotes the rate-limiting oxidative addition step.[5] Excellent starting points include triphenylphosphine (PPh₃) for simple couplings, or more advanced biaryl phosphine ligands like SPhos or XPhos for more demanding transformations.

  • Q3: Why is the choice of base so critical?

    • A3: The base activates the boronic acid partner by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] The choice of base can dramatically impact the reaction outcome. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous solvent mixture.[7] Cs₂CO₃ is a stronger, albeit more expensive, base that can be effective when others fail.

ParameterRecommended ConditionRationale & Notes
Palladium Source Pd(OAc)₂ or PdCl₂(dppf)Readily available and effective for general screening.[3]
Ligand PPh₃ or SPhosPPh₃ is a cost-effective starting point. SPhos provides higher activity for less reactive partners.
Catalyst Loading 1–5 mol%Higher loadings (2-5%) are suitable for initial trials. Can often be lowered upon optimization.[8][9]
Base K₂CO₃ (2-3 equivalents)A versatile and common base. Use of an aqueous solution is typical.[7]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic systems are standard and facilitate the dissolution of both organic and inorganic reagents.[3]
Temperature 80–110 °CReaction is typically heated to ensure a reasonable rate.

This diagram outlines a logical workflow for addressing poor reaction performance.

G start Start: Low Yield or No Reaction reagents Step 1: Verify Reagent Purity & Stoichiometry (Aryl Bromide, Boronic Acid, Base) start->reagents atmosphere Step 2: Ensure Rigorous Inert Atmosphere (Degas solvent, use Ar/N2) reagents->atmosphere If reagents are pure catalyst Step 3: Evaluate Catalyst System atmosphere->catalyst If atmosphere is inert base_solvent Step 4: Screen Alternative Base/Solvent (e.g., K3PO4, Cs2CO3; DMF, 2-MeTHF) catalyst->base_solvent If yield is still low success Optimization Successful base_solvent->success If yield improves failure Consult Specialist Literature base_solvent->failure If no improvement

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In the open air, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL). A typical reaction concentration is 0.1-0.2 M.[3]

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the vial in a preheated aluminum block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water, and analyze the organic phase.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is the premier method for coupling aryl halides with amines to form C-N bonds, a critical transformation in pharmaceutical synthesis.[10][11]

  • Q1: What are the key differences in catalyst selection compared to Suzuki coupling?

    • A1: Buchwald-Hartwig amination is often more sensitive to the choice of ligand and base. While the same palladium sources can be used, the ligands are typically highly specialized, sterically hindered biaryl phosphines (e.g., XPhos, RuPhos). These ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling.[10]

  • Q2: I'm using a base-sensitive substrate. What are my options?

    • A2: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are very common.[12] However, if your substrate has sensitive functional groups (like esters), these strong bases can cause decomposition.[13] In such cases, switching to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is a viable strategy, though it may require higher temperatures or longer reaction times.[12][14]

  • Q3: My reaction is not working in toluene. What other solvents can I try?

    • A3: Toluene is a standard solvent, but others like 1,4-dioxane or tert-butanol can be effective.[12] The polarity of the solvent can influence the catalytic cycle.[15][16] For instance, polar aprotic solvents may be required for certain base and substrate combinations. It is crucial to avoid solvents like acetonitrile or pyridine, which can coordinate to and inhibit the palladium catalyst.[12]

ParameterRecommended ConditionRationale & Notes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) sources.[17]
Ligand XPhos or RuPhosBulky, electron-rich ligands are essential for efficient C-N coupling.[14][18]
Catalyst Loading 1–2 mol% Pd, 1.2–2.4 mol% LigandA slight excess of ligand relative to palladium can improve catalyst stability.
Base NaOtBu (1.2–1.5 equivalents)A strong base that is effective for a wide range of amines.[12]
Solvent Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are preferred.[12]
Temperature 80–110 °CHeating is generally required to drive the reaction to completion.
  • Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd), the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and the base (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated aluminum block at the desired temperature (e.g., 100 °C) and stir.

  • Monitoring & Workup: Monitor the reaction by LC-MS. After completion, cool the mixture, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the most common method for coupling terminal alkynes with aryl halides, typically using a dual-catalyst system.[19][20]

  • Q1: Why are two catalysts, palladium and copper, typically used?

    • A1: The reaction proceeds through two interconnected catalytic cycles.[19] The palladium catalyst undergoes oxidative addition with the aryl bromide. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile. This species then undergoes transmetalation with the palladium(II) complex, facilitating the coupling.[19]

  • Q2: I am observing significant alkyne homocoupling (Glaser coupling). How can I prevent this?

    • A2: Alkyne homocoupling is a common side reaction, often promoted by the copper catalyst in the presence of oxygen. To minimize it, ensure the reaction is run under strictly anaerobic conditions. Using a "copper-free" Sonogashira protocol is also an excellent alternative. These conditions often require a more reactive palladium/ligand system and a stronger organic base (e.g., a hindered amine like diisopropylamine) but completely avoid the homocoupling issue.[21]

  • Q3: Which base is best for Sonogashira reactions?

    • A3: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves two purposes: it deprotonates the terminal alkyne and also acts as a scavenger for the HBr generated during the reaction.[20]

G start Goal: Sonogashira Coupling check_homocoupling Is alkyne homocoupling a major concern? start->check_homocoupling check_air Are substrate/products air-sensitive? start->check_air standard Use Standard Conditions: Pd/Cu Catalysis Base: Et3N check_homocoupling->standard No copper_free Use Copper-Free Conditions: Pd Catalyst Only Base: DIPA or other strong amine check_homocoupling->copper_free Yes check_air->standard No check_air->copper_free Yes

Sources

Work-up procedure for 2-Bromo-4-(4-chlorophenyl)thiazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-4-(4-chlorophenyl)thiazole

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for reactions involving this versatile building block. The following sections offer solutions to common experimental challenges, answer frequently asked questions, and provide detailed protocols to ensure the success of your synthetic endeavors.

Troubleshooting Guides for Common Reactions

This section addresses specific issues that may arise during common cross-coupling reactions involving this compound.

Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction

Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product, even after extended reaction times. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion in Suzuki-Miyaura couplings involving 2-bromothiazoles can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Catalyst System and Reaction Conditions:

  • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, it may not be optimal for all substrates.[1] Consider screening other palladium catalysts. For heteroaryl bromides, catalysts with more electron-donating and sterically demanding phosphine ligands, such as those based on SPhos or XPhos, can be more effective.[2]

  • Base Selection: The choice of base is critical for the transmetalation step.[2][3] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The base's solubility can also play a role; ensure it is adequately dissolved or suspended in the reaction mixture.

  • Solvent System: The solvent mixture must facilitate the dissolution of both the organic and inorganic components. A combination of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used.[2] Ensure your solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.[4]

  • Temperature: While many Suzuki couplings proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition, observed as the formation of palladium black.[2][4] Conversely, a temperature that is too low may result in slow reaction kinetics. A systematic temperature screen is advisable.

2. Reagent Quality and Stability:

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines, which are less reactive in cross-coupling reactions. Ensure your boronic acid is of high purity and has been stored under anhydrous conditions.

  • This compound Stability: While generally stable, prolonged exposure to strong bases at high temperatures could potentially lead to decomposition.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Suzuki Coupling Conversion start Low Conversion Observed check_reagents Verify Reagent Quality (Boronic Acid, Thiazole) start->check_reagents check_conditions Review Reaction Conditions (Degassing, Inert Atmosphere) check_reagents->check_conditions optimize_catalyst Screen Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) check_conditions->optimize_catalyst optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_solvent Adjust Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) optimize_base->optimize_solvent optimize_temp Screen Reaction Temperature (e.g., 80-110 °C) optimize_solvent->optimize_temp success Successful Conversion optimize_temp->success

Caption: Systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

Scenario 2: Formation of Palladium Black and Stalled Heck Reaction

Question: I am performing a Heck reaction between this compound and an alkene. The reaction mixture turns black shortly after heating, and TLC analysis shows the reaction has stalled. What is causing this, and what can I do to prevent it?

Answer:

The formation of palladium black is a common indicator of the decomposition of the soluble Pd(0) catalyst into insoluble palladium metal, which is catalytically inactive.[4] This is a frequent cause of stalled Heck reactions.

1. Understanding Catalyst Decomposition:

  • High Temperatures: Heck reactions often require high temperatures (typically >100 °C), which can accelerate the decomposition of the palladium catalyst, especially in the absence of stabilizing ligands.[5]

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the Pd(0) species. Triphenylphosphine (PPh₃) is commonly used, but for challenging substrates, more robust ligands like tri-tert-butylphosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs) may be necessary to prevent catalyst agglomeration.[5]

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then be reduced to palladium black.[4]

2. Troubleshooting and Optimization:

  • Lower the Reaction Temperature: While a high temperature may be required for the oxidative addition to the C-Br bond, it can also promote catalyst decomposition. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.

  • Optimize the Ligand: If using a simple ligand like PPh₃, consider switching to a more sterically hindered and electron-rich ligand. The ligand-to-palladium ratio can also be critical; an excess of ligand can sometimes stabilize the catalyst but may also slow down the reaction.[6]

  • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to better results by minimizing aggregation.[4]

Data Presentation: Recommended Conditions for Heck Reactions

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective precatalysts.[5]
Ligand PPh₃, P(o-tol)₃, P(tBu)₃Increasing steric bulk and electron-donating ability can enhance catalyst stability.
Base Et₃N, NaOAc, K₂CO₃The base is crucial for regenerating the Pd(0) catalyst in the catalytic cycle.[7]
Solvent DMF, NMP, Dioxane, TolueneHigh-boiling polar aprotic solvents are typically used.[5]
Temperature 80 - 140 °CSubstrate-dependent; optimization is key to balance reactivity and catalyst stability.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order of halogens on a thiazole ring in cross-coupling reactions?

A1: The reactivity of halogens on a thiazole ring in palladium-catalyzed cross-coupling reactions generally follows the order of C-X bond strength: I > Br > Cl. The C-Br bond in this compound is significantly more reactive than the C-Cl bond on the phenyl ring, allowing for selective coupling at the 2-position of the thiazole.[8]

Q2: My reaction work-up is complicated by a persistent emulsion. How can I resolve this?

A2: Emulsions during aqueous work-ups are common, especially when residual palladium or phosphine oxides are present. To break the emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Filter the entire mixture through a pad of Celite.[9]

  • If the product is in an organic solvent like ethyl acetate, adding a small amount of a less polar solvent like hexanes can sometimes help.

Q3: How can I effectively purify the product of a reaction with this compound?

A3: The purification method will depend on the properties of your product.

  • Column Chromatography: This is the most common method for purifying products from cross-coupling reactions. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.[10][11]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high purity material.[12][13] Common solvent systems for recrystallization include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.[14]

  • Aqueous Washes: During the work-up, washing the organic layer with a chelating agent solution, such as aqueous EDTA, can help remove residual metal catalysts.[10]

Purification Workflow Diagram:

G cluster_1 General Purification Workflow start Crude Reaction Mixture aqueous_workup Aqueous Work-up (e.g., H₂O, Brine) start->aqueous_workup celite_filtration Filter through Celite (if solids/emulsion present) aqueous_workup->celite_filtration extraction Extract with Organic Solvent (e.g., EtOAc, DCM) celite_filtration->extraction drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification concentration->purification chromatography Silica Gel Chromatography purification->chromatography If oil or complex mixture recrystallization Recrystallization purification->recrystallization If solid final_product Pure Product chromatography->final_product recrystallization->final_product

Sources

Technical Support Center: Recrystallization of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4-(4-chlorophenyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our approach is rooted in practical, field-proven insights to help you navigate the nuances of obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its recrystallization?

As a Senior Application Scientist, I understand the critical importance of having accurate physical constants. For this compound (CAS No: 39564-86-8), the publicly available data is somewhat limited. Here is what we have gathered from available sources:

PropertyValueSource
Molecular Formula C₉H₅BrClNS
Molecular Weight 274.57 g/mol
Boiling Point 358.315°C at 760 mmHg
Density 1.658 g/cm³
Melting Point Not available in cited literature.

The absence of a reported melting point is a significant challenge for developing a recrystallization protocol. However, the high boiling point suggests that the compound is a solid at room temperature. The melting point of the analogous compound, 2-bromo-4-phenyl-1,3-thiazole, is 327–328 K (54-55 °C)[1][2]. The presence of the chloro-substituent on the phenyl ring in our target molecule will likely influence the melting point.

Q2: How do I select an appropriate solvent system for the recrystallization of this compound?

The fundamental principle of choosing a recrystallization solvent is that the compound of interest should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Given the lack of specific solubility data for this compound, we can extrapolate from a closely related analogue, 2-bromo-4-phenyl-1,3-thiazole, which has been successfully recrystallized from non-polar solvents like heptane and hexane[1][2].

This suggests that this compound, being a relatively non-polar molecule, will likely exhibit good solubility in hot, non-polar or moderately polar organic solvents and poor solubility in the same solvents when cold.

Recommended Starting Solvents for Screening:

  • Single Solvent Systems:

    • Heptane

    • Hexane

    • Ethanol

    • Methanol

    • Isopropanol

    • Toluene

  • Two-Solvent Systems:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

    • Dichloromethane/Hexane

The choice of a two-solvent system is often beneficial when a single solvent does not provide the ideal solubility profile[3]. In a two-solvent system, the compound is dissolved in a "good" solvent (in which it is highly soluble) at its boiling point, and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a robust starting point for purifying this compound, assuming a suitable single solvent has been identified through screening.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., heptane or ethanol). Heat the mixture to the solvent's boiling point with gentle stirring.

  • Achieving Saturation: Continue adding small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.

Issue 1: The compound "oils out" and does not form crystals.

Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point, or when the solution is supersaturated with impurities.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.

  • Lower the Cooling Temperature: Ensure the cooling process is gradual. A rapid temperature drop can favor oil formation over crystallization.

  • Change the Solvent System: If oiling persists, the chosen solvent is likely unsuitable. Consider a solvent with a lower boiling point or switch to a two-solvent system.

  • Pre-purification: If impurities are the suspected cause, a preliminary purification step, such as passing the crude material through a short plug of silica gel, can be beneficial.

Issue 2: No crystals form upon cooling.

Causality: This is often due to either using too much solvent, resulting in a solution that is not saturated at the lower temperature, or the solution is supersaturated and requires nucleation to initiate crystallization.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a refrigerator to further decrease the solubility of the compound.

Issue 3: Low recovery of the purified compound.

Causality: A low yield can result from using an excessive amount of solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve the crude product.

  • Optimize Filtration: Ensure the funnel and receiving flask are pre-warmed before hot filtration to prevent the product from crystallizing on the filter paper.

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporation and a second crop of crystals can be obtained. Note that this second crop may be less pure and might require a subsequent recrystallization.

  • Select a Different Solvent: Choose a solvent in which the compound has lower solubility at cold temperatures.

Visualizations

Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation cluster_analysis Analysis start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

G cluster_oil Oiling Out cluster_no_xtal No Crystals start Crystals Don't Form or Oil Out reheat Reheat & Add More Solvent start->reheat Oiling Occurs induce_nucleation Induce Nucleation (Scratch/Seed) start->induce_nucleation Clear Solution slow_cool Cool Slowly reheat->slow_cool change_solvent_oil Change Solvent slow_cool->change_solvent_oil Still Oils Out reduce_volume Reduce Solvent Volume induce_nucleation->reduce_volume No Effect lower_temp Cool to Lower Temp reduce_volume->lower_temp Still No Crystals

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (1994). A process for preparing halogenated isothiazoles.
  • ResearchGate. (2014). Synthesis of 2–bromo–4–phenylthiazole. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-(4-chlorophenyl)thiazole: A Focus on ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Substituted thiazoles, in particular, represent a class of heterocyclic compounds with a broad spectrum of biological activities, making their precise characterization paramount.[1][2][3][4] This guide provides an in-depth analysis of 2-Bromo-4-(4-chlorophenyl)thiazole, focusing on the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy as a primary tool for structural verification. We will explore the causality behind experimental choices, present a detailed protocol, and compare the insights derived from ¹H NMR with those from alternative analytical techniques like ¹³C NMR and Mass Spectrometry.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy remains the gold standard for determining the structure of organic molecules in solution. Its power lies in its ability to provide information about the number of different types of protons, their electronic environment, and their spatial relationships to one another. For a molecule like this compound, ¹H NMR is indispensable for confirming the substitution pattern on both the thiazole and the phenyl rings, which is critical for establishing structure-activity relationships (SAR).

The choice of ¹H NMR as the initial and primary analytical tool is deliberate. It is a non-destructive technique that requires a relatively small amount of sample. More importantly, the chemical shift, integration, and coupling patterns of the proton signals provide a unique fingerprint of the molecule.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is foundational to accurate analysis. The following protocol is a self-validating system designed to ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound. The precise mass is not critical for routine structural confirmation but is good practice.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. An alternative is DMSO-d₆, which is particularly useful for less soluble compounds, though its residual water peak can sometimes interfere with signals of interest.[5]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[6]

  • Instrument Setup & Calibration :

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.[7]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-defined signals.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are:

      • Spectral Width : Set to a range that encompasses all expected proton signals (e.g., -1 to 12 ppm).

      • Pulse Angle : A 30-45° pulse is often sufficient for routine analysis, allowing for a shorter relaxation delay.

      • Relaxation Delay (d1) : A delay of 1-2 seconds is typically adequate.

      • Number of Scans (ns) : For a sample of this concentration, 16 to 64 scans are usually enough to achieve a good signal-to-noise ratio.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical flow from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL CDCl3 with TMS lock Lock on Deuterium Signal dissolve->lock shim Shim Magnetic Field lock->shim acquire Acquire 1D Spectrum (16-64 scans) shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks baseline->integrate reference Reference to TMS (0 ppm) integrate->reference assign Assign Chemical Shifts (δ) reference->assign analyze_j Analyze Coupling Constants (J) assign->analyze_j confirm Confirm Structure analyze_j->confirm

Caption: Workflow for ¹H NMR analysis of this compound.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum for this compound is not publicly available in the search results, we can predict its key features based on established principles of NMR spectroscopy and data from analogous structures.[6][8][9][10] The molecule has two distinct aromatic systems: the substituted phenyl ring and the thiazole ring.

Structure of this compound:

(Image of the chemical structure would be placed here in a full publication)

Predicted ¹H NMR Data (400 MHz, CDCl₃)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-5 (Thiazole)~7.5 - 7.8Singlet (s)-1HThiazole proton
H-2'/H-6' (Phenyl)~7.8 - 8.0Doublet (d)~8.52HProtons ortho to thiazole
H-3'/H-5' (Phenyl)~7.4 - 7.6Doublet (d)~8.52HProtons meta to thiazole
Rationale for Assignments:
  • Thiazole Proton (H-5) : Protons on thiazole rings typically appear in the aromatic region. The proton at the C-5 position is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfur atom and the phenyl ring. For unsubstituted thiazole, the H-5 proton appears around 7.4 ppm.[2][10] The substitution at C-4 would likely shift this signal slightly downfield.

  • Phenyl Protons (H-2'/H-6' and H-3'/H-5') : The 4-chlorophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets at higher field strengths.

    • The protons at the 2' and 6' positions (ortho to the thiazole ring) are deshielded by the heterocyclic system and are expected to appear further downfield.

    • The protons at the 3' and 5' positions (meta to the thiazole ring) are primarily influenced by the chlorine atom and will appear slightly upfield relative to the H-2'/H-6' protons. The coupling constant of ~8.5 Hz is typical for ortho-coupling between protons on a benzene ring.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary techniques. The choice of which analytical methods to employ depends on the specific question being asked.

TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages/Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.Excellent for confirming substitution patterns and overall structure. Non-destructive.Can have overlapping signals in more complex molecules. Provides indirect information about the carbon skeleton.
¹³C NMR Carbon skeleton, number of unique carbons, and their electronic environment.[11]Directly confirms the number of carbon atoms (predicted to be 9 unique signals). Complements ¹H NMR data.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide direct information on proton connectivity.[12]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[13][14]Provides the exact molecular weight, confirming the elemental composition (C₉H₅BrClNS).[15][16] The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides a definitive signature.Does not provide information about the specific arrangement of atoms (isomerism). Is a destructive technique.
Decision-Making Workflow for Spectroscopic Analysis

The following diagram outlines a logical approach to selecting the appropriate analytical techniques for characterizing a novel substituted thiazole.

G start Synthesized Compound: This compound q1 Need Structural Confirmation? start->q1 nmr_analysis Perform ¹H NMR Analysis q1->nmr_analysis Yes q2 Is ¹H NMR Data Conclusive? nmr_analysis->q2 c13_nmr Perform ¹³C NMR Analysis q2->c13_nmr No/Ambiguous final_structure Structure Confirmed q2->final_structure Yes ms_analysis Perform High-Resolution Mass Spectrometry (HRMS) c13_nmr->ms_analysis ms_analysis->final_structure

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. 2-Bromo-4-(4-chlorophenyl)thiazole, a halogenated heterocyclic compound, presents a unique analytical challenge due to the presence of two different halogen atoms and a complex aromatic system. This guide provides an in-depth, comparative analysis of mass spectrometry-based approaches for the characterization of this molecule, offering field-proven insights and detailed experimental protocols to empower your research.

The Analytical Significance of this compound

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the ability to unambiguously identify and quantify this compound and its potential metabolites is crucial in drug discovery and development pipelines. Mass spectrometry, with its high sensitivity and specificity, stands as the premier technique for this purpose.

Deciphering the Isotopic Signature: A Key to Identification

A foundational aspect of the mass spectrum of this compound is its unique isotopic pattern, a direct consequence of the natural abundances of bromine and chlorine isotopes.[1][2]

  • Bromine's Contribution: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio.[1][3] This results in two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing a bromine atom.

  • Chlorine's Contribution: Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, but with a natural abundance ratio of approximately 3:1.[1] This leads to two peaks separated by 2 m/z units, with the M+2 peak being about one-third the intensity of the M peak for any chlorine-containing fragment.

The presence of both a bromine and a chlorine atom in this compound will produce a characteristic isotopic cluster for the molecular ion (M) with significant peaks at M, M+2, and M+4. The relative intensities of these peaks will be a convolution of the individual isotopic patterns of bromine and chlorine, providing a high degree of confidence in the identification of the intact molecule.[4]

A Tale of Two Ionization Techniques: EI vs. ESI

The choice of ionization technique profoundly impacts the information obtained from a mass spectrometry experiment. Here, we compare two of the most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).[5]

Electron Ionization (EI): The Hard Fragmentation Approach

EI is a high-energy ionization technique that typically leads to extensive fragmentation of the analyte molecule.[6][7] This "hard" ionization is highly valuable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.

Anticipated EI Fragmentation of this compound:

The 70 eV electrons used in standard EI impart significant excess energy into the newly formed radical cation, leading to bond cleavages.[6] For this compound, the fragmentation is expected to proceed through several key pathways:

  • Halogen Loss: The loss of the bromine radical (Br•) or chlorine radical (Cl•) is a common fragmentation pathway for halogenated compounds.[3][8] This would result in significant fragment ions.

  • Thiazole Ring Cleavage: The thiazole ring itself can undergo fragmentation, leading to characteristic neutral losses.[9]

  • Cleavage at the Phenyl-Thiazole Bond: The bond connecting the chlorophenyl ring and the thiazole ring can cleave, generating ions corresponding to each of these moieties.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

m/z (tentative) Proposed Fragment Structure Significance
273/275/277[C₉H₅BrClNS]⁺•Molecular Ion (Isotopic Cluster)
194/196[C₉H₅ClNS]⁺Loss of Br•
238/240[C₉H₅BrNS]⁺Loss of Cl•
111/113[C₆H₄Cl]⁺Chlorophenyl Cation
162[C₃HBrNS]⁺Brominated Thiazole Fragment
Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast to EI, ESI is a "soft" ionization technique that typically results in minimal fragmentation, with the primary ion observed being the protonated molecule, [M+H]⁺.[5][10] This is particularly useful for confirming the molecular weight of the compound and for quantitative studies, especially when coupled with liquid chromatography (LC-MS).

Expected ESI Spectrum of this compound:

The ESI mass spectrum is expected to be dominated by the protonated molecular ion cluster at m/z values corresponding to [C₉H₅BrClNS + H]⁺. Tandem mass spectrometry (MS/MS) would be required to induce fragmentation for structural confirmation. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), which would likely yield fragments similar to those observed in EI, although the relative abundances may differ.

Comparative Analytical Workflows: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the physicochemical properties of the analyte and the analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[11] Given the structure of this compound, it is likely to have sufficient volatility and thermal stability for GC analysis, especially with a high-temperature capillary column. GC-MS is almost exclusively paired with EI, providing rich, reproducible fragmentation patterns ideal for library searching and structural confirmation.

Diagram 1: GC-MS Experimental Workflow

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample in Organic Solvent Standard Internal Standard Addition Sample->Standard Injector Injector Port (Split/Splitless) Standard->Injector Injection Column Capillary Column (e.g., DB-5ms) Injector->Column Oven Temperature Program Column->Oven IonSource Electron Ionization (EI) Source Oven->IonSource Elution MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector DataSystem Data System (Acquisition & Analysis) Detector->DataSystem Signal

Caption: A typical workflow for the analysis of this compound by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[12][13] LC-MS is most often coupled with ESI or Atmospheric Pressure Chemical Ionization (APCI). For quantitative analysis in complex matrices, such as biological fluids, LC-MS/MS is the gold standard due to its high selectivity and sensitivity.

Diagram 2: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Sample in Solution (e.g., Plasma, Urine) Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Autosampler Autosampler Extraction->Autosampler Injection Column Reversed-Phase Column (e.g., C18) Autosampler->Column MobilePhase Gradient Elution Column->MobilePhase IonSource Electrospray Ionization (ESI) Source MobilePhase->IonSource Elution Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Acquisition & Analysis) Detector->DataSystem Signal

Caption: A representative workflow for the quantitative analysis of this compound by LC-MS/MS.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a starting point for method development.

Protocol 1: GC-MS for Structural Confirmation
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS for Quantification in a Biological Matrix
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 min, then centrifuge at 10,000 x g for 10 min.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase, 50 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive ion mode.

    • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, gas flows, temperature).

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion: Select the most abundant isotope of the protonated molecule (e.g., m/z 274).

      • Product Ions: Select two or three of the most intense and specific fragment ions for quantification and confirmation (determined from initial product ion scans).

Visualizing Fragmentation Pathways

Understanding the fragmentation of this compound is key to interpreting its mass spectrum. The following diagram illustrates the predicted fragmentation pathways under EI conditions.

Diagram 3: Predicted EI Fragmentation of this compound

Fragmentation_Pathway cluster_frags Primary Fragments cluster_neutrals Neutral Losses M [C₉H₅BrClNS]⁺• m/z 273/275/277 Molecular Ion F1 [C₉H₅ClNS]⁺ m/z 194/196 M->F1  - Br• F2 [C₉H₅BrNS]⁺ m/z 238/240 M->F2  - Cl• F3 [C₆H₄Cl]⁺ m/z 111/113 M->F3  - C₃HBrS• N1 - Br• N2 - Cl• N3 - C₃HBrS•

Caption: Proposed major fragmentation pathways for this compound under electron ionization.

Conclusion and Recommendations

The mass spectrometric analysis of this compound is a multifaceted task that can be effectively addressed with the appropriate choice of methodology.

  • For structural confirmation and identification, GC-MS with EI is highly recommended due to its ability to generate reproducible and information-rich fragmentation patterns. The characteristic isotopic cluster of the molecular ion and its fragments provides a strong basis for unambiguous identification.

  • For quantitative analysis, particularly in complex matrices, LC-MS/MS with ESI is the superior choice. Its soft ionization minimizes fragmentation of the parent molecule, and the selectivity of MRM allows for sensitive and accurate quantification even at low concentrations.

By understanding the principles outlined in this guide and utilizing the provided protocols as a foundation, researchers can confidently develop robust and reliable analytical methods for this compound, thereby accelerating their drug discovery and development efforts.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • PubMed. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. [Link]

  • AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Sparkl. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level. [Link]

  • Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

  • University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. [Link]

  • ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

  • LCGC International. Electron Ionization for GC–MS. [Link]

  • RSC Publishing. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]

  • PubMed. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. [Link]

  • NIH. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. [Link]

  • PubMed. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. [Link]

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A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-Bromo-4-(4-chlorophenyl)thiazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of a compound's purity is the bedrock of reliable, reproducible data and is a critical component of regulatory compliance. In the landscape of medicinal chemistry, thiazole derivatives are a vital class of heterocyclic compounds, integral to the structure of numerous pharmaceutical agents.[1] This guide offers an in-depth, objective comparison of analytical techniques for assessing the purity of 2-Bromo-4-(4-chlorophenyl)thiazole, a key intermediate in the synthesis of various biologically active molecules.[2][3] We will delve into a primary High-Performance Liquid Chromatography (HPLC) method, supported by detailed experimental protocols and comparative data from alternative methodologies, to provide a comprehensive framework for its purity analysis.

The Central Role of Purity in Drug Development

The journey of a drug candidate from discovery to clinical application is long and fraught with challenges. A critical aspect at every stage is ensuring the purity of the active pharmaceutical ingredient (API). Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, compromising patient safety and the validity of research findings.[4] Therefore, robust and reliable analytical methods for purity determination are not just a matter of good science; they are a regulatory necessity.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and versatility.[1][5] For a moderately polar compound like this compound, a reversed-phase method is the logical starting point.[5]

Causality Behind Experimental Choices

The selection of the stationary and mobile phases is paramount for achieving optimal separation. A C18 column is a common choice for the separation of moderately polar compounds as it provides a good balance of hydrophobic interactions.[1] The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the fine-tuning of the analyte's retention time. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. The addition of a buffer, in this case, phosphate buffer at pH 3.0, helps to ensure consistent peak shapes and retention times by controlling the ionization state of any acidic or basic functional groups on the analyte or impurities. A UV detector is suitable for this analysis as the aromatic rings and the thiazole moiety in the molecule are chromophoric and will absorb UV light.

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity of this compound by separating it from potential process-related impurities and degradation products.

Instrumentation: A standard HPLC system equipped with a UV detector.[1]

Materials:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ≈ 3.0).

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Standard Preparation: A certified reference standard of this compound should be prepared in the same manner as the sample.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Elution Mode: Isocratic.

  • Mobile Phase Composition: Acetonitrile:Water (0.1% H₃PO₄) (70:30, v/v).

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample System Equilibrate HPLC System Sample->System MobilePhase Prepare Mobile Phase MobilePhase->System Inject Inject Sample System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplcms UPLC-MS Analysis cluster_data Data Interpretation Sample Prepare Sample Solution Inject Inject into UPLC Sample->Inject Separate High-Resolution Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (TOF or Quadrupole) Ionize->Analyze TIC Total Ion Chromatogram Analyze->TIC EIC Extracted Ion Chromatogram TIC->EIC MassSpec Mass Spectrum of Impurity EIC->MassSpec Propose Propose Impurity Structure MassSpec->Propose

Sources

A Comparative Analysis of 2-Bromo-4-(4-chlorophenyl)thiazole and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-Bromo-4-(4-chlorophenyl)thiazole with other structurally related bromo-thiazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of how substituent placement and identity on the thiazole scaffold influence physicochemical properties and biological activity. We will explore the underlying structure-activity relationships (SAR) supported by experimental data and provide detailed protocols for synthesis and evaluation, offering a robust framework for rational drug design.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to form a wide range of interactions have made it a cornerstone in the development of numerous therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[2][3] The introduction of a bromine atom to this scaffold is a common strategy to modulate potency, selectivity, and metabolic stability.[2] This guide focuses on this compound, a representative molecule, and compares it against key analogs to elucidate critical SAR principles.

Profile of the Core Compound: this compound

Chemical Structure:

  • IUPAC Name: 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole

  • Molecular Formula: C₉H₅BrClNS

  • Molecular Weight: 274.57 g/mol

The structure features a thiazole ring substituted at the 2-position with a bromine atom and at the 4-position with a 4-chlorophenyl group. The bromine atom at C2 acts as a key reactive handle for further chemical modification and significantly influences the electronic distribution of the thiazole ring. The 4-chlorophenyl group at C4 provides a lipophilic domain that can engage in hydrophobic and halogen-bonding interactions within biological targets.

Synthesis Overview: The most common and efficient method for synthesizing the 4-arylthiazole core is the Hantzsch thiazole synthesis.[4][5] This typically involves the cyclocondensation of an α-haloketone with a thioamide. For the target compound, this would involve reacting 2-bromo-1-(4-chlorophenyl)ethanone with a suitable thiourea equivalent, followed by diazotization and bromination of the resulting 2-aminothiazole intermediate.

Comparative Analysis: Structural Analogs and Their Properties

To understand the role of each substituent, we will compare the core compound with three key analogs:

  • Analog A: 2-Bromo-4-phenylthiazole: Lacks the chlorine on the phenyl ring.

  • Analog B: 4-(4-Bromophenyl)-2-aminothiazole Derivatives: Features a bromine instead of chlorine on the phenyl ring and an amino group at C2.

  • Analog C: 2-Amino-5-bromo-4-methylthiazole: Moves the bromine to the 5-position and replaces the aryl group with a smaller methyl group.

The following table summarizes key comparative data based on available literature.

CompoundStructureKey Features & Rationale for ComparisonReported Biological Activity (Example)
Core Compound: this compoundImage of this compound structureBaseline compound with bromo at C2 and chloro-substituted phenyl at C4.Derivatives show prominent antimicrobial activity.[6][7]
Analog A: 2-Bromo-4-phenylthiazoleImage of 2-Bromo-4-phenylthiazole structureIsolates the effect of the para-chloro group. Allows evaluation of the contribution of the halogen on the phenyl ring to overall activity.Precursor for various biologically active molecules; its crystal structure and synthesis are well-documented.[8]
Analog B: 4-(4-Bromophenyl)-thiazol-2-amine Schiff BasesImage of 4-(4-Bromophenyl)-thiazol-2-amine derivative structureCompares C2-Br vs. C2-NH₂ and p-Cl vs. p-Br. The 2-amino group is a common precursor to the 2-bromo analog and has intrinsic activity. This comparison highlights the impact of both substituents.Promising antimicrobial and anticancer activity (IC₅₀ against MCF-7 as low as 10.5 µM for some derivatives).[9]
Analog C: 2-Amino-5-bromo-4-methylthiazoleImage of 2-Amino-5-bromo-4-methylthiazole structureCompares C2-Br vs. C5-Br and C4-Aryl vs. C4-Methyl. Evaluates the impact of bromine's position and the influence of a large aryl group versus a small alkyl group at C4.Potent anticancer activity (IC₅₀ values between 6.61 - 9.34 µM against certain cell lines).[4]

Structure-Activity Relationship (SAR) Insights

The comparison reveals several key SAR trends that are critical for rational drug design.

  • Role of the C2-Bromo Substituent: The bromine at the C2 position is a versatile functional group. It serves as a leaving group for nucleophilic aromatic substitution, allowing for the synthesis of diverse libraries. Electronically, its withdrawing nature can modulate the pKa of the thiazole nitrogen and influence binding interactions. Replacing it with a hydrogen-bond donor like an amino group (as in Analog B) can drastically change the binding mode and activity profile.[9]

  • Impact of Phenyl Ring Halogenation (C4): Comparing the core compound to Analog A (2-Bromo-4-phenylthiazole) highlights the importance of the para-substituent on the phenyl ring. The presence of an electron-withdrawing halogen (Cl or Br) at this position is often correlated with enhanced biological activity, particularly in antimicrobial and anticancer contexts.[2][9] This is likely due to a combination of factors, including increased lipophilicity (improving membrane permeability) and the potential for halogen bonding with target proteins. The similar activities observed between chloro- and bromo-substituted analogs suggest some interchangeability, though subtle differences in size and polarizability can be exploited.

  • Positional Isomerism of Bromine: The position of the bromine atom on the thiazole ring is crucial. While C2-bromination is common for synthetic utility, placing the bromine at the C5 position (as in Analog C) has been shown to yield compounds with potent anticancer properties.[4] This suggests that the C5 position may be oriented towards a key interaction site in certain biological targets that is not accessible to a C2 substituent.

  • Influence of the C4-Substituent: The nature of the group at the C4 position dictates the overall shape and lipophilicity of the molecule. A bulky aryl group (like 4-chlorophenyl) creates a larger molecular footprint compared to a small methyl group (Analog C). While the aryl group can engage in π-π stacking and hydrophobic interactions, a smaller group might be necessary to fit into a sterically constrained binding pocket.

Caption: Key structure-activity relationships for substituted thiazoles.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and evaluation of these compounds.

Protocol: Hantzsch Synthesis of 4-(4-chlorophenyl)-2-aminothiazole

This protocol describes the synthesis of the 2-amino precursor, which can be subsequently converted to the 2-bromo analog via a Sandmeyer-type reaction.

Workflow Diagram:

Hantzsch_Synthesis cluster_precursors Reactants Haloketone 2-Bromo-1-(4-chlorophenyl)ethanone Solvent Reflux in Ethanol Haloketone->Solvent Thiourea Thiourea Thiourea->Solvent Reaction Cyclocondensation Solvent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Several hours Workup Cool & Precipitate Monitoring->Workup Upon completion Purification Filter & Recrystallize Workup->Purification Product 4-(4-chlorophenyl)-2-aminothiazole Purification->Product

Caption: Workflow for the Hantzsch thiazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents).

  • Solvent Addition: Add absolute ethanol as the solvent to achieve a concentration of approximately 0.5 M.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with constant stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the α-haloketone spot indicates completion, typically within 3-5 hours.

  • Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure 2-amino-4-(4-chlorophenyl)thiazole.

Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for an additional 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Express the cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis software.

Conclusion and Future Outlook

The comparative analysis of this compound and its analogs demonstrates that subtle changes in chemical structure can lead to significant shifts in biological activity. The choice of halogen, its position on the thiazole or aryl ring, and the nature of the substituents at C2 and C4 are all critical variables in the design of potent and selective therapeutic agents. The C2-bromo group offers significant synthetic flexibility, while halogenation of the C4-phenyl ring and bromination at the C5-position appear to be favorable strategies for enhancing anticancer and antimicrobial activities.

Future research should focus on synthesizing and evaluating a broader matrix of these analogs to further refine the SAR models. Investigating the mechanism of action through target identification and molecular docking studies will be crucial for translating these promising scaffolds into clinical candidates.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. National Institutes of Health. [Link]

  • 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

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A Comparative Guide to the X-ray Crystallography of 2-Bromo-4-(4-chlorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 2-Bromo-4-(4-chlorophenyl)thiazole derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds. The guide will delve into the experimental workflow of single-crystal X-ray diffraction, compare its analytical power with alternative techniques, and present supporting data for a comprehensive understanding.

The Significance of Thiazole Derivatives in Medicinal Chemistry

Thiazole rings are a cornerstone in the architecture of many biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the thiazole core is critical in defining its interaction with biological targets. The introduction of a bromine atom at the 2-position and a 4-chlorophenyl group at the 4-position of the thiazole ring creates a molecule with significant potential for engaging in various intermolecular interactions, such as halogen bonding and π-π stacking. Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design and for elucidating structure-activity relationships (SAR). X-ray crystallography stands as the definitive method for obtaining this atomic-level structural information.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. While the exact synthesis for this compound is not detailed in the provided literature, a general and established route for similar 2-bromo-4-arylthiazoles involves the diazotization of a corresponding 2-amino-4-arylthiazole precursor followed by a Sandmeyer-type reaction with a bromide source, such as copper(I) bromide.[1][2][3]

Experimental Protocol: Synthesis of a 2-Bromo-4-arylthiazole Derivative

  • Starting Material: Begin with the corresponding 2-amino-4-(4-chlorophenyl)thiazole.

  • Reaction Setup: Dissolve the 2-aminothiazole derivative and CuBr in a suitable solvent like acetonitrile at room temperature.

  • Diazotization: Add an alkyl nitrite (e.g., n-butyl nitrite) to the stirred solution and gently heat to initiate the reaction.[2]

  • Workup: After the reaction is complete, evaporate the solvent. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., 0.1 M ammonia solution) to remove any acidic impurities.

  • Purification: Dry the organic layer over a drying agent like MgSO₄, filter, and evaporate the solvent. The crude product is then purified by column chromatography on silica gel.[1][2]

  • Crystallization: The final and most critical step is obtaining single crystals. Slow evaporation of a solution of the purified compound in a suitable solvent system, such as hexane or a mixture of heptane and ethyl acetate, is a common and effective method.[1][2][3] The slow cooling of a saturated solution can also yield high-quality crystals.

The choice of crystallization solvent is crucial and often determined empirically. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

The X-ray Crystallography Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin. The following is a detailed workflow, with explanations for the key steps.

dot

workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Goniometer space_group Space Group Determination data_collection->space_group Diffraction Pattern structure_solution Structure Solution (Direct Methods/Patterson) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF)

Caption: Experimental workflow for single-crystal X-ray crystallography.

Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant to flash-cool the crystal in a stream of liquid nitrogen. This cryogenic cooling minimizes radiation damage to the crystal during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[4]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. This results in a list of unique reflections with their corresponding intensities.

  • Structure Solution: The "phase problem" is the central challenge in X-ray crystallography. The phases of the diffracted X-rays are lost during the experiment but are essential for calculating the electron density map. For small molecules like thiazole derivatives, direct methods are typically successful in determining the initial phases.

  • Structure Refinement: An initial model of the molecule is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Structural Analysis of 2-Bromo-4-arylthiazole Derivatives

Parameter2-Bromo-4-phenyl-1,3-thiazole[3]Representative Thiazole Derivative[5]
Chemical FormulaC₉H₆BrNSC₁₈H₁₆ClNO₂S
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)9.0650(15)10.1187(17)
b (Å)16.342(3)9.0650(15)
c (Å)10.1187(17)16.342(3)
β (°)91.061(5)91.061(5)
V (ų)1498.7(4)1498.7(4)
Z44
R-factor0.029-

Key Structural Features:

  • Planarity: The thiazole ring is generally planar.

  • Dihedral Angle: The dihedral angle between the thiazole ring and the attached phenyl ring is a crucial conformational parameter. In 2-Bromo-4-phenyl-1,3-thiazole, this angle is 7.45 (10)°.[2][3] For other derivatives, this angle can vary depending on the substitution pattern and crystal packing forces.[5]

  • Intermolecular Interactions: The crystal packing of these molecules is often stabilized by a network of non-covalent interactions. For 2-Bromo-4-phenyl-1,3-thiazole, π-π stacking interactions between the thiazole and phenyl rings of adjacent molecules are observed, along with short intermolecular S···Br contacts.[2][3] In derivatives with other functional groups, C-H···O, C-H···N, and C-H···π interactions can also play a significant role in the supramolecular assembly.[5][6]

dot

Caption: Molecular structure of a this compound derivative.

A Comparative Look: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other techniques offer complementary information and may be more suitable in certain contexts.

TechniqueStrengthsWeaknessesApplication for Thiazole Derivatives
Single-Crystal X-ray Diffraction Unambiguous 3D structure determination; Provides precise bond lengths, angles, and intermolecular interactions.Requires high-quality single crystals, which can be difficult to grow; Provides a static picture of the molecule in the solid state.Gold standard for determining the precise conformation and packing of the derivatives, crucial for SAR studies.[4][6][7]
NMR Spectroscopy Provides detailed information about the molecular structure in solution; Can study dynamic processes.Does not provide a direct 3D structure; Interpretation can be complex for large molecules.Essential for confirming the chemical structure and connectivity of the synthesized compounds in solution.[2][6]
Mass Spectrometry Determines the molecular weight with high accuracy; Can provide information about fragmentation patterns.Does not provide information about the 3D structure or stereochemistry.Used to confirm the molecular formula of the synthesized derivatives.[5]
Computational Modeling (e.g., DFT) Can predict molecular geometries and electronic properties; Can be used to study reaction mechanisms and intermolecular interactions.The accuracy of the results depends on the level of theory and basis set used; Does not provide experimental proof of the structure.Complements experimental data by providing insights into the electronic structure and reactivity of the molecules.[4]

Conclusion

X-ray crystallography is an indispensable tool in the study of this compound derivatives. It provides a definitive and high-resolution picture of the molecular structure, which is invaluable for understanding the structure-activity relationships that govern their biological properties. While obtaining suitable single crystals can be a challenge, the wealth of information provided by a crystal structure justifies the effort. For a comprehensive characterization, X-ray crystallography should be used in conjunction with other analytical techniques such as NMR and mass spectrometry to provide a complete picture of the molecule in both the solid and solution states.

References

  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. Retrieved from [Link]

  • Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-bromo-4-phenylthiazole. Retrieved from [Link]

  • Al-Tamimi, A. M., Al-Majid, A. M., El-Emam, A. A., & Ghabbour, H. A. (2021). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 26(11), 3326.
  • Shi, D. H., Song, M. Q., Ma, X. D., Su, J. B., Wang, J., Wang, X. J., Liu, Y. W., Liu, W. W., & Si, X. X. (2021). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Journal of the Chinese Chemical Society, 68(3), 465–475.
  • Aitken, R. A., Aitken, K. M., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(10-11), 493–498.
  • ResearchGate. (n.d.). (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Retrieved from [Link]

  • Nayak, S. K., Swain, S. R., & Guru, S. (2015). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
  • Zhang, G., Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2021). Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 64(15), 11385–11403.
  • El-Faham, A., Al-Othman, Z. A., El-Mahdy, A. F. M., & Wadaan, M. A. (2021).

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-4-(4-chlorophenyl)thiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents. Minor structural modifications, such as the placement of substituents, can dramatically alter biological activity. This guide provides a comparative analysis of the biological potential of isomers related to 2-Bromo-4-(4-chlorophenyl)thiazole. While direct comparative studies on every conceivable isomer are not exhaustively available, by synthesizing data from a range of closely related analogues, we can establish a robust structure-activity relationship (SAR) framework. This analysis reveals that the position of the chloro-substituent on the phenyl ring and the arrangement of substituents on the thiazole core are critical determinants of antimicrobial and anticancer efficacy. Specifically, para-substitution on the phenyl ring often correlates with enhanced activity, and the presence of halogens like bromine and chlorine is a recurring motif in potent derivatives.

Introduction: The Significance of Isomerism in Thiazole-Based Drug Discovery

The 1,3-thiazole ring is a "privileged structure" in drug discovery, found in a multitude of FDA-approved drugs, from anticancer agents to antibiotics.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it an exceptional scaffold for interacting with biological targets. The compound this compound combines this privileged core with two halogen atoms—bromine and chlorine—which are known to modulate pharmacokinetic and pharmacodynamic properties, often by enhancing binding affinity through halogen bonding or by altering metabolic stability.

However, the precise arrangement of these atoms (isomerism) is not a trivial detail. A change in the position of the chloro group from para to ortho or meta on the phenyl ring, or a shift of the entire chlorophenyl group from position 4 to 5 on the thiazole ring, can profoundly impact how the molecule fits into an enzyme's active site or interacts with a cellular membrane. This guide synthesizes published data on various related isomers to build a predictive SAR model and to explain the causality behind these differences, providing a critical resource for rational drug design.

Isomeric Structures Under Review

To build a comprehensive comparison, we will analyze the biological activities based on three key isomeric variations from the parent structure, This compound .

  • Phenyl Ring Isomerism: Variation in the position of the chlorine atom (ortho, meta, para).

  • Thiazole Ring Isomerism: Variation in the position of the substituted phenyl ring (C4 vs. C5).

  • Halogen Substitution: Comparison of a chloro- vs. a bromo-substituent at the para-position of the phenyl ring.

Below is a diagram illustrating the core structures discussed in this guide.

Caption: Key isomeric structures for comparative analysis.

Comparative Biological Activity

Antimicrobial Activity

Thiazole derivatives are well-established antimicrobial agents.[2] The nature and position of halogen substituents play a pivotal role in their potency and spectrum of activity.

Structure-Activity Relationship Insights:

  • Para-Halogen Substitution is Key: Studies consistently show that a halogen (chloro or bromo) at the para-position (C4) of the phenyl ring is favorable for antimicrobial activity.[3][4] A study that synthesized and evaluated derivatives of 2-amino-4-(4-chlorophenyl)thiazole and 2-amino-4-(4-bromophenyl)thiazole found that their derivatives exhibited distinguished antifungal activity against Candida albicans and C. glabrata, and moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[4]

  • Chloro- vs. Bromo-Substituents: In a series of 4-(p-halophenyl)-thiazolyl compounds, the chloro-substituted derivatives were found to be responsible for antibacterial activity, while the bromo-substituents in the same positions rendered the compounds inactive.[3] This suggests that while both are electron-withdrawing, the specific properties of chlorine (size, electronegativity) may be more favorable for binding to the microbial target in that particular scaffold.

  • Gram-Negative Inactivity: Many of the simpler substituted thiazoles, including derivatives of 2-amino-4-(4-chlorophenyl)thiazole, show limited to no activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.[4] This is a common challenge in drug development, often attributed to the difficulty of penetrating the outer membrane of Gram-negative organisms.

Table 1: Summary of Antimicrobial Activity for Thiazole Isomer Motifs

Isomeric Feature Target Organism(s) Observed Activity Reference(s)
4-(4-chlorophenyl)thiazole derivatives S. aureus, B. subtilis (Gram-positive) Moderate antibacterial activity [4]
C. albicans, C. glabrata (Fungi) Distinguished antifungal activity [4]
Gram-negative bacteria Generally inactive [4]
4-(4-bromophenyl)thiazole derivatives S. aureus, B. subtilis (Gram-positive) Moderate antibacterial activity [4]
C. albicans, C. glabrata (Fungi) Distinguished antifungal activity [4]

| Comparative SAR | Bacteria | Chloro-substituent generally superior to bromo-substituent for activity |[3] |

Anticancer (Cytotoxic) Activity

The thiazole scaffold is a component of several successful anticancer drugs, and its derivatives are widely investigated for their cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship Insights:

  • Potency of the 4-Chlorophenyl Moiety: The presence of a 4-chlorophenyl group on a thiazole ring is a common feature in compounds with high cytotoxic potency. A study on pyridopyrimidinone-thiazole hybrids found that the derivative bearing a 4-chlorophenyl substituent exhibited the highest potency against both MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with an IC₅₀ of 15 µM against HeLa cells.[5]

  • Positional Importance on Thiazole Ring: The position of the substituted phenyl ring on the thiazole core is critical. Data on phthalimide derivatives incorporating either 5-(4-chlorophenyl)thiazole or 5-(4-bromophenyl)thiazole show that these compounds induce apoptosis in cancer cells.[6] Comparing this with the high activity of 4-(4-chlorophenyl) derivatives suggests that both C4 and C5 positions can serve as effective anchor points for the phenyl ring to confer cytotoxicity, though direct quantitative comparisons of otherwise identical C4 vs C5 isomers are needed.

  • Influence of Phenyl Ring Substitution Pattern: A study on pyrrolotriazinone-thiazole hybrids synthesized and characterized compounds with various substitution patterns on the phenyl ring, including 4-chloro, 4-bromo, 3,4-dichloro, and 2,4-dichloro.[7] While this study focused on PI3K levels rather than providing comparative IC₅₀ values, the successful synthesis of these distinct isomers underscores the chemical feasibility and importance of exploring how ortho, meta, and di-substituted patterns affect biological activity. Often, di-chloro substitutions can enhance lipophilicity and cell penetration, potentially increasing cytotoxicity.

Table 2: Representative Cytotoxic Activity of 4-Chlorophenyl Thiazole Derivatives

Compound/Derivative Class Cancer Cell Line Activity Metric (IC₅₀) Reference(s)
Pyridopyrimidinone-thiazole hybrid with 4-chlorophenyl group HeLa (Cervical) 15 µM [5]
MCF-7 (Breast) 119 µM [5]
2-Pyrazolin-1-yl-thiazole with 4-bromophenyl group A549 (Lung) 62.5 µg/mL [8]

| 2-Hydrazinyl-thiazole with 2,6-dichlorobenzylidene group | HCT-116 (Colorectal) | 1.1 µM |[9] |

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological comparisons, standardized protocols are essential. The following sections detail the foundational methods for synthesizing these compounds and evaluating their primary biological activities.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most fundamental and widely used method for constructing the thiazole ring. It involves the cyclocondensation of an α-haloketone with a thioamide.[10][11] This method is valued for its simplicity and generally high yields.

Workflow Diagram: Hantzsch Thiazole Synthesis

G start Starting Materials: α-Bromo-(4-chloro)acetophenone + Thioamide/Thiourea dissolve Dissolve reactants in polar solvent (e.g., Ethanol) start->dissolve reflux Heat mixture to reflux (e.g., 80-100°C) for 2-4 hours dissolve->reflux monitor Monitor reaction progress by Thin Layer Chromatography (TLC) reflux->monitor cool Cool reaction mixture to room temperature monitor->cool Reaction Complete neutralize Neutralize with weak base (e.g., NaHCO₃ solution) to precipitate product cool->neutralize filter Collect solid product by vacuum filtration neutralize->filter wash Wash precipitate with water and air dry filter->wash purify Purify crude product via recrystallization or column chromatography wash->purify

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate α-bromoacetophenone derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) (1.0 mmol) and a thioamide-containing compound (e.g., thiourea) (1.2 mmol) in a suitable solvent like ethanol (10 mL).[10][11] The slight excess of the thioamide ensures the complete consumption of the α-haloketone.

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically maintained for 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are no longer visible.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring until the mixture is neutral (pH ~7-8).[11] This step neutralizes the hydrobromide salt of the thiazole, causing the free base product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure thiazole derivative.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a robust, colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is directly proportional to the number of living cells.[12] The principle involves the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds (thiazole isomers) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[15][16]

Workflow Diagram: Biological Activity Screening

G cluster_0 Compound Preparation & Primary Screening cluster_1 Dose-Response & Potency Determination cluster_2 Lead Identification A Synthesized Thiazole Isomers B Prepare Stock Solutions (e.g., in DMSO) A->B C Primary Single-Dose Screening (e.g., 10 µM) B->C D Cytotoxicity Assay (MTT) (e.g., against MCF-7, HeLa) C->D Hits from Anticancer Screen E Antimicrobial Assay (MIC) (e.g., against S. aureus, C. albicans) C->E Hits from Antimicrobial Screen F Calculate IC50 / MIC values D->F E->F G Identify Lead Isomers with High Potency & Selectivity F->G

Caption: High-level workflow for evaluating the biological activity of test compounds.

Step-by-Step Protocol:

  • Prepare Inoculum: From a pure overnight culture of the test microorganism (e.g., S. aureus), prepare a suspension in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[16] The final volume in each well should be 50 or 100 µL.

  • Inoculation: Dilute the standardized microbial suspension in broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL). Add an equal volume (50 or 100 µL) of this diluted inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[17]

Conclusion and Future Perspectives

This guide synthesizes available data to construct a clear structure-activity relationship for this compound and its related isomers. The analysis strongly indicates that:

  • Para-substitution on the phenyl ring is a highly favorable feature for both anticancer and antimicrobial activities.

  • The choice between chlorine and bromine can significantly alter potency, with chlorine appearing more favorable in some antibacterial contexts.

  • The position of the phenyl group on the thiazole ring (C4 vs. C5) is a critical design element that influences biological outcomes.

While this analysis provides a robust framework based on existing literature, it also highlights a clear research opportunity. A definitive study that synthesizes and performs a direct, head-to-head comparison of the ortho, meta, and para-chloro isomers of 2-Bromo-4-phenylthiazole, as well as the C4 vs. C5 thiazole positional isomers, would be invaluable. Such a study would validate the SAR trends identified here and provide precise quantitative data to guide the development of the next generation of potent and selective thiazole-based therapeutic agents.

References

A complete list of all sources cited within this guide is provided below.

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A Comparative Guide to 2-Bromo-4-(4-chlorophenyl)thiazole and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold stands out as a "magic moiety" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive comparative analysis of 2-Bromo-4-(4-chlorophenyl)thiazole, a key intermediate and a potentially bioactive molecule in its own right, and its structural analogs. By examining the synthesis, biological activity, and structure-activity relationships (SAR), this document aims to equip researchers with the critical knowledge to navigate the chemical space around this promising heterocyclic core.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds allow for potent interactions with various biological targets.[2] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Notably, the U.S. FDA has approved thiazole-containing drugs such as the anticancer agent Dasatinib, underscoring the clinical significance of this heterocyclic system.[2]

This guide will focus on a specific subset of thiazole derivatives centered around the this compound core, exploring how subtle structural modifications can lead to significant changes in biological efficacy.

Synthesis of this compound and Its Analogs: A Practical Approach

The primary and most versatile method for the synthesis of the 4-arylthiazole core is the Hantzsch thiazole synthesis. This classical method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the parent 2-amino analogs, thiourea is commonly employed.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol describes a representative procedure for the synthesis of the 2-amino precursor, which can be further modified to introduce the 2-bromo substituent via diazotization followed by a Sandmeyer-type reaction.

Materials:

  • α-Bromo-4-chloroacetophenone

  • Thiourea

  • Ethanol

Procedure:

  • A mixture of thiourea (1.2 mmol) and α-bromo-4-chloroacetophenone (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[4]

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.[4]

  • The cooled reaction mixture is poured into ice water, leading to the precipitation of the product.[4]

  • The precipitate is collected by filtration, washed with water, and dried to yield 2-amino-4-(4-chlorophenyl)thiazole.[4]

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Analogs

The versatility of the Hantzsch synthesis allows for the generation of a library of analogs by varying the starting materials:

  • Varying the 4-phenyl substituent: By using different substituted α-bromoacetophenones (e.g., 4-bromo, 4-fluoro, 4-methyl), a range of 4-aryl-2-aminothiazoles can be synthesized.[5]

  • Varying the 2-substituent: While this guide focuses on the 2-bromo derivative, the 2-amino group of the precursor can be a versatile handle for introducing other functionalities through various chemical transformations.

The synthesis of 2-(4-bromophenyl)thiazole, an analog with a bromo-substituent on the phenyl ring instead of the thiazole ring, has been achieved through a multi-step process involving a Grignard reaction and a palladium-catalyzed cross-coupling reaction.[6]

Comparative Biological Activity: Unraveling the Impact of Substitution

The biological activity of 4-arylthiazole derivatives is highly dependent on the nature and position of the substituents on both the thiazole and the phenyl rings. This section provides a comparative analysis of the reported anticancer and antimicrobial activities of analogs of this compound.

Anticancer Activity

Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][6]

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Selected Thiazole Analogs

Compound ID2-Substituent4-Phenyl SubstituentCancer Cell LineIC₅₀ (µM)Reference
Analog 1 Hydrazinyl derivative4-Hydroxy-3-bromoMCF-7 (Breast)31.5[7]
Analog 2 Hydrazinyl derivative4-HydroxyMCF-7 (Breast)12.7[7]
Analog 3 Hydrazinyl derivative4-Hydroxy-3-(phenyl-hydrazinyl)MCF-7 (Breast)2.57[7]
Analog 4 Amine4-ChloroA549 (Lung)8.64[8]
Analog 5 Amine3-ChloroA549 (Lung)<8.64[8]
Analog 6 Amine3,4-DichloroA549 (Lung)>8.64[8]

Analysis:

  • The data suggests that the substitution pattern on the 4-phenyl ring significantly influences the anticancer potency. For instance, the introduction of a phenyl-hydrazinyl group at the 3-position of the 4-hydroxyphenyl ring (Analog 3) dramatically increases the activity against MCF-7 cells compared to the unsubstituted or bromo-substituted analogs (Analogs 1 and 2).[7]

  • A study on 2-amino-4-phenylthiazole derivatives indicated that a meta-chloro substitution on the phenyl ring (Analog 5) resulted in better antitumor activity against A549 cells compared to a para-chloro substitution (Analog 4).[8] Dichloro-substitution at the 3,4-positions led to a decrease in activity.[8]

Antimicrobial Activity

Thiazole derivatives also exhibit promising activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Selected 2-Amino-4-arylthiazole Analogs

Compound ID4-Aryl SubstituentOrganismActivityReference
Analog 7 4-ChlorophenylCandida albicansDistinguished Antifungal[5]
Analog 8 4-BromophenylCandida albicansDistinguished Antifungal[5]
Analog 9 4-ChlorophenylGram-negative bacteriaNo Activity[5]
Analog 10 4-BromophenylGram-negative bacteriaNo Activity[5]
Analog 11 4-Bromophenyl derivativeS. aureus, B. subtilisModerate Antibacterial[5]

Analysis:

  • 2-Amino-4-(4-chlorophenyl)thiazole and its 4-bromophenyl analog show significant antifungal activity against Candida albicans.[5]

  • Interestingly, these compounds were found to be inactive against Gram-negative bacteria.[5]

  • Further derivatization of the 2-amino group in the 4-bromophenyl analog led to moderate activity against Gram-positive bacteria.[5]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collected data allows for the formulation of preliminary structure-activity relationships, providing a rationale for the observed biological activities and guiding future drug design efforts.

Key SAR Observations:
  • Substitution on the 4-Phenyl Ring: The electronic nature and position of substituents on the 4-phenyl ring are critical for both anticancer and antimicrobial activity. Halogen substitution is generally well-tolerated and can enhance activity. The position of the halogen (meta vs. para) can significantly impact potency.[8]

  • Substitution at the 2-Position of the Thiazole Ring: The 2-position of the thiazole ring is a key site for modification. While this guide focuses on the 2-bromo analog, the precursor 2-amino group serves as a versatile synthetic handle. Derivatization of this amino group can modulate the compound's physicochemical properties and biological activity.

Signaling Pathways and Experimental Workflows

Many thiazole-based anticancer agents are known to target critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Diagram 1: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Thiazole Derivatives

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiazole Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and is often dysregulated in cancer. Thiazole derivatives can inhibit key kinases in this pathway.

Diagram 2: Experimental Workflow for Anticancer Screening of Thiazole Derivatives

Anticancer_Screening_Workflow Synthesis Synthesis of Thiazole Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (IC₅₀ Determination) Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: A typical workflow for the discovery and initial evaluation of novel thiazole-based anticancer compounds.

Conclusion and Future Directions

This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of the thiazole core, coupled with the profound impact of substituent modifications on biological activity, makes this class of compounds highly attractive for drug development campaigns.

Future research should focus on:

  • Systematic SAR studies: A comprehensive library of analogs with systematic variations at the 2- and 4-positions should be synthesized and evaluated to build a more detailed SAR model.

  • Mechanism of action studies: For the most potent compounds, in-depth studies are required to elucidate their precise molecular targets and mechanisms of action.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the development of next-generation thiazole-based therapeutics.

References

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A Senior Application Scientist's Guide to Byproducts in the Synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole, a key building block in the development of various pharmacologically active compounds, presents a series of synthetic and analytical challenges. The purity of this intermediate is paramount, as even minor impurities can have significant downstream effects on reaction yields, biological activity, and safety profiles of the final drug candidates. This comprehensive technical guide provides an in-depth characterization of the byproducts generated during its synthesis, offering a comparative analysis of different synthetic strategies and the resulting impurity profiles. This guide is designed to empower researchers to anticipate, identify, and control these impurities, ensuring the robustness and reproducibility of their synthetic endeavors.

The Predominant Synthetic Pathway and Its Inherent Byproduct Landscape

The most common and industrially scalable route to this compound proceeds through a two-step sequence: the Hantzsch thiazole synthesis to form the 2-amino-4-(4-chlorophenyl)thiazole intermediate, followed by a Sandmeyer-type reaction to install the 2-bromo substituent. While seemingly straightforward, each step is prone to the formation of specific byproducts that can complicate purification and compromise the quality of the final product.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

The Hantzsch synthesis is a classic and reliable method for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[1] In this case, 2-bromo-1-(4-chlorophenyl)ethanone is reacted with thiourea.

Hantzsch_Synthesis start_materials 2-Bromo-1-(4-chlorophenyl)ethanone + Thiourea hantzsch_reaction Hantzsch Thiazole Synthesis (e.g., Ethanol, Reflux) start_materials->hantzsch_reaction amino_product 2-Amino-4-(4-chlorophenyl)thiazole (Desired Intermediate) hantzsch_reaction->amino_product byproduct1 Unreacted Starting Materials hantzsch_reaction->byproduct1 Incomplete Reaction byproduct2 Side-Reaction Products (e.g., Dimerization) hantzsch_reaction->byproduct2 Side Reactions

Figure 1: Hantzsch Synthesis Workflow and Byproduct Formation.

Causality of Byproduct Formation:

  • Unreacted Starting Materials: Incomplete reactions are a common source of impurities. Residual 2-bromo-1-(4-chlorophenyl)ethanone and thiourea can carry over into the next step, potentially leading to the formation of undesired downstream byproducts.

  • Thiourea-Related Impurities: Commercial thiourea may contain impurities such as ammonium thiocyanate or cyanamide, which can lead to the formation of minor amounts of other heterocyclic systems under the reaction conditions.[2]

Step 2: Sandmeyer Bromination of 2-Amino-4-(4-chlorophenyl)thiazole

The conversion of the 2-amino group to a 2-bromo substituent is typically achieved via a Sandmeyer reaction. This involves the diazotization of the amine with a nitrite source in the presence of a copper(I) or copper(II) bromide.[3][4] This step is notoriously prone to side reactions, leading to a more complex impurity profile.

Sandmeyer_Reaction start_intermediate 2-Amino-4-(4-chlorophenyl)thiazole sandmeyer_reaction Sandmeyer Reaction (NaNO₂, HBr, CuBr) start_intermediate->sandmeyer_reaction final_product This compound (Target Molecule) sandmeyer_reaction->final_product byproduct3 2-Hydroxy-4-(4-chlorophenyl)thiazole sandmeyer_reaction->byproduct3 Reaction with H₂O byproduct4 2,5-Dibromo-4-(4-chlorophenyl)thiazole sandmeyer_reaction->byproduct4 Over-bromination byproduct5 Unreacted 2-Aminothiazole sandmeyer_reaction->byproduct5 Incomplete Reaction

Figure 2: Sandmeyer Reaction and Associated Byproducts.

Causality of Byproduct Formation:

  • Hydrolysis Product: The diazonium salt intermediate is susceptible to nucleophilic attack by water present in the reaction medium, leading to the formation of the corresponding 2-hydroxythiazole derivative. This is often a major byproduct if the reaction conditions are not strictly anhydrous.

  • Over-bromination: The thiazole ring is activated towards electrophilic substitution. Under the Sandmeyer conditions, especially with an excess of the brominating agent or at elevated temperatures, electrophilic bromination can occur at the C5 position, yielding the 2,5-dibromo-4-(4-chlorophenyl)thiazole byproduct.[3]

  • Radical-Mediated Byproducts: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl-type byproducts through the coupling of two thiazole radicals.[1] While typically minor, these impurities can be difficult to separate from the desired product.

Comparative Analysis of Synthetic Routes and Byproduct Profiles

While the Hantzsch-Sandmeyer route is predominant, alternative strategies exist for the synthesis of this compound. A comparison of these methods highlights the trade-offs between efficiency, scalability, and the resulting impurity profile.

Synthetic RouteKey ByproductsAdvantagesDisadvantages
Hantzsch-Sandmeyer 2-Hydroxy-4-(4-chlorophenyl)thiazole, 2,5-Dibromo-4-(4-chlorophenyl)thiazole, Unreacted 2-aminothiazoleWell-established, scalable, readily available starting materials.Prone to multiple byproducts in the Sandmeyer step, requiring careful optimization and purification.
Direct C-H Bromination Regioisomers (2-bromo and 5-bromo), polybrominated species.Potentially a more direct route, avoiding the use of diazotization.Regioselectivity can be difficult to control, leading to mixtures of isomers. Harsh reaction conditions may be required.[2]
Halogen Exchange Unreacted starting material (e.g., 2-chloro or 2-iodothiazole).Can be a high-yielding transformation if a suitable precursor is available.The precursor itself may be challenging to synthesize cleanly.

Experimental Protocols for Synthesis and Byproduct Analysis

A self-validating system is crucial for reproducible synthesis. The following protocols are designed with this principle in mind, with in-process controls and characterization checkpoints.

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol (10 mL/g of ketone).[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and basify with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from ethanol to afford pure 2-amino-4-(4-chlorophenyl)thiazole.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization: Suspend 2-amino-4-(4-chlorophenyl)thiazole (1.0 eq) in a mixture of 48% hydrobromic acid and water at 0-5 °C. To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[4]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Add the cold diazonium salt solution to the copper bromide solution portion-wise, allowing for the evolution of nitrogen gas.

  • Work-up and Isolation: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired product from the byproducts.

Protocol 3: HPLC-MS Method for Byproduct Analysis

A robust analytical method is essential for the identification and quantification of byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

This method will allow for the separation and identification of the starting materials, the final product, and the major byproducts based on their retention times and mass-to-charge ratios.

Characterization of Key Byproducts

The unambiguous identification of byproducts is critical for process optimization and quality control. The following table summarizes the expected analytical data for the primary byproducts.

CompoundStructureExpected 1H NMR Signals (in CDCl3)Expected Mass (m/z) [M+H]+
2-Amino-4-(4-chlorophenyl)thiazole Cl-C6H4-C4H2N2S-NH2Aromatic protons (doublets, ~7.8 and 7.4 ppm), thiazole proton (singlet, ~6.8 ppm), broad singlet for -NH2.211.0/213.0
2-Hydroxy-4-(4-chlorophenyl)thiazole Cl-C6H4-C4H2N2S-OHAromatic protons (doublets), thiazole proton (singlet), broad singlet for -OH.212.0/214.0
2,5-Dibromo-4-(4-chlorophenyl)thiazole Cl-C6H4-C4HBrNS-BrAromatic protons (doublets). No signal for the C5-H of the thiazole ring.351.8/353.8/355.8

Conclusion

The synthesis of this compound, while conceptually straightforward, requires a nuanced understanding of the potential side reactions and the resulting impurity profile. By carefully controlling the reaction conditions, particularly during the Sandmeyer bromination step, and employing robust analytical methods for in-process monitoring and final product analysis, researchers can ensure the synthesis of high-purity material. This guide provides the foundational knowledge and practical protocols to navigate the complexities of this synthesis, ultimately contributing to the successful development of novel therapeutics.

References

  • Siméon, F., et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 75(19), 6533–6541. [Link]

  • Zahoor, A. F., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(45), 27136-27165. [Link]

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  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Journal of the Iranian Chemical Society, 17(10), 2631-2644. [Link]

  • Ye, Z., et al. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. AIP Conference Proceedings, 1928(1), 020011. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 145-150. [Link]amino-4-4-chloro-4-bromophenyl-13-thiazole_derivatives)

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Validated assay for 2-Bromo-4-(4-chlorophenyl)thiazole quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Development and Validation of a Quantitative Assay for 2-Bromo-4-(4-chlorophenyl)thiazole

This guide provides a comprehensive framework for the development and validation of a robust analytical method for the quantification of this compound, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the integrity of our quantitative data is paramount. A validated assay ensures that the results are accurate, reproducible, and fit for their intended purpose, forming the bedrock of regulatory submissions and quality control.[1][2]

This document eschews a rigid template, instead focusing on the logical progression from analytical technique selection to full method validation, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), as adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

The Analyte: Understanding this compound

Before developing an assay, understanding the physicochemical properties of the analyte is critical.

  • Structure: A substituted thiazole ring containing both bromine and chlorine atoms.

  • CAS Number: 39564-86-8[6]

  • Properties: A solid at room temperature with a relatively non-polar structure, making it suitable for reversed-phase chromatography. The presence of chromophores (the thiazole and phenyl rings) suggests strong UV absorbance, a key characteristic for detection.

The primary goal of a quantitative assay is to determine the purity or concentration of this analyte, often in the presence of starting materials, by-products, or degradation products. Therefore, the chosen analytical method must be highly specific and selective.

Comparison of Analytical Platforms

Three primary analytical techniques are viable for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice depends on the required sensitivity, selectivity, and the context of the analysis (e.g., in-process control vs. trace impurity analysis).

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Specificity Good. Relies on chromatographic separation. Potential for co-elution.Excellent. Highly specific due to mass fragmentation (MRM).Excellent. Provides structural information through fragmentation patterns.[7]
Sensitivity Good (ng range).Excellent (pg to fg range). Ideal for trace analysis.[8]Very Good (pg range).
Robustness High. Considered the workhorse of pharmaceutical QC labs.Moderate. Susceptible to matrix effects and ion suppression.High. Well-established and reliable.
Cost Low to moderate.High.Moderate.
Best For Purity assays, content uniformity, and release testing of drug substances.Impurity profiling, metabolite identification, and bioanalysis.[9][10]Analysis of volatile or semi-volatile compounds and impurities.[11]

Recommendation: For routine quality control and release testing of this compound as a drug substance or intermediate, HPLC-UV is the recommended platform. It offers the best balance of performance, robustness, cost-effectiveness, and compliance with regulatory expectations for standard assays.[12] LC-MS/MS would be the superior choice for identifying unknown impurities or for bioanalytical applications.

Developing and Validating an HPLC-UV Assay: A Self-Validating System

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The following protocol is designed as a self-validating system, where the experimental choices are justified by established scientific principles and regulatory guidelines.

Assay Development Workflow

The development of a robust HPLC method is the foundational step before formal validation can begin.

cluster_dev Method Development A Analyte Characterization (Solubility, UV Spectra) B Column & Mobile Phase Screening A->B Input for RP-HPLC C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C Select best initial conditions D Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) C->D Achieve optimal peak shape & resolution E Establish System Suitability Criteria D->E Ensure specificity & stability-indicating nature

Caption: Workflow for HPLC-UV Method Development.

Detailed Experimental Protocol: HPLC-UV Method

This protocol provides a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and sample matrix.

Chromatographic Conditions:

  • Column: C18 stationary phase, 150 mm x 4.6 mm, 2.6 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (to be confirmed by UV scan of a standard solution).

  • Injection Volume: 5 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Standard Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

Sample Preparation:

  • Prepare the sample to a target concentration of 100 µg/mL in the diluent.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Validation Protocol & Acceptance Criteria

The method must be validated according to ICH Q2(R1)/Q2(R2) guidelines.[3][4][13] The following parameters are essential for a quantitative impurity or assay method.

cluster_details Key Validation Studies Validation Method Validation Parameters Specificity Linearity Range Accuracy Precision Quantitation Limit Robustness Specificity Specificity Forced Degradation Peak Purity (PDA) Validation:f0->Specificity Precision Precision Repeatability (Intra-assay) Intermediate Precision (Inter-assay) Validation:f4->Precision Accuracy Accuracy Spike/Recovery Study Validation:f3->Accuracy

Caption: Core Parameters for Analytical Method Validation.

Summary of Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples (forced degradation). Assess peak purity using a photodiode array (PDA) detector.The analyte peak should be free from interference from the blank, placebo, and degradation products. Peak purity index should be > 0.99.[13]
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision at the lower and upper concentrations.The range for which the method is proven to be reliable. Typically 80-120% for an assay.[4]
Accuracy Perform spike-recovery experiments at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[14]
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst and/or instrument.Repeatability: RSD ≤ 1.0%. Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%.[3][14]
Quantitation Limit (QL) Determined based on signal-to-noise ratio (S/N > 10) or standard deviation of the response and the slope of the calibration curve.The QL should be validated for accuracy and precision.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must remain within limits. Peak areas should not significantly change.[3]
System Suitability Injections of a standard solution at the beginning and throughout the analytical run.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 1.0%.
Protocol for Intermediate Precision

This experiment is critical for demonstrating the trustworthiness and ruggedness of the method for routine use.

Objective: To evaluate the effect of random events on the precision of the analytical procedure.[3]

Procedure:

  • Day 1 / Analyst 1 / Instrument 1:

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze each sample according to the HPLC-UV method.

    • Calculate the mean, standard deviation, and %RSD for the six results.

  • Day 2 / Analyst 2 / Instrument 2 (or other varied conditions):

    • Repeat the procedure from Day 1.

    • Calculate the mean, standard deviation, and %RSD for this second set of six results.

  • Data Analysis:

    • Combine all 12 results from both conditions.

    • Calculate the overall mean, standard deviation, and %RSD.

    • Use an appropriate statistical test (e.g., an F-test to compare variances) to evaluate the significance of any differences.

Conclusion

The successful quantification of this compound requires a meticulously developed and validated analytical method. While several techniques are available, a reversed-phase HPLC-UV method provides the most practical and robust solution for quality control and pharmaceutical development environments. By following the principles outlined in this guide, which are deeply rooted in international regulatory standards[1][15], researchers can develop a self-validating assay that produces reliable, accurate, and defensible data. This commitment to scientific integrity is essential for advancing drug development and ensuring product quality.

References

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • ProPharma Group. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • PharmaRegulatory. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings. Retrieved from [Link]

  • European Medicines Agency. (2014). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1995). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Jekel, M., & Reemtsma, T. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A, 1164(1-2), 219-226. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. International Journal of Molecular Sciences, 24(11), 9322. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 927-936. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 39564-86-8 | this compound. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

  • Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology, 5(6), 397-403. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

Elemental analysis of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Elemental Analysis of 2-Bromo-4-(4-chlorophenyl)thiazole: Methods, Data, and Comparative Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of medicinal chemistry and materials science, the precise characterization of novel synthesized compounds is paramount. This compound, a halogenated heterocyclic compound, represents a class of molecules with significant potential in drug discovery and as a building block in organic synthesis.[1] The confirmation of its molecular structure and the assessment of its purity are non-negotiable steps in the research and development pipeline. Elemental analysis serves as a fundamental, quantitative technique to verify the empirical formula of a synthesized compound, ensuring that the material in hand is indeed the one intended.

This guide provides a comprehensive overview of the elemental analysis of this compound. It moves beyond a simple recitation of methods to explain the causality behind analytical choices, compares the target molecule with a structurally relevant alternative, and offers detailed protocols. Our objective is to equip researchers with the knowledge to perform and interpret elemental analysis with high confidence, ensuring the integrity of their scientific findings.

Section 1: Theoretical Composition - The Analytical Benchmark

Before any experimental analysis can be undertaken, the theoretical elemental composition must be calculated from the molecular formula. This theoretical data serves as the "gold standard" against which all experimental results are measured. The accuracy of the synthesis and the purity of the product are validated by how closely the experimental data match these theoretical values.

The compound this compound has the following properties:

  • Molecular Formula: C₉H₅BrClNS

  • Molecular Weight: 274.57 g/mol [2]

  • Structure:

    
    (A representative image of the chemical structure)
    

Based on the atomic weights of its constituent elements, the theoretical mass percentages are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09939.37%
HydrogenH1.00855.0401.84%
BromineBr79.904179.90429.10%
ChlorineCl35.453135.45312.91%
NitrogenN14.007114.0075.10%
SulfurS32.065132.06511.68%
Total 274.568 100.00%

Section 2: A Multi-Faceted Approach to Elemental Determination

No single technique can efficiently and accurately determine the full elemental composition of a complex organohalogen compound like this compound. A well-designed analytical strategy involves a combination of methods, each suited for specific elements.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Pathways cluster_2 Quantification cluster_3 Data Integration & Validation Sample Sample of This compound Combustion Combustion Analysis (CHNS Analyzer) Sample->Combustion Halogen Halogen-Specific Analysis (e.g., Oxygen Flask Combustion) Sample->Halogen CHNS_Data Quantification of CO₂, H₂O, N₂, SO₂ Combustion->CHNS_Data Halide_Data Quantification of Halides (Br⁻, Cl⁻) via Titration or IC Halogen->Halide_Data Results Experimental Data (%C, %H, %N, %S, %Br, %Cl) CHNS_Data->Results Halide_Data->Results Validation Final Validation (Results within ±0.4% of Theory?) Results->Validation Theory Theoretical Composition (Calculated Benchmark) Theory->Validation

Caption: Workflow for the complete elemental analysis of this compound.

Combustion Analysis: The Gold Standard for CHNS

For organic compounds, combustion analysis is the definitive method for determining carbon, hydrogen, nitrogen, and sulfur content.[3][4]

  • Principle of Operation: A precisely weighed sample is combusted in an oxygen-rich, high-temperature environment. This process quantitatively converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[5]

  • Expert Rationale: This method is chosen for its high precision, accuracy, and the availability of automated analyzers that can process small sample sizes (typically 1-3 mg). It is the most established and reliable technique for the non-metallic, non-halogen backbone of organic molecules.[5]

Halogen Determination: Specialized Techniques Required

Standard CHNS analyzers are not equipped to handle the corrosive gases produced by halogen combustion. Therefore, separate, dedicated methods are required for bromine and chlorine determination.

  • Method 1: Schöniger Flask (Oxygen Flask) Combustion: This is a classic and highly reliable method for determining halogen content.

    • Principle of Operation: The organic sample is wrapped in ashless filter paper and combusted in a sealed flask filled with pure oxygen. The flask contains an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide) that traps the combustion products, converting bromine and chlorine into bromide (Br⁻) and chloride (Cl⁻) ions in solution. These ions can then be quantified using techniques like argentometric titration or ion chromatography.

    • Expert Rationale: This method provides a complete decomposition of the sample and quantitative capture of the halogens, making it a trustworthy technique for obtaining accurate bulk elemental data for Br and Cl. It is a cost-effective and robust procedure widely accepted for pharmaceutical analysis.

  • Method 2: Inductively Coupled Plasma (ICP) Spectrometry: ICP-OES (Optical Emission Spectroscopy) or ICP-MS (Mass Spectrometry) are powerful techniques for elemental detection.[3]

    • Principle of Operation: The technique requires converting the solid organic sample into a liquid solution via acid digestion, often in a sealed vessel using microwave energy. This solution is then introduced into a high-temperature argon plasma, which ionizes the atoms. The elements are then detected and quantified based on their unique emission spectra (ICP-OES) or mass-to-charge ratio (ICP-MS).[6]

    • Expert Rationale: ICP methods offer exceptional sensitivity and the ability to detect a vast range of elements simultaneously.[6] For this specific application, it is particularly useful if trace metal impurities are also of concern. However, the requirement for complete sample digestion can be complex and is a critical step that dictates the accuracy of the final results.

Section 3: Comparative Analysis with a Structural Analog

To underscore the importance of precise elemental analysis, we compare our target compound with a structurally similar molecule, 2-Amino-4-(4-chlorophenyl)thiazole . This analog could potentially be a synthetic precursor, byproduct, or a related compound in a drug discovery program.

FeatureThis compound 2-Amino-4-(4-chlorophenyl)thiazole [7]
Structure Contains a Bromine atom at position 2.Contains an Amino (-NH₂) group at position 2.
Molecular Formula C₉H₅BrClNSC₉H₇ClN₂S
Molecular Weight 274.57 g/mol 210.68 g/mol
Theoretical %C 39.37%51.31%
Theoretical %H 1.84%3.35%
Theoretical %N 5.10%13.30%
Theoretical %S 11.68%15.22%
Theoretical %Br 29.10%0.00%
Theoretical %Cl 12.91%16.83%

Expert Insights: The substitution of a bromine atom with an amino group leads to dramatic and easily detectable shifts in the elemental composition. Notably, the nitrogen content more than doubles (5.10% vs. 13.30%), and the bromine signal is completely absent in the analog. This comparison clearly demonstrates how elemental analysis can unequivocally distinguish between two closely related structures, a critical capability when confirming the outcome of a synthetic reaction or verifying the identity of a supplied material.

Section 4: Detailed Experimental Protocol

This section outlines a validated, step-by-step protocol for the complete elemental analysis of a new batch of this compound.

Objective: To quantitatively determine the mass percentage of C, H, N, S, Br, and Cl to confirm the compound's identity and assess its purity.

Trustworthiness - The Self-Validating System: Before analyzing the unknown sample, the performance of each instrument and method must be verified using a certified reference material (CRM). For CHNS analysis, a CRM like Acetanilide is used. For halogen analysis, a halogen-containing CRM like p-Chlorobenzoic Acid can be used. The results for the CRM must fall within the specified tolerance (e.g., ±0.3%) of the certified values before proceeding.

Part A: CHNS Determination via Automated Combustion Analyzer
  • Instrument Preparation: Turn on the CHNS analyzer, carrier gases (Helium and Oxygen), and allow the combustion and reduction furnaces to reach their setpoint temperatures (typically ~900-1000°C).

  • Calibration: Perform a multi-point calibration using a certified standard (e.g., Acetanilide) to establish a linear response curve for the detector.

  • Sample Preparation: On a calibrated microbalance, accurately weigh approximately 1-2 mg of the dried this compound sample into a tin capsule. Record the weight precisely.

  • Analysis: Securely fold the tin capsule to enclose the sample and place it in the instrument's autosampler.

  • Data Acquisition: Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and calculate the C, H, N, and S percentages based on the detected gases and the sample weight.

  • Replicates: Analyze at least three separate samples to ensure repeatability and calculate the mean and standard deviation.

Part B: Bromine & Chlorine Determination via Oxygen Flask Combustion
  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper with a fuse strip. Fold the paper to securely enclose the sample.

  • Flask Preparation: Add 10 mL of the absorbing solution (e.g., 1 M NaOH with a few drops of 30% H₂O₂) to a 500 mL thick-walled Schoniger combustion flask.

  • Combustion: Flush the flask with pure oxygen for 1-2 minutes. Secure the filter paper packet in the platinum gauze sample holder of the stopper. Ignite the fuse and quickly plunge the stopper into the flask, sealing it. The sample will combust rapidly.

  • Absorption: Once combustion is complete, allow the flask to cool for approximately 20 minutes, shaking periodically to ensure all combustion gases are absorbed into the solution.

  • Quantification:

    • Carefully unstopper the flask and rinse the stopper and gauze into the flask with deionized water.

    • Transfer the contents to a beaker. Acidify the solution (e.g., with nitric acid) for titration.

    • Perform an argentometric (silver nitrate) titration to determine the total moles of halide ions (Br⁻ + Cl⁻).

    • Optional: To differentiate Br and Cl, analyze the absorbing solution using ion chromatography, which will separate and individually quantify the bromide and chloride ions.

Section 5: Data Summary and Interpretation

The final step is to collate the data from all analyses and compare it against the theoretical values.

Hypothetical Results for a High-Purity Sample:

ElementTheoretical Mass %Experimental Mass % (Mean)Deviation
C39.37%39.25%-0.12%
H1.84%1.88%+0.04%
N5.10%5.01%-0.09%
S11.68%11.59%-0.09%
Br29.10%29.21%+0.11%
Cl12.91%12.85%-0.06%

Interpretation: The experimental results are all within the generally accepted tolerance of ±0.4% of the theoretical values. This close correlation provides strong evidence that the synthesized compound has the correct empirical formula of C₉H₅BrClNS and indicates a high degree of purity. Any significant deviation would necessitate further purification and re-analysis.

Conclusion

Elemental analysis remains an indispensable tool in chemical science for the fundamental characterization of synthesized compounds. For a complex molecule like this compound, a multi-technique approach is not just recommended, but essential for obtaining a complete and accurate elemental profile. By combining the strengths of automated CHNS combustion analysis with specific methods for halogen determination, researchers can confidently verify the identity and purity of their materials, ensuring a solid foundation for subsequent research and development activities.

References

  • EOLSS. (n.d.). Elemental Analysis. Encyclopedia of Life Support Systems. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • American Elements. (n.d.). 2-bromo-5-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry. JOCPR. Retrieved from [Link]

  • NIH. (n.d.). Halogen-containing thiazole orange analogues – new fluorogenic DNA stains. PMC. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Strategies for 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-chlorophenyl)thiazole is a key heterocyclic building block in medicinal chemistry and materials science. The unique arrangement of the bromo, chlorophenyl, and thiazole moieties imparts this molecule with significant potential for further functionalization, making it a valuable precursor in the synthesis of novel therapeutic agents and functional materials. The strategic placement of the bromine atom at the 2-position of the thiazole ring offers a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth comparison of the most prevalent synthetic methodologies for obtaining this compound, offering practical insights and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound can be primarily approached through two distinct and reliable strategies:

  • Method A: The Hantzsch-Sandmeyer Two-Step Approach. This classic and robust route involves the initial construction of the thiazole ring via the Hantzsch thiazole synthesis to yield an amino-substituted intermediate, followed by a Sandmeyer reaction to introduce the bromine atom.

  • Method B: Direct C-H Bromination. This more direct approach entails the synthesis of the 4-(4-chlorophenyl)thiazole core, followed by a regioselective bromination at the C2 position.

This guide will now delve into a detailed analysis of each method, evaluating their respective strengths and weaknesses.

Method A: The Hantzsch-Sandmeyer Two-Step Approach

This is arguably the most widely employed and dependable method for the synthesis of this compound. It offers high yields and a well-understood reaction mechanism.

Causality Behind Experimental Choices

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, renowned for its efficiency in constructing the thiazole ring from readily available α-haloketones and thioamides.[1][2][3] In this case, 2-bromo-1-(4-chlorophenyl)ethanone is reacted with thiourea. The subsequent Sandmeyer reaction is a classic and effective method for the conversion of an amino group on an aromatic or heteroaromatic ring into a halide.[4][5] This two-step sequence provides a high degree of control over the final product's structure.

Reaction Pathway

Hantzsch-Sandmeyer 2-bromo-1-(4-chlorophenyl)ethanone 2-bromo-1-(4-chlorophenyl)ethanone 2-amino-4-(4-chlorophenyl)thiazole 2-amino-4-(4-chlorophenyl)thiazole 2-bromo-1-(4-chlorophenyl)ethanone->2-amino-4-(4-chlorophenyl)thiazole Thiourea, Ethanol, Reflux This compound This compound 2-amino-4-(4-chlorophenyl)thiazole->this compound 1. NaNO2, HBr 2. CuBr

Caption: Overall workflow of the Hantzsch-Sandmeyer approach.

Detailed Experimental Protocols

Step 1: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole (Hantzsch Thiazole Synthesis)

  • To a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the crude 2-amino-4-(4-chlorophenyl)thiazole.

  • The crude product can be purified by recrystallization from ethanol to yield a white to off-white solid.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Suspend 2-amino-4-(4-chlorophenyl)thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data
StepReactionReactantsSolventTemperatureTimeYieldPurity
1Hantzsch Synthesis2-bromo-1-(4-chlorophenyl)ethanone, ThioureaEthanolReflux2-4 h85-95%>95% (after recrystallization)
2Sandmeyer Reaction2-amino-4-(4-chlorophenyl)thiazole, NaNO₂, CuBrH₂O/HBr0-60 °C2-3 h70-85%>98% (after chromatography)
Mechanism

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_0 Nucleophilic Attack cluster_1 Cyclization cluster_2 Dehydration Thiourea Thiourea Intermediate_1 Intermediate_1 Thiourea->Intermediate_1 SN2 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Nucleophilic Attack alpha-haloketone alpha-haloketone Aminothiazole Aminothiazole Intermediate_2->Aminothiazole -H2O

Caption: Mechanism of the Hantzsch thiazole synthesis.

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone in an SN2 fashion.[1][6] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic 2-aminothiazole ring.

Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Single Electron Transfer cluster_2 Radical Substitution Aminothiazole Aminothiazole Diazonium_Salt Diazonium_Salt Aminothiazole->Diazonium_Salt NaNO2, HBr Thiazolyl_Radical Thiazolyl_Radical Diazonium_Salt->Thiazolyl_Radical Cu(I) Bromothiazole Bromothiazole Thiazolyl_Radical->Bromothiazole + Br-Cu(II) Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) Cu(II)->Cu(I)

Caption: Mechanism of the Sandmeyer reaction on the aminothiazole.

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] The amino group is first converted to a diazonium salt. A single electron transfer from the copper(I) catalyst to the diazonium salt generates a thiazolyl radical with the loss of nitrogen gas. This radical then reacts with a bromide species coordinated to copper(II) to form the final product and regenerate the copper(I) catalyst.

Advantages and Disadvantages
  • Advantages:

    • High Yields and Purity: This method consistently provides high yields of the desired product with excellent purity.

    • Well-Established and Reliable: Both the Hantzsch and Sandmeyer reactions are classic, well-documented transformations in organic synthesis.

    • Versatility: The Hantzsch synthesis allows for a wide range of substituents to be introduced on the thiazole ring by varying the starting α-haloketone and thioamide.

  • Disadvantages:

    • Two-Step Process: The multi-step nature of this route makes it more time-consuming and labor-intensive compared to a one-pot synthesis.

    • Use of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control during their formation and subsequent reaction.

    • Copper Waste: The use of stoichiometric amounts of copper salts in the Sandmeyer reaction generates copper-containing waste that requires proper disposal.

Method B: Direct C-H Bromination

A more atom-economical approach involves the direct bromination of a pre-synthesized 4-(4-chlorophenyl)thiazole core. This method, if successful, offers a more streamlined route to the target molecule.

Causality Behind Experimental Choices

The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The C2 position is generally the most reactive site for such substitutions. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for its milder reactivity and ease of handling compared to elemental bromine.

Reaction Pathway

Direct_Bromination 2-bromo-1-(4-chlorophenyl)ethanone 2-bromo-1-(4-chlorophenyl)ethanone 4-(4-chlorophenyl)thiazole 4-(4-chlorophenyl)thiazole 2-bromo-1-(4-chlorophenyl)ethanone->4-(4-chlorophenyl)thiazole Thioformamide, Toluene, Reflux This compound This compound 4-(4-chlorophenyl)thiazole->this compound NBS, Acetonitrile, rt

Caption: Overall workflow of the direct bromination approach.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(4-chlorophenyl)thiazole

  • A mixture of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) and thioformamide (1.1 eq) in a suitable solvent like toluene is heated to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue can be purified by column chromatography to yield 4-(4-chlorophenyl)thiazole.

Step 2: Direct Bromination

  • To a solution of 4-(4-chlorophenyl)thiazole (1.0 eq) in a solvent such as acetonitrile or chloroform, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Quantitative Data
StepReactionReactantsSolventTemperatureTimeYieldPurity
1Thiazole Formation2-bromo-1-(4-chlorophenyl)ethanone, ThioformamideTolueneReflux4-6 h60-75%>95% (after chromatography)
2Bromination4-(4-chlorophenyl)thiazole, NBSAcetonitrileRoom Temp1-3 h70-85%>98% (after chromatography)
Mechanism of Direct Bromination

The direct bromination of thiazoles proceeds via a typical electrophilic aromatic substitution mechanism. The brominating agent (e.g., NBS) generates an electrophilic bromine species which is attacked by the electron-rich thiazole ring, preferentially at the C2 position. Subsequent deprotonation restores the aromaticity of the ring.

Advantages and Disadvantages
  • Advantages:

    • More Atom-Economical: This route involves fewer steps and potentially generates less waste compared to the Hantzsch-Sandmeyer sequence.

    • Milder Conditions for Bromination: The use of NBS allows for bromination under relatively mild conditions.

    • Avoids Diazonium Salts: This method circumvents the use of potentially hazardous diazonium intermediates.

  • Disadvantages:

    • Regioselectivity: While the C2 position is generally favored, there is a risk of obtaining other brominated isomers (e.g., at the C5 position), which would necessitate careful purification. The regioselectivity can be influenced by the reaction conditions and the nature of the substituent at the C4 position.

    • Availability of Thioformamide: Thioformamide can be less readily available and more expensive than thiourea.

    • Lower Overall Yield (Potentially): The two-step process may have a lower overall yield compared to the highly optimized Hantzsch-Sandmeyer route.

Conclusion and Recommendations

Both the Hantzsch-Sandmeyer two-step approach and the direct C-H bromination method offer viable pathways for the synthesis of this compound.

  • For reliability, high yield, and unambiguous product formation, the Hantzsch-Sandmeyer approach (Method A) is highly recommended. Its well-established nature and predictable outcome make it the preferred choice for ensuring a consistent supply of the target molecule, especially in a research and development setting where purity and structural integrity are paramount.

  • For a more streamlined and potentially more sustainable synthesis, the direct C-H bromination (Method B) presents an attractive alternative. However, careful optimization of the bromination step is crucial to ensure high regioselectivity and avoid the formation of unwanted byproducts. This method may be more suitable for process development where atom economy and a reduction in the number of synthetic steps are key considerations.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the importance of yield and purity, and considerations regarding process safety and environmental impact. This guide provides the necessary foundational knowledge and practical protocols to make an informed decision.

References

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 2-Bromo-4-(4-chlorophenyl)thiazole Anticancer Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds and the Imperative of Rigorous Assay Validation

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] Our focus here is on a specific subclass: 2-Bromo-4-(4-chlorophenyl)thiazole compounds. The unique electronic and structural characteristics imparted by the bromine and chlorophenyl substituents make these molecules compelling candidates for targeted therapies, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1][2][3]

The journey from a promising chemical entity to a viable drug candidate is paved with rigorous preclinical evaluation. A critical, foundational step in this process is the development and validation of robust in vitro assays.[4][5] These assays provide the initial evidence of biological activity, selectivity, and potency, thereby guiding the crucial go/no-go decisions in a drug discovery pipeline.[5][6] Without properly validated assays, data is unreliable, leading to wasted resources and the potential for advancing unsuitable candidates or discarding promising ones.

This guide provides a comprehensive framework for the validation of key in vitro assays for evaluating this compound compounds, using a hypothetical candidate, Compound BCT-1 , as our primary example. We will compare its performance against a well-known pan-kinase inhibitor, Staurosporine , and a clinically relevant thiazole-containing kinase inhibitor, Dasatinib . The methodologies and principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), which outlines the validation of analytical procedures.[7][8][9]

The objective is not merely to present protocols but to instill a deep understanding of the causality behind experimental choices, ensuring that every assay is a self-validating system.[8][10]

Pillar 1: Assessing Cellular Impact - Cytotoxicity Assay Validation

The first essential question for any potential anticancer agent is its effect on cell viability. A robust cytotoxicity assay quantifies the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50). Among the various available methods, such as MTT, XTT, and resazurin-based assays, we will focus on an ATP-based luminescent assay, like the commercially available CellTiter-Glo® assay.[11][12]

Causality of Choice: Why an ATP-Based Assay?

The decision to use an ATP-based assay is deliberate. Unlike metabolic assays (e.g., MTT) that measure the activity of mitochondrial dehydrogenases, ATP quantification is a more direct and universal indicator of cell viability, as only metabolically active cells can synthesize ATP.[12][13] This method is generally less prone to interference from compounds that affect cellular redox potential.[14] Furthermore, its high sensitivity, broad linearity, and simple "add-mix-measure" protocol make it highly suitable for high-throughput screening (HTS) and lead optimization.[12]

Experimental Workflow: Cytotoxicity Assay Validation

The following diagram outlines the logical flow for validating the cytotoxicity assay for our thiazole compounds.

G cluster_prep Phase 1: Preparation & Seeding cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout cluster_validation Phase 4: Validation & Analysis cell_prep 1. Cell Culture (e.g., A549 Lung Carcinoma) cell_seed 2. Cell Seeding (Optimize density, e.g., 5,000 cells/well) cell_prep->cell_seed treatment 4. Compound Addition (Incubate 48-72h) cell_seed->treatment compound_prep 3. Prepare Serial Dilutions (Compound BCT-1, Staurosporine, Dasatinib) compound_prep->treatment reagent_add 5. Add ATP-Based Reagent (e.g., CellTiter-Glo®) treatment->reagent_add readout 6. Measure Luminescence (Plate Luminometer) reagent_add->readout data_analysis 7. Data Analysis (Calculate IC50 values) readout->data_analysis precision Precision (Intra- & Inter-assay) data_analysis->precision accuracy Accuracy data_analysis->accuracy robustness Robustness data_analysis->robustness

Caption: Workflow for Cytotoxicity Assay Validation.

Detailed Protocol: ATP-Based Cell Viability Assay
  • Cell Seeding: Culture A549 human lung adenocarcinoma cells under standard conditions. Trypsinize and seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound BCT-1, Staurosporine, and Dasatinib in DMSO. Perform a serial dilution series in culture medium to obtain final concentrations ranging from 100 µM to 1 nM.

  • Cell Treatment: Add 10 µL of the diluted compounds to the respective wells. Include vehicle controls (0.1% DMSO) and no-cell controls (medium only for background). Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell controls). Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Validation Parameters & Comparative Data

Assay validation must be performed in accordance with ICH Q2(R2) guidelines to ensure the reliability of the generated data.[7][8][15]

  • Precision:

    • Repeatability (Intra-assay): Assessed by running the same assay multiple times (e.g., n=3) on the same day. The relative standard deviation (%RSD) of the calculated IC50 values should be ≤ 15%.

    • Intermediate Precision (Inter-assay): Assessed by running the assay on different days with different analysts or equipment. The %RSD should be ≤ 20%.

  • Accuracy: The closeness of the test results to the true value. For cytotoxicity assays, this is often demonstrated by including a reference compound with a well-established IC50 value.[9]

  • Linearity & Range: The assay should demonstrate a linear relationship between cell number and luminescent signal over a defined range of cell densities. This ensures the signal is proportional to the number of viable cells.

  • Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, reagent volume).

Table 1: Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineIC50 (µM) - Day 1IC50 (µM) - Day 2Inter-Assay %RSD
Compound BCT-1 A5491.251.418.5%
Staurosporine A5490.0250.0288.6%
Dasatinib A5490.0520.0477.1%

Pillar 2: Target Engagement - Kinase Inhibition Assay Validation

Given that many thiazole derivatives function as kinase inhibitors, a direct enzymatic assay is crucial to confirm target engagement and determine potency (IC50) against the specific kinase of interest.[1][3][16] Let's assume through prior screening that Compound BCT-1 is a putative inhibitor of "Target Kinase Y."

Causality of Choice: Why a Biochemical Kinase Assay?

A cell-free, biochemical assay provides a direct measure of the compound's interaction with its purified target enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects.[17] This allows for a clean assessment of on-target potency and is essential for establishing a structure-activity relationship (SAR).

Hypothetical Signaling Pathway: Role of Target Kinase Y

The following diagram illustrates a simplified signaling cascade where Target Kinase Y plays a pivotal role in promoting cell proliferation, providing context for why its inhibition is a valid anticancer strategy.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor TargetKinaseY Target Kinase Y Adaptor->TargetKinaseY Downstream Downstream Effector TargetKinaseY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CompoundBCT1 Compound BCT-1 CompoundBCT1->TargetKinaseY Inhibition

Caption: Inhibition of Target Kinase Y by Compound BCT-1.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical format for a kinase inhibition assay using a phosphospecific antibody-based detection method.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Dilute purified, active Target Kinase Y enzyme to the working concentration.

    • Prepare the specific peptide substrate for Target Kinase Y.

    • Prepare ATP at a concentration equal to its Km for the enzyme to ensure competitive inhibition can be accurately measured.[17]

    • Prepare serial dilutions of Compound BCT-1, Staurosporine, and Dasatinib in assay buffer containing DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of diluted compound.

    • Add 10 µL of the enzyme/substrate mixture.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding EDTA.

  • Detection:

    • Add detection reagents (e.g., a europium-labeled anti-phosphopeptide antibody).

    • Incubate for 60 minutes at room temperature.

    • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Validation Parameters & Comparative Data

The validation of an enzyme inhibition assay follows similar principles to the cytotoxicity assay, focusing on precision, accuracy, and robustness.[17][18]

Table 2: Comparative Kinase Inhibition Data (Hypothetical)

CompoundTarget EnzymeIC50 (nM) - Assay 1IC50 (nM) - Assay 2Inter-Assay %RSD
Compound BCT-1 Target Kinase Y85969.2%
Staurosporine Target Kinase Y151310.1%
Dasatinib Target Kinase Y>10,000>10,000N/A

This hypothetical data illustrates that Compound BCT-1 is a potent inhibitor of Target Kinase Y, while Dasatinib is not, demonstrating the specificity of the compound and the assay. Staurosporine, a non-specific inhibitor, shows high potency as expected.

Pillar 3: Ensuring Specificity - Receptor Binding Assay Validation (An Overview)

While direct enzyme inhibition is a primary mechanism, assessing a compound's potential to bind to other receptors is crucial for understanding its specificity and potential off-target effects. Receptor binding assays, often using radiolabeled ligands, are the gold standard for this purpose.[19][20]

The validation of these assays involves demonstrating specific binding that is saturable and of high affinity.[19][21] Key parameters to validate include:

  • Specificity: Binding should be displaceable by known ligands for the receptor.

  • Saturation: The binding of the radioligand should be saturable, allowing for the determination of the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[21]

  • Reproducibility: The Kd and Ki (inhibition constant) values should be reproducible across multiple experiments.

A full protocol is beyond the scope of this guide, but the principles of precision, accuracy, and robustness as outlined in ICH guidelines remain paramount.[8][19]

Conclusion: A Foundation of Trustworthy Data

The validation of in vitro assays is not a procedural formality; it is the bedrock upon which a successful drug discovery program is built. For novel this compound compounds like BCT-1, a phased, logical approach to assay validation is critical. By first establishing a reproducible measure of cellular effect (cytotoxicity) and then elucidating a specific molecular mechanism (kinase inhibition), researchers can build a compelling data package.

Each experimental choice must be deliberate and justified, and each protocol must be a self-validating system. Adherence to international guidelines like ICH Q2(R2) ensures that the data is not only scientifically sound but also meets the rigorous standards required for regulatory submission.[7][8] This commitment to scientific integrity and logic ensures that only the most promising and well-characterized candidates advance, maximizing the potential for clinical success.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical in the laboratory does not end when an experiment is complete. The safe and compliant disposal of reagents, particularly hazardous compounds like 2-Bromo-4-(4-chlorophenyl)thiazole, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect researchers, support staff, and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated heterocyclic compound. Its chemical structure, containing both bromine and chlorine, places it in a specific waste category that requires careful handling. The primary acute risks associated with this compound are its high toxicity if ingested, inhaled, or absorbed through the skin.

A thorough risk assessment is the foundation of safe chemical handling. Before beginning any work that will generate waste, it is imperative to understand the specific hazards involved.

Table 1: Chemical and Hazard Identification | Property | Identifier | | :--- | :--- | | CAS Number | 39564-86-8[1] | | Molecular Formula | C₉H₅BrClNS | | Physical Form | Solid | | Signal Word | Danger | | GHS Pictogram |


|
| GHS Hazard Statements  | H301:  Toxic if swallowed. H311:  Toxic in contact with skin. H331:  Toxic if inhaled. |

The presence of carbon-halogen bonds is a crucial factor for disposal, as these compounds are regulated under frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] Improper disposal, such as mixing with non-halogenated waste streams, can lead to regulatory non-compliance and create hazardous chemical reactions.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Given the compound's toxicity, stringent adherence to safety protocols during handling and waste accumulation is mandatory. All handling of this compound, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood to mitigate inhalation risk.[4][5]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required at all times to protect against splashes.[6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[6] It is critical to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removal.[7]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[6]

  • Respiratory Protection: While engineering controls like a fume hood are the primary defense, a respirator may be required for emergency situations like a large spill.

Waste Segregation and Collection Protocol

The fundamental principle for disposing of this compound is strict segregation into a designated halogenated organic waste stream.[8][9][10] Mixing this waste with non-halogenated solvents is a common and dangerous mistake that complicates disposal and violates regulatory standards.[8]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Obtain a dedicated, leak-proof waste container designated for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical and have a secure, tight-fitting screw cap.[8][9]

  • Label the Container: Before adding any waste, the container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoiding abbreviations or formulas).[8]

    • The associated hazards (e.g., "Toxic").

  • Transferring Waste:

    • For solid waste (e.g., residual powder, contaminated weighing paper), carefully place it directly into the designated solid halogenated waste container.

    • For solutions containing the compound, pour the liquid waste carefully into the designated liquid halogenated waste container using a funnel to prevent spillage on the container's exterior.

    • Rinsate from cleaning contaminated glassware should also be collected as halogenated waste. Do not dispose of rinsate down the sink.[8]

  • Secure and Store: Always keep the waste container tightly closed except when actively adding waste.[8][9] Store the container in a designated satellite accumulation area within the laboratory, which should be in a secondary containment tray to manage potential leaks.

Spill and Emergency Procedures

In the event of an accidental release, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Minor Spills (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill using an inert material like sand, diatomite, or a chemical absorbent pad.[11]

    • Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as halogenated waste.

    • Properly label the container and dispose of it as hazardous waste.[4]

  • Major Spills (Outside of a fume hood or a large volume):

    • Evacuate: Immediately alert others in the vicinity and evacuate the area.[7]

    • Isolate: Restrict access to the spill area. If safe to do so, close the doors to the lab.

    • Report: Notify your institution's Environmental Health and Safety (EHS) department and emergency responders immediately.[7] Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of this compound is not performed by laboratory personnel. Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the pickup, transport, and final destruction of the accumulated waste.

The standard and most effective method for destroying halogenated organic compounds is high-temperature incineration.[12][13] This process is conducted at temperatures around 1200 K (927°C) in specialized facilities equipped with advanced scrubbers and pollution control systems.[12] These high temperatures are necessary to ensure the complete destruction of the organic molecule and to prevent the formation of highly toxic byproducts such as dioxins and furans, which can form during incomplete combustion of chlorinated or brominated materials.[12][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs Managed by EHS & Vendor A Waste Generation (e.g., residual solid, solution) B Identify as Halogenated Waste (Contains Br and Cl) A->B C Segregate into Dedicated HALOGENATED Waste Container B->C Yes D Ensure Container is: 1. Correctly Labeled 2. Tightly Sealed 3. In Good Condition C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Schedule Waste Pickup with EHS or Licensed Vendor E->F G Transport to a Licensed Hazardous Waste Facility F->G H Final Disposal Method G->H I High-Temperature Incineration (>900°C) H->I

Caption: Decision and action flow for safe disposal.

By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with safety regulations but are also actively contributing to a culture of responsibility and safety within the scientific community.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-4-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Bromo-4-(4-chlorophenyl)thiazole (CAS No: 39564-86-8). Our objective is to furnish you with not just a set of instructions, but a deep understanding of the principles behind them, ensuring your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is a halogenated heterocyclic compound that, based on data for similar chemical structures and available safety data sheets (SDS), should be handled with significant caution.[1][2][3][4] The primary hazards associated with this and similar compounds are:

  • Acute Toxicity: Safety data for this compound indicates it is toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331). This necessitates measures to prevent any direct contact or aerosol inhalation.

  • Skin and Eye Irritation: Many related brominated and chlorinated organic compounds are known to cause skin and eye irritation.[5] Prolonged or repeated exposure can lead to more severe dermal effects.

  • Respiratory Irritation: As a solid, the compound can form dust, which if inhaled, may cause respiratory irritation.

Given these hazards, a robust Personal Protective Equipment (PPE) plan is not merely a recommendation but a critical component of your experimental design. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of control measures to minimize chemical exposure.[6][7][8][9][10]

The Core of Protection: A Multi-Layered PPE Approach

A single type of PPE is rarely sufficient. A layered approach, combining different types of protection, is essential for comprehensive safety. The specific PPE required will vary depending on the scale of the experiment and the specific procedure being performed.

This is the minimum required PPE when in a laboratory where this compound is present, even if you are not directly handling the compound.

  • Safety Glasses with Side Shields: These provide a basic level of protection against accidental splashes or airborne particles.[11][12]

  • Laboratory Coat: A flame-resistant lab coat should be worn to protect your clothing and skin from minor spills and contamination.[13][14]

  • Closed-Toe Shoes: Shoes that fully cover the feet are mandatory to protect against spills and falling objects.[13][15]

  • Nitrile Gloves: While handling any chemical, nitrile gloves are a standard requirement to prevent skin contact.[11][13][16] Always inspect gloves for any signs of degradation or puncture before use.[15]

When directly handling this compound, especially in its powdered form, additional PPE is crucial.

  • Chemical Splash Goggles: When there is a risk of splashing, such as during dissolution or transfer of solutions, upgrade from safety glasses to chemical splash goggles for a complete seal around the eyes.[12]

  • Face Shield: For procedures with a higher risk of splashing, such as when working with larger volumes or under pressure, a face shield should be worn in conjunction with safety goggles to protect the entire face.[12][17]

  • Double Gloving: When handling the pure compound or concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure.[12] This provides an extra layer of protection in case the outer glove is compromised.

  • Respiratory Protection: For weighing the solid compound or any procedure that could generate dust, a respirator is necessary. An N95 respirator may be sufficient for low-dust situations, but for potentially higher concentrations, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.[16][17][18] All respirator use must be in accordance with a documented respiratory protection program, including fit testing, as required by OSHA.[9][10]

PPE Protocol for Specific Laboratory Operations

The following table outlines the recommended PPE for various common laboratory tasks involving this compound.

Task Engineering Controls Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Storage and Transport Ventilated Chemical CabinetSingle Pair NitrileSafety GlassesNot typically requiredLab Coat
Weighing Solid Compound Chemical Fume Hood or Vented Balance EnclosureDouble Pair NitrileSafety GogglesN95 or Half-Mask RespiratorLab Coat
Dissolution and Solution Preparation Chemical Fume HoodDouble Pair NitrileSafety Goggles and Face ShieldRecommended if heating or sonicatingLab Coat
Reaction Setup and Monitoring Chemical Fume HoodSingle or Double Pair NitrileSafety GogglesNot typically requiredLab Coat
Work-up and Extraction Chemical Fume HoodDouble Pair NitrileSafety Goggles and Face ShieldNot typically requiredLab Coat
Purification (e.g., Chromatography) Chemical Fume HoodDouble Pair NitrileSafety GogglesNot typically requiredLab Coat
Spill Cleanup N/AHeavy-duty Nitrile or Butyl RubberSafety Goggles and Face ShieldHalf-Mask or Full-Face RespiratorChemical-Resistant Apron over Lab Coat
Procedural Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling assess_hazards Assess Hazards of This compound (Review SDS) select_ppe Select Appropriate PPE Based on Task assess_hazards->select_ppe inspect_ppe Inspect PPE for Damage or Defects select_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe perform_task Perform Laboratory Task in Designated Area don_ppe->perform_task Proceed to Task monitor_ppe Continuously Monitor PPE Integrity perform_task->monitor_ppe doff_ppe Doff PPE Correctly to Avoid Contamination monitor_ppe->doff_ppe Task Complete dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for PPE selection, use, and disposal.

Decontamination and Waste Disposal

Proper disposal of contaminated PPE and chemical waste is as crucial as the handling itself.

  • Contaminated PPE: All disposable PPE, including gloves, respirator cartridges, and bench paper, that has come into contact with this compound must be disposed of as hazardous waste.[2] Place these items in a designated, labeled hazardous waste container.

  • Chemical Waste: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[19][20][21][22] Do not mix with non-halogenated waste streams to ensure proper and cost-effective disposal, which is typically incineration at high temperatures.

  • Spill Cleanup: In the event of a spill, alert personnel in the area and evacuate if necessary.[13] Use a spill kit containing an inert absorbent material to contain the spill. All materials used for cleanup must be disposed of as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. The guidelines presented here are designed to provide a comprehensive framework for protecting yourself and your colleagues. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for additional requirements.[6][8] By integrating these practices into your daily laboratory work, you contribute to a robust culture of safety and scientific excellence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.